3-Phenoxybenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(chloromethyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVTGFWFHQVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202128 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-66-1 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Phenoxybenzyl Chloride
Abstract
3-Phenoxybenzyl chloride (CAS No: 53874-66-1) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a significant class of synthetic pyrethroid insecticides, including permethrin and cypermethrin.[1][2] Its molecular structure, which combines a diphenyl ether moiety with a reactive benzyl chloride functional group, makes it an essential building block in the agrochemical industry. This guide provides an in-depth examination of the predominant synthesis mechanism of this compound, designed for researchers, chemists, and professionals in drug and pesticide development. We will dissect the core two-step reaction pathway, starting from 3-phenoxybenzaldehyde, explore the underlying chemical mechanisms, present detailed experimental protocols, and summarize key quantitative data.
The Core Synthetic Strategy: A Two-Step Pathway
The most industrially viable and commonly documented synthesis of this compound is a two-step process. This pathway is favored for its high yields and the relative accessibility of its precursors. The strategy involves:
-
Reduction of 3-Phenoxybenzaldehyde: The process begins with the selective reduction of the aldehyde functional group of 3-phenoxybenzaldehyde to a primary alcohol, yielding 3-Phenoxybenzyl alcohol.
-
Chlorination of 3-Phenoxybenzyl Alcohol: The synthesized alcohol is then converted to the target benzyl chloride through a nucleophilic substitution reaction using a suitable chlorinating agent.
This sequential approach allows for high fidelity in each transformation, minimizing complex purification challenges.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Deep Dive and Experimental Protocols
A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. This section details the causality behind each synthetic step.
Step 1: Synthesis of 3-Phenoxybenzyl Alcohol via Reduction
The initial step involves the conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol. This is a classic example of a carbonyl reduction.
Causality and Reagent Selection: Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation.[3] It is a mild and selective reducing agent, capable of reducing aldehydes and ketones without affecting other potentially reducible groups, such as the aromatic rings or the ether linkage present in the molecule. Its ease of handling and high yield make it a preferred choice over more reactive hydrides like lithium aluminum hydride (LAH).
Mechanistic Pathway: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.
Caption: Mechanism of 3-Phenoxybenzaldehyde reduction using Sodium Borohydride.
Experimental Protocol: Reduction of 3-Phenoxybenzaldehyde This protocol is adapted from a standard laboratory procedure.[3]
-
Dissolution: Dissolve 3-phenoxybenzaldehyde (5 g, 25.22 mmol) in anhydrous methanol (60 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.
-
Reagent Addition: Add sodium borohydride (1.14 g, 30.26 mmol) in small portions (batches) to the cooled, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 hours.
-
Quenching & Extraction: Concentrate the mixture under reduced pressure. Quench the residue by adding a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol. The expected yield is typically high, around 99%.[3]
Step 2: Chlorination of 3-Phenoxybenzyl Alcohol
The final step is the conversion of the primary alcohol to the corresponding benzyl chloride. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
Causality and Reagent Selection: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] This simplifies the purification process, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product side.
Mechanistic Pathway: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and a proton to form a key intermediate, an alkyl chlorosulfite. In the final step, the chloride ion attacks the carbon atom bonded to the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) manner. This results in the formation of the this compound and the release of sulfur dioxide gas.
Caption: Mechanism for the chlorination of 3-Phenoxybenzyl Alcohol.
Experimental Protocol: Chlorination of 3-Phenoxybenzyl Alcohol This protocol is based on established methods for converting alcohols to chlorides using thionyl chloride.[4]
-
Setup: To a solution of 3-phenoxybenzyl alcohol (e.g., 10 g, 0.05 mol) in a suitable inert solvent like toluene (50 ml), place the flask in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (e.g., 4.4 mL, 0.06 mol) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gases ceases.
-
Workup: Cool the reaction mixture. Carefully and slowly pour it into ice water to decompose any excess thionyl chloride.
-
Extraction and Purification: Separate the organic layer. Wash it with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield of the final product. The following table summarizes typical quantitative data for the described two-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Aldehyde Reduction | 3-Phenoxybenzaldehyde, Sodium Borohydride | Methanol | ~99% | [3] |
| 2 | Alcohol Chlorination | 3-Phenoxybenzyl Alcohol, Thionyl Chloride | Toluene | >85% | [4] |
Side Reactions and Purification Considerations
Step 1 (Reduction):
-
Side Reactions: The reduction is generally very clean. However, using an insufficient amount of NaBH₄ will lead to incomplete reaction, leaving unreacted aldehyde.
-
Purification: The primary purification involves an aqueous workup to remove inorganic borate salts, followed by extraction. If needed, silica gel column chromatography can be used to separate the alcohol from any residual aldehyde.[3]
Step 2 (Chlorination):
-
Side Reactions: Benzyl alcohols can be prone to forming dibenzyl ethers under acidic conditions. Also, elimination reactions to form styrenic compounds are possible at higher temperatures, though less common for this substrate.
-
Purification: The crude product is often purified by vacuum distillation to separate the desired this compound from any non-volatile impurities or side products.[5]
Conclusion
The synthesis of this compound is most effectively achieved through a robust and high-yielding two-step process starting from 3-phenoxybenzaldehyde. This pathway, involving a selective hydride reduction followed by a clean chlorination with thionyl chloride, represents a scientifically sound and industrially practical method. The detailed understanding of the underlying mechanisms of nucleophilic addition and substitution, as presented in this guide, empowers researchers to optimize conditions, maximize yields, and ensure the high purity required for the subsequent synthesis of vital pyrethroid-based agrochemicals.
References
- Synthesis of 3-phenoxybenzyl alcohol.PrepChem.com. [Link]
- US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol.
- Synthesis of A. 3-Phenoxybenzoyl Chloride.PrepChem.com. [Link]
- Synthesis of 3-phenoxybenzaldehyde.PrepChem.com. [Link]
- Synthesis of Phenols from Benzoic Acids.Organic Syntheses Procedure. [Link]
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.Organic Syntheses. [Link]
- 3-Phenoxybenzyl Alcohol - High Purity
- This compound.gsrs. [Link]
- Cas 53874-66-1,this compound.LookChem. [Link]
- 3-Phenoxybenzyl alcohol.Chongqing Chemdad Co., Ltd. [Link]
- 3-Phenoxymandelonitrile.Wikipedia. [Link]
- 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284.PubChem. [Link]
- CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
Sources
- 1. 3-Phenoxybenzyl Alcohol - High Purity at Best Price [nandoliaorganics.com]
- 2. Buy 3-Phenoxybenzyl alcohol | 13826-35-2 [smolecule.com]
- 3. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 4. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]
- 5. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic analysis of 3-Phenoxybenzyl chloride
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Phenoxybenzyl Chloride
This guide provides a comprehensive exploration of the essential spectroscopic techniques used to characterize this compound (C₁₃H₁₁ClO). As a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides, rigorous analytical verification of its structure and purity is paramount. This document is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the complete structural elucidation of this molecule.
Introduction to this compound
This compound, with the IUPAC name 1-(chloromethyl)-3-phenoxybenzene, is a bifunctional organic compound featuring a diphenyl ether moiety and a reactive benzylic chloride group.[1] Its molecular formula is C₁₃H₁₁ClO, and it has a molecular weight of approximately 218.68 g/mol .[1][2] The compound typically appears as a clear yellow liquid at room temperature.[3][4] The unique arrangement of its two aromatic rings connected by an ether linkage, along with the chemically active chloromethyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for confirming its identity, assessing its purity, and monitoring its reactions.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for a full and unambiguous characterization.
Molecular Structure and Spectroscopic Implications
The structural features of this compound are directly correlated to the signals observed in various spectra. A clear visualization of the molecule is the first step in predictive analysis.
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the analyte from potential impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution.
-
Ionization and Detection: The eluent is passed into the MS, typically using a 70 eV electron ionization source. The fragments are separated by a quadrupole mass analyzer and detected.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular ion and match the observed fragmentation pattern with the expected one.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. A robust analysis integrates data from multiple spectroscopic sources to build an unassailable structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis of a chemical entity.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical ether and alkyl chloride functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. By integrating the data from these methods, a scientist can confidently confirm the identity, structure, and purity of this compound, ensuring its suitability for downstream applications in research and industry.
References
Sources
A Guide to the Structural Elucidation of 3-Phenoxybenzyl Chloride: An In-depth Analysis of ¹H and ¹³C NMR Spectra
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Phenoxybenzyl chloride (C₁₃H₁₁ClO). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical application of NMR in the structural characterization of this important chemical intermediate. We will delve into the theoretical underpinnings of chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the interpretation of the NMR spectra of this compound and related substituted aromatic compounds.
Introduction: The Role of NMR in Structural Verification
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule such as this compound, which features two distinct aromatic rings and a reactive benzylic chloride moiety, NMR provides crucial information regarding the electronic environment of each proton and carbon atom. This allows for the verification of the compound's identity, purity, and the specific substitution pattern of the aromatic rings. This guide will provide a detailed interpretation of both ¹H and ¹³C NMR spectra, explaining the rationale behind the observed and predicted spectral features.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the eleven protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen of the ether linkage, as well as the anisotropic effects of the aromatic rings. The spectrum can be divided into the aromatic region (typically δ 6.8-7.5 ppm) and the aliphatic region, where the benzylic protons reside.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.55 | Singlet (s) | 2H | -CH₂Cl | The benzylic protons are deshielded by the adjacent electronegative chlorine atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |
| ~ 6.90 - 7.50 | Multiplet (m) | 9H | Ar-H | The nine aromatic protons will appear as a complex multiplet due to overlapping signals and spin-spin coupling. Protons on the phenoxy ring are generally found more upfield compared to those on the benzyl chloride ring due to the electron-donating effect of the ether oxygen. |
In-depth Analysis of the Predicted ¹H NMR Spectrum
The interpretation of the aromatic region of the ¹H NMR spectrum of this compound requires a nuanced understanding of substitution effects on benzene rings. The protons on the monosubstituted phenoxy ring will exhibit a different splitting pattern compared to the meta-substituted benzyl chloride ring.
-
Phenoxy Ring Protons: The five protons on the terminal phenyl ring are expected to appear as a complex multiplet. The ortho-protons (H-2', H-6') will be the most deshielded due to their proximity to the electron-withdrawing ether oxygen, followed by the para-proton (H-4'), and then the meta-protons (H-3', H-5').
-
Benzyl Chloride Ring Protons: The four protons on the substituted benzyl ring will also form a complex multiplet. The proton ortho to the chloromethyl group (H-2) and the proton ortho to the phenoxy group (H-4) will be distinct from the other two protons (H-5 and H-6). The electronegativity of the substituents and their positions will dictate the precise chemical shifts and coupling patterns.
Predicted ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eleven distinct signals, corresponding to the thirteen carbon atoms in the molecule, with two pairs of equivalent carbons in the unsubstituted phenoxy ring. The chemical shifts are primarily influenced by the nature of the directly attached atoms and the overall electronic distribution in the molecule. A computed ¹³C NMR spectrum is available on SpectraBase, which can be a useful reference.[1]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 46.0 | -CH₂Cl | The benzylic carbon is significantly deshielded by the attached chlorine atom. |
| ~ 118.0 - 135.0 | Ar-C | The aromatic carbons resonate in this characteristic region. The specific shifts are influenced by the substituents. |
| ~ 157.0 | Ar-C-O (benzyl ring) | The carbon atom directly bonded to the ether oxygen on the benzyl ring is expected to be significantly deshielded. |
| ~ 158.0 | Ar-C-O (phenoxy ring) | The carbon atom directly bonded to the ether oxygen on the phenoxy ring will also be deshielded. |
| ~ 138.0 | Ar-C-CH₂Cl | The carbon atom bearing the chloromethyl group is expected to be downfield due to the inductive effect of the substituent. |
Causality Behind ¹³C Chemical Shifts
The chemical shifts in the ¹³C NMR spectrum are highly informative for identifying the carbon skeleton of this compound.
-
Benzylic Carbon: The carbon of the -CH₂Cl group is expected to be the most upfield of the sp² carbons, with its chemical shift significantly influenced by the electronegative chlorine atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the substituents. The carbons directly bonded to the oxygen atom (ipso-carbons) are the most deshielded due to the oxygen's electronegativity. The presence of the electron-withdrawing chloromethyl group will also influence the chemical shifts of the carbons on that ring.
-
Quaternary Carbons: The four quaternary carbons (C-1, C-3, C-1', and the carbon attached to the chloromethyl group) will typically show weaker signals in the spectrum compared to the protonated carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) can be used for spectral calibration.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region of the ¹H NMR spectrum.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Use a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Visualizing the Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Figure 1: Molecular Structure of this compound.
Figure 2: Workflow for NMR-based Structural Analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR spectroscopy and the influence of molecular structure on spectral parameters, researchers can confidently utilize this powerful analytical technique for the characterization and quality control of this and other complex organic molecules. The provided experimental protocol offers a reliable starting point for obtaining high-resolution NMR data, which is essential for accurate structural elucidation in the fields of chemical synthesis and drug development.
References
- SpectraBase. This compound. [Link]
- PubChem. This compound. [Link]
- NIST Chemistry WebBook. This compound. [Link]
Sources
FT-IR spectrum analysis of 3-Phenoxybenzyl chloride
An Application Scientist's Guide to the FT-IR Spectral Signature of 3-Phenoxybenzyl Chloride
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₁₃H₁₁ClO). For researchers, synthetic chemists, and quality control analysts, FT-IR spectroscopy serves as a rapid, non-destructive tool for structural confirmation and purity assessment. This document deconstructs the molecule's spectral fingerprint, correlating its distinct functional groups—the aromatic rings, the aryl-alkyl ether linkage, and the chloromethyl moiety—with their characteristic vibrational frequencies. By explaining the causality behind peak assignments and providing a validated experimental protocol, this guide equips the user with the expertise to confidently identify and characterize this compound.
The Molecular Blueprint of this compound
Before interpreting its spectrum, understanding the molecular architecture of this compound is paramount. The molecule, with the chemical formula C₁₃H₁₁ClO, consists of a benzyl chloride core linked to a phenol group via an ether bond at the meta-position.[1][2][3][4] This structure gives rise to several key functional groups, each with a unique vibrational behavior that FT-IR spectroscopy can detect.
The primary structural components for analysis are:
-
Two Aromatic Rings: A monosubstituted phenyl ring and a 1,3- (meta) disubstituted phenyl ring.
-
Aryl-Alkyl Ether Linkage: The C-O-C bridge connecting the two aromatic systems.
-
Aliphatic Chloromethyl Group: The -CH₂Cl substituent.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Define nodes for atoms with positions C1 [label="C", pos="0,1!", fillcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#202124"]; C4 [label="C", pos="0,-1!", fillcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#202124"]; O7 [label="O", pos="1.8,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8 [label="C", pos="2.77,0.5!", fillcolor="#202124"]; C9 [label="C", pos="3.64,0!", fillcolor="#202124"]; C10 [label="C", pos="4.51,0.5!", fillcolor="#202124"]; C11 [label="C", pos="4.51,-0.5!", fillcolor="#202124"]; C12 [label="C", pos="3.64,-1!", fillcolor="#202124"]; C13 [label="C", pos="2.77,-0.5!", fillcolor="#202124"]; C14 [label="CH₂", pos="5.5, -0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl15 [label="Cl", pos="6.5, -0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges for bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- O7; O7 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8; C11 -- C14; C14 -- Cl15;
// Annotations label_ether [label="Aryl Ether C-O-C Stretch", pos="2.2,1.2!"]; label_arom_ch [label="Aromatic C-H & C=C Stretches", pos="-1.5,-1.5!"]; label_ccl [label="C-Cl Stretch", pos="6,-1.2!"]; label_aliph_ch [label="Aliphatic C-H Stretch", pos="5.5,0.2!"]; } Caption: Molecular structure of this compound with key functional groups.
Principles of FT-IR in Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, namely stretching (changes in bond length) and bending (changes in bond angle), occur at specific, quantized frequencies. The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment. Therefore, an FT-IR spectrum provides a unique "fingerprint" that is directly correlated to the molecule's functional groups. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to dips in the plot.[5][6]
Deconstructing the FT-IR Spectrum: A Region-by-Region Analysis
The FT-IR spectrum of this compound is best analyzed by dissecting it into regions corresponding to its primary functional components.
The Aromatic Core (>3000 cm⁻¹ and 1450-1600 cm⁻¹)
The presence of two benzene rings gives rise to several characteristic and reliable absorption bands.
-
Aromatic C-H Stretching: A weak to medium intensity band, or group of bands, is expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[5][7] The appearance of absorptions in this region is a strong indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms, confirming the aromatic nature of the compound.[8][9]
-
Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene rings produce a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region.[8] Typically, two sharp, prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹, which are highly characteristic of the aromatic framework.[8]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 680-900 cm⁻¹ range result from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is diagnostic of the ring's substitution pattern.[8][9] For this compound, one would expect patterns corresponding to both monosubstituted and meta-disubstituted rings.
The Ether Linkage Fingerprint (1000-1300 cm⁻¹)
The ether linkage is a key structural feature, and its identification is crucial.
-
Asymmetric C-O-C Stretching: Aryl-alkyl ethers, such as this compound, exhibit a very strong and characteristic C-O-C asymmetric stretching vibration. This band is typically found between 1200 and 1300 cm⁻¹.[10][11] This absorption is often one of the most intense peaks in the fingerprint region of the spectrum and serves as a primary diagnostic tool for confirming the ether functionality.[12][13]
-
Symmetric C-O-C Stretching: A second, symmetric stretching band is expected at a lower frequency, typically near 1040 cm⁻¹, though it is often weaker in intensity than the asymmetric stretch.[11][12]
The Aliphatic Chloromethyl Group (CH₂Cl)
The benzyl chloride portion of the molecule contributes distinct aliphatic signals.
-
Aliphatic C-H Stretching: The methylene (-CH₂-) group will produce C-H stretching vibrations below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.[6][14] These bands are typically of medium intensity and clearly distinguished from the aromatic C-H stretches found above 3000 cm⁻¹.
-
CH₂ Bending (Scissoring): A characteristic bending vibration for the CH₂ group is expected around 1450-1470 cm⁻¹.[7] This peak may sometimes overlap with one of the aromatic ring stretching bands.
-
C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the lower frequency range of the spectrum, typically between 750-850 cm⁻¹.[7] It is important to note that this region can also contain the strong aromatic C-H out-of-plane bending bands, so careful analysis is required to distinguish or assign overlapping peaks.
Integrated Spectral Interpretation and Data Summary
A holistic analysis of the FT-IR spectrum involves integrating the information from all regions to build a cohesive structural confirmation. The presence of peaks in all the aforementioned regions—aromatic C-H and C=C stretches, a strong aryl ether C-O-C stretch, aliphatic C-H stretches, and a C-Cl stretch—provides a high-confidence identification of this compound.
The table below summarizes the expected key absorption bands.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Assigned Functional Group |
| 3100 - 3010 | Medium / Weak | C-H Stretch | Aromatic (sp² C-H) |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1600 - 1580 | Strong / Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | Strong / Medium | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1040 | Medium / Weak | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 900 - 680 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |
| 850 - 750 | Strong | C-Cl Stretch | Alkyl Halide |
Standard Operating Protocol for FT-IR Analysis via ATR
To ensure reproducible and high-quality data, a validated protocol is essential. Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.
Experimental Workflow
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer and its accompanying software are powered on and have completed their initialization checks.
-
Background Spectrum Acquisition:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent, such as isopropanol or acetone.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This critical step digitally subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal material.[15]
-
-
Sample Application:
-
Using a clean pipette, place a single, small drop of neat this compound liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, carefully clean the sample from the ATR crystal using a solvent-moistened, lint-free wipe.
-
Data Analysis: Use the spectrometer software to label significant peaks and compare the resulting spectrum against a reference standard or the assignments provided in this guide.
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the combination of aromatic C-H and C=C absorptions, a prominent aryl-alkyl ether C-O-C stretching band around 1200-1300 cm⁻¹, and the characteristic vibrations of the chloromethyl group. By following a systematic, region-by-region analysis and employing a validated experimental protocol, researchers and analysts can leverage FT-IR spectroscopy as a powerful and efficient tool in the development and quality control of processes involving this important chemical intermediate.
References
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
- YouTube. (2023).
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]
- Global Substance Registration System. (n.d.). This compound. gsrs.
- Durig, J. R., et al. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting Information Recyclable Polyetheretherketone Fiber-Supported N-Heterocyclic Carbene Catalysts for Nucleophilic Acylation of Fluorobenzenes. The Royal Society of Chemistry. [Link]
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). Fourier transform infrared (FT‐IR) spectra of chloromethylated...
- National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. [Link]
- University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]
- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
- National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies.
- WebSpectra. (n.d.). IR Absorption Table. UCLA Chemistry. [Link]
- Stenutz. (n.d.). This compound. Stenutz. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
- ResearchGate. (2024). What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??.
- National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 12. youtube.com [youtube.com]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-Phenoxybenzyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Phenoxybenzyl chloride (CAS No. 53874-66-1), a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its core physicochemical properties, outlines a reliable synthetic protocol, explores its reactivity, and discusses its applications, with a strong emphasis on scientific integrity and practical, field-proven insights.
Introduction and Core Identifiers
This compound, also known as 1-(chloromethyl)-3-phenoxybenzene, is an aromatic ether and organochloride.[1][2] Its molecular structure, featuring a reactive benzylic chloride group and a stable phenoxy moiety, makes it a valuable building block in organic synthesis.[3] The chloromethyl group serves as a key functional handle for introducing the 3-phenoxybenzyl scaffold into a wide array of more complex molecules. Its identity is unequivocally established by the identifiers listed below.
| Identifier | Value | Source(s) |
| CAS Number | 53874-66-1 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClO | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| IUPAC Name | 1-(chloromethyl)-3-phenoxybenzene | [1] |
| InChI Key | QUYVTGFWFHQVRO-UHFFFAOYSA-N | [2] |
| SMILES | ClCc1cccc(Oc2ccccc2)c1 | [2] |
| EC Number | 258-831-1 | [2] |
| MDL Number | MFCD00040866 | [2] |
Physicochemical Properties
This compound is typically a clear, colorless to pale yellow liquid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below. This data is essential for designing experimental setups, performing accurate calculations, and ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 141-142 °C (lit.) | [2] |
| Density | 1.189 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5900 (lit.) | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and dichloromethane. | [5] |
| LogP (Octanol/Water) | 4.218 (Calculated) | [6] |
Synthesis and Reactivity
The synthesis and reactivity of this compound are central to its utility as a chemical intermediate. Understanding the principles behind its formation and subsequent reactions is critical for its effective application.
Synthesis from 3-Phenoxybenzyl Alcohol
A reliable and high-yielding method for the preparation of this compound is the chlorination of its corresponding alcohol, 3-Phenoxybenzyl alcohol, using thionyl chloride (SOCl₂).[5] This reaction is a standard transformation in organic synthesis for converting alcohols to alkyl chlorides.[7][8]
The causality behind this choice of reagent lies in its efficiency and the nature of its byproducts. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[9] The use of a base like pyridine is common to neutralize the HCl generated.[8]
Caption: Synthesis of this compound from its alcohol.
Experimental Protocol: Synthesis of this compound [5]
-
Preparation: To a solution of 3-phenoxybenzyl alcohol (200 g) in dry chloroform (1 L), add pyridine (2 mL).
-
Reagent Addition: Cool the mixture in an ice-water bath. Add a solution of thionyl chloride (142.8 g) in chloroform (150 mL) dropwise, maintaining the cooled temperature.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring. Continue stirring until the vigorous evolution of gas (SO₂ and HCl) subsides.
-
Completion: Gently heat the mixture to boiling (reflux) under stirring until gas evolution ceases completely, indicating the reaction is complete.
-
Work-up: Pour the cooled reaction solution into cold water (2 L). Separate the chloroform layer. Extract the aqueous layer with an additional portion of chloroform (400 mL).
-
Purification: Combine the organic extracts, wash once with water, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the chloroform solvent by distillation under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation (128-130 °C at 0.3 mmHg).
This self-validating protocol includes a clear reaction endpoint (cessation of gas evolution) and a standard work-up procedure to ensure the isolation of a pure product.
Reactivity Profile
The reactivity of this compound is dominated by the lability of the carbon-chlorine bond. As a benzylic halide, it is susceptible to nucleophilic substitution reactions.[10] The benzene ring stabilizes the transition state, making it more reactive than simple alkyl chlorides.[10]
It can undergo both Sₙ1 and Sₙ2 type reactions, with the specific pathway being influenced by the strength of the nucleophile, the solvent, and the reaction conditions.[11]
-
Sₙ2 Mechanism: With strong nucleophiles in polar aprotic solvents, a bimolecular (Sₙ2) mechanism is favored.[4] This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.
-
Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via an Sₙ1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.[11]
This dual reactivity makes this compound a versatile electrophile for forming new carbon-heteroatom and carbon-carbon bonds. For instance, it is a key reactant in Williamson ether synthesis to produce various 3-phenoxybenzyl ethers.[12][13]
Caption: Nucleophilic substitution reaction of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.
-
Pesticide Synthesis: It is a well-known precursor in the manufacture of synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. The 3-phenoxybenzyl moiety is a core component of these active ingredients.
-
Drug Development: In medicinal chemistry, this compound is used as a building block for creating more complex molecules with potential therapeutic properties.[3] Its ability to readily react with nucleophiles allows for its incorporation into diverse molecular scaffolds, including heterocyclic systems which are prevalent in many drug structures.[3] For example, it is a known impurity and metabolite related to the API Permethrin.[14]
-
Material Science: The phenoxybenzyl group can be incorporated into polymers and other materials to modify their properties, such as thermal stability or refractive index.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Classification: [1][2]
-
Pictograms:
-
Corrosion
-
Health Hazard
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
-
Personnel handling this substance should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its well-defined physicochemical properties and predictable reactivity. Its role as a key building block in the synthesis of agrochemicals and its potential in pharmaceutical research and development highlight its importance. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms, as detailed in this guide, is paramount for its safe and effective utilization in scientific endeavors.
References
- Allen. (n.d.). Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
- PrepChem. (n.d.). Synthesis of m-phenoxy-benzyl chloride.
- Cheméo. (n.d.). This compound - Chemical & Physical Properties.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Cheméo. (n.d.). This compound.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery.
- SIELC Technologies. (2018, February 16). This compound.
- SpectraBase. (n.d.). This compound - [13C NMR].
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
- Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzyl alcohol. PubChem Compound Database.
Sources
- 1. scribd.com [scribd.com]
- 2. This compound 97 53874-66-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [allen.in]
- 11. quora.com [quora.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
3-Phenoxybenzyl chloride CAS number 53874-66-1 properties
An In-depth Technical Guide to 3-Phenoxybenzyl Chloride (CAS 53874-66-1)
Introduction
This compound, with CAS number 53874-66-1, is a bifunctional organic compound featuring a diphenyl ether moiety and a reactive benzylic chloride group.[1] This unique structural combination makes it a valuable and versatile intermediate in organic synthesis. While it is a critical building block in the production of synthetic pyrethroid insecticides, its utility extends to the broader chemical and pharmaceutical industries as a potent alkylating agent for introducing the 3-phenoxybenzyl group into target molecules.[2][3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, synthesis, chemical reactivity, handling protocols, and toxicological profile of this compound, grounding all information in authoritative data to ensure scientific integrity and practical utility in a research and development setting.
Compound Identification and Structure
Correctly identifying a chemical intermediate is the foundational step for any laboratory work. This compound is known by several synonyms, and its structural and molecular identity is well-defined.[1]
-
IUPAC Name : 1-(chloromethyl)-3-phenoxybenzene[1]
-
Synonyms : m-Phenoxybenzyl chloride, 1-(Chloromethyl)-3-phenoxybenzene, 3-(Chloromethyl)diphenyl ether[1]
-
CAS Number : 53874-66-1[1]
-
Molecular Formula : C₁₃H₁₁ClO[4]
-
EC Number : 258-831-1[5]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, purification processes, and storage. It is a clear yellow, combustible liquid that is denser than water.[6][7]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |
| Boiling Point | 141-142 °C (lit.) | [5][6] |
| 135-137 °C @ 3 Torr | [9] | |
| Density | 1.189 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n20/D) | 1.5900 (lit.) | [5][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5][9] |
| LogP (Octanol/Water Partition Coeff.) | 4.218 (Calculated) | [10][11] |
| Water Solubility | Log10WS = -4.14 (Calculated) | [10][11] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7][12] |
Synthesis and Manufacturing Overview
The synthesis of this compound is typically achieved from its corresponding alcohol, 3-Phenoxybenzyl alcohol. This precursor is readily synthesized via the reduction of 3-phenoxybenzaldehyde.[13] The subsequent chlorination of the alcohol is a standard transformation in organic chemistry. A common and effective method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The use of thionyl chloride is often preferred in a laboratory setting for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.
A representative laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis from 3-Phenoxybenzyl Alcohol
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-Phenoxybenzyl alcohol (1 equivalent).
-
Solvent Addition : Dissolve the alcohol in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene.
-
Chlorination : Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extraction : Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Purification : Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Product : The crude product can be further purified by vacuum distillation to obtain a high-purity liquid.[14]
Caption: General reactivity of this compound with nucleophiles.
Storage and Handling
Due to its reactivity and hazardous nature, strict storage and handling protocols are mandatory.
-
Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials. [12]Recommended storage is under refrigeration (2-8°C) in a tightly sealed container, often under an inert atmosphere. [7][12]The storage area should be designated for corrosive materials. [5]* Handling : Use in a well-ventilated area or under a chemical fume hood. Personal Protective Equipment (PPE) is essential and must include chemical safety goggles, a face shield, impervious gloves, and protective clothing. [5][12]Avoid inhalation of vapors and contact with skin and eyes. [12]Eyewash stations and safety showers must be readily accessible. [12]
Applications in Research and Development
The utility of this compound stems from its function as a robust alkylating agent.
-
Pesticide Synthesis : Its most significant industrial application is as a key precursor to synthetic pyrethroids, such as permethrin, cypermethrin, and deltamethrin. [2]It forms the alcohol portion of these ester-containing insecticides.
-
Pharmaceutical and Fine Chemical Synthesis : In drug discovery and development, the 3-phenoxybenzyl moiety can be introduced into lead compounds to modify their lipophilicity, metabolic stability, and target-binding properties. Its defined reactivity allows for precise, targeted modifications of complex molecules. [3]It serves as a foundational building block for creating diverse chemical libraries for screening.
Safety and Toxicology
This compound is classified as a hazardous substance and must be handled with extreme care. It is harmful if swallowed and is corrosive, causing severe skin burns and eye damage. [1][5]It is also a lachrymator, meaning it can cause tearing. [7][12]
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][5] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][5] |
| Serious Eye Damage | H314 | Causes severe skin burns and eye damage | [1][5]|
First Aid Measures:
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [12]* Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention. [12]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [12]* Ingestion : Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of tissue; immediate medical attention is critical. [12]
Analytical Methods
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC) : Due to its volatility and thermal stability, GC is a suitable method for assessing purity. [8][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Spectral data are publicly available for reference. [16]* Infrared (IR) Spectroscopy : IR can be used to identify characteristic functional groups.
References
- This compound | C13H11ClO | CID 93291 - PubChem. [Link]
- This compound - Chemical & Physical Properties by Cheméo. [Link]
- This compound - Cheméo. [Link]
- This compound - NIST WebBook. [Link]
- Synthesis of 3-phenoxybenzaldehyde - PrepChem.com. [Link]
- Synthesis of A. 3-Phenoxybenzoyl Chloride - PrepChem.com. [Link]
- The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery. [Link]
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. [Link]
- Chemical Storage and Handling Recommend
- Benzyl chloride is more reactive than chlorobenzene. Why? - Quora. [Link]
- BENZYL CHLORIDE - Sdfine. [Link]
Sources
- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 3-苯氧基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 53874-66-1 [chemicalbook.com]
- 7. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemeo.com [chemeo.com]
- 12. fishersci.com [fishersci.com]
- 13. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 14. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 15. This compound [webbook.nist.gov]
- 16. This compound(53874-66-1) 1H NMR [m.chemicalbook.com]
Unveiling the Electronic Landscape of 3-Phenoxybenzyl Chloride: A Quantum Chemical Guide for Researchers
Foreword: Bridging Theory and Application in Agrochemical and Pharmaceutical Research
In the intricate world of drug development and pesticide science, understanding the fundamental properties of molecular building blocks is paramount. 3-Phenoxybenzyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, presents a compelling case for the application of modern computational chemistry.[1] Its reactivity and metabolic fate are intrinsically linked to its electronic structure and geometry. This technical guide serves as an in-depth exploration of how quantum chemical calculations, specifically Density Functional Theory (DFT), can be leveraged to elucidate these properties, providing researchers with predictive power that can accelerate discovery and optimization pipelines. We will move beyond a mere procedural outline, delving into the rationale behind methodological choices and the interpretation of results in a real-world context.
The Subject: this compound - More Than a Precursor
This compound (C₁₃H₁₁ClO) is a bifunctional molecule featuring a phenoxy group and a benzyl chloride moiety.[2][3][4] This structure is the cornerstone of many synthetic pyrethroids, a major class of insecticides.[1] The reactivity of the benzylic chloride is crucial for its role in synthesis, while the overall electronic distribution influences the molecule's interaction with biological targets and its environmental degradation pathways.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [2][3][4] |
| Molecular Weight | 218.68 g/mol | [2][7] |
| Appearance | Clear yellow liquid | |
| Boiling Point | 141-142 °C (lit.) | [7][8] |
| Density | 1.189 g/mL at 25 °C (lit.) | [7][8] |
Understanding the molecule's conformational flexibility, electronic properties, and vibrational spectra through computational means can provide invaluable insights into its chemical behavior.
The Tool: An Introduction to Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. DFT methods are rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of its electron density. This approach circumvents the computationally expensive task of solving the many-electron Schrödinger equation directly.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the quantum mechanical effects of electron exchange and correlation. For organic molecules containing halogens, hybrid functionals often provide reliable results. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice. For potentially more accurate results, especially concerning reaction barriers, functionals from the M06 suite, like M06-2X, can be considered.
-
Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving non-hydrogen atoms and for capturing the anisotropic nature of the electron density around the chlorine atom. For higher accuracy in single-point energy calculations, larger basis sets like 6-311+G(d,p) or the Dunning-type correlation-consistent basis sets (e.g., cc-pVDZ) are recommended.
The Workflow: A Step-by-Step Protocol for Quantum Chemical Calculations
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package like Gaussian.
Caption: A generalized workflow for performing quantum chemical calculations on a molecule.
Step 1: Geometry Optimization
The first and most crucial step is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization calculation.
Protocol:
-
Build the initial structure: Construct an approximate 3D structure of this compound using a molecular builder.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt (for optimization)
-
-
Run the calculation.
-
Verify the optimized structure: Ensure the calculation has converged to a true minimum on the potential energy surface.
The causality behind this choice lies in the need for a computationally efficient yet reliable method to explore the potential energy surface and locate the most stable conformation. The B3LYP/6-31G(d,p) level of theory has been demonstrated to provide good geometric parameters for a wide range of organic molecules.
Step 2: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry for two primary reasons:
-
To confirm the nature of the stationary point: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
To obtain the vibrational spectrum: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. They also provide the zero-point vibrational energy (ZPVE) correction to the electronic energy.
Protocol:
-
Use the optimized geometry from Step 1.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Freq
-
-
Run the calculation.
-
Analyze the output: Check for imaginary frequencies and examine the predicted vibrational modes.
Step 3: Calculation of Electronic Properties
With the validated optimized geometry, a single-point energy calculation can be performed, often with a larger basis set, to obtain more accurate electronic properties.
Protocol:
-
Use the optimized geometry.
-
Set up the calculation:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Pop=NBO (for Natural Bond Orbital analysis), GFInput (to generate data for visualization)
-
-
Run the calculation.
-
Extract and analyze the electronic properties.
Interpreting the Data: Key Quantum Chemical Descriptors
The output of these calculations provides a wealth of information that can be used to understand the chemical nature of this compound.
| Descriptor | Description | Relevance to this compound |
| Optimized Geometry | The bond lengths, bond angles, and dihedral angles of the minimum energy structure. | Provides insights into the 3D shape and steric accessibility of reactive sites. |
| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Allows for the prediction of the IR and Raman spectra and confirms the stability of the optimized structure. |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap is an indicator of chemical reactivity. | A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. It reveals the charge distribution and sites susceptible to electrostatic interactions. | Identifies electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites for non-covalent interactions and initial attack by charged species. |
| Natural Bond Orbital (NBO) Charges | A method for distributing the electrons into atomic and bond-centered orbitals, providing a more chemically intuitive picture of atomic charges. | Quantifies the charge distribution, highlighting the polarity of bonds and the partial charges on each atom, which is crucial for understanding reactivity. |
Visualizing the Molecule: Structure and Workflow
Visual representations are essential for conveying complex information. The following Graphviz DOT script generates a 2D representation of the this compound molecule.
Caption: 2D molecular structure of this compound.
Conclusion: From In Silico Insights to Real-World Impact
The application of quantum chemical calculations to this compound provides a powerful lens through which to understand its intrinsic properties. By elucidating its stable conformation, electronic structure, and potential reactive sites, researchers can make more informed decisions in the design and development of novel pyrethroid insecticides. The computational data can be used to build quantitative structure-activity relationship (QSAR) models, predict metabolic pathways, and assess potential environmental fate.[9][10][11] This in-depth, in silico characterization serves as a critical, cost-effective complement to experimental studies, ultimately accelerating the pace of innovation in both the pharmaceutical and agrochemical industries.
References
- Go, A. (2022). Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities.
- Yadav, V. K., & Singh, A. K. (2014). Structure–Activity Relationship of Some Type-II Pyrethroids: A Study Based on Atomic Charges, Molecular Electrostatic Potential Surfaces and Molecular Orbitals Analysis.
- High reactivity of allyl and benzyl halides. Allyl and benzyl halides are... (2022, October 8). Filo. [Link]
- Ford, M. G., & Akerele, O. (1992). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry.
- Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (n.d.).
- Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- Bhatt, P., et al. (2019). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 10, 1779. [Link]
- Ford, M. G., & Akerele, O. (1992). Structure-activity relationships of pyrethroid insecticides. Part 2. The use of molecular dynamics for conformation searching and average parameter calculation. Journal of computer-aided molecular design, 6(2), 191–201. [Link]
- Bhatt, P., et al. (2019). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 10, 1779. [Link]
- Matsuda, K. (2018). Discovery and development of pyrethroid insecticides. Topics in Current Chemistry, 376(3), 20. [Link]
- Nishimura, K., et al. (2017). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 22(11), 1888. [Link]
- Katagi, T. (2012). Environmental Behavior of Synthetic Pyrethroids.
- Katagi, T. (2012). Environmental behavior of synthetic pyrethroids. Topics in current chemistry, 314, 167–202. [Link]
- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]
- 1 Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting. (2015, April 18). Course Hero. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- DFT calculation result of pyrethrindreg II and cypermethrin. (n.d.).
- Casida, J. E., & Quistad, G. B. (2004). Pyrethroid Chemistry and Metabolism.
- Reid, W. R., et al. (2023). Time-series analysis of transcriptomic changes due to permethrin exposure reveals that Aedes aegypti undergoes detoxification metabolism over 24 h. Scientific reports, 13(1), 10825. [Link]
- Wang, L., et al. (2021). Quantum chemical descriptors in quantitative structure–activity relationship models and their applications.
- Kostal, J., & Voutchkova-Kostal, A. M. (2024). Low-cost quantum mechanical descriptors for data efficient skin sensitization QSAR models. Research Square. [Link]
- This compound. (n.d.). Gsrs. [Link]
- Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical reviews, 96(3), 1027–1044. [Link]
- Aerobic metabolism and adsorption of pyrethroid insecticide metofluthrin in soil. (n.d.).
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395. [Link]
- Computational Chemistry Studies Relevant to Medicinal Chemistry. (n.d.). EScholarship. [Link]
- van der Fels-Klerx, H. J., et al. (2024). Toxicity, transfer and metabolization of the pyrethroid insecticides cypermethrin and deltamethrin by reared black soldier fly l. Journal of Insects as Food and Feed, 1-10. [Link]
- Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2. (n.d.).
- Al-Dahmoshi, H. O., et al. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman, 1(1), 1-10. [Link]
- This compound. (n.d.). NIST Webbook. [Link]
Sources
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum-Chemical Descriptors in QSAR/QSPR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Environmental behavior of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of 3-Phenoxybenzyl Chloride in Organic Solvents: A Comprehensive Technical Guide
Introduction
3-Phenoxybenzyl chloride (C₁₃H₁₁ClO), a key intermediate in the synthesis of pyrethroid insecticides and other fine chemicals, presents unique challenges and opportunities in process development and formulation. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the safe and efficient handling of this compound. This technical guide provides an in-depth analysis of the solubility of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
This document moves beyond a simple tabulation of data, offering a causal explanation for the observed solubility behaviors. We will explore the interplay of molecular structure, solvent properties, and intermolecular forces that govern the dissolution of this compound. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[1][2][3] This adage encapsulates the concept that substances with similar intermolecular forces and polarities are more likely to form a homogenous solution. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions, followed by the formation of new solute-solvent interactions. A favorable dissolution occurs when the energy released from these new interactions compensates for the energy required to break the initial bonds.
Molecular Structure of this compound:
The structure of this compound is characterized by a relatively large, nonpolar aromatic framework consisting of two phenyl rings linked by an ether oxygen. The presence of the chloromethyl group (-CH₂Cl) introduces a degree of polarity. This amphiphilic nature suggests that its solubility will be influenced by a solvent's ability to interact with both its nonpolar and polar regions.
Solvent Properties Influencing Solubility:
Several key solvent properties are instrumental in predicting the solubility of this compound:
-
Polarity Index: A measure of a solvent's relative polarity. Solvents with a moderate polarity index are likely to be effective.
-
Dielectric Constant (ε): This property reflects a solvent's ability to separate ions. While this compound is a molecular compound, the dielectric constant can indicate the overall polar nature of the solvent.
-
Hansen Solubility Parameters (HSP): This more sophisticated model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solvent is predicted to be effective if its HSP values are close to those of the solute.
The interplay of these factors is visually represented in the following diagram:
Caption: Key solute and solvent properties governing the solubility of this compound.
Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in various organic solvents, alongside key solvent properties. The qualitative assessments are based on the "like dissolves like" principle and data for structurally similar compounds.
Table 1: Predicted Solubility and Properties of Common Organic Solvents
| Solvent | Chemical Class | Polarity Index | Dielectric Constant (ε) | Hansen Parameters (δD, δP, δH) | Predicted Solubility of this compound |
| Toluene | Aromatic Hydrocarbon | 2.4 | 2.38 | 18.0, 1.4, 2.0 | Highly Soluble/Miscible |
| Acetone | Ketone | 5.1 | 20.7 | 15.5, 10.4, 7.0 | Highly Soluble/Miscible |
| Ethyl Acetate | Ester | 4.4 | 6.02 | 15.8, 5.3, 7.2 | Highly Soluble/Miscible |
| Dichloromethane | Halogenated Alkane | 3.1 | 8.93 | 17.0, 7.3, 7.1 | Highly Soluble/Miscible |
| Diethyl Ether | Ether | 2.8 | 4.33 | 14.5, 2.9, 4.6 | Highly Soluble/Miscible |
| Methanol | Alcohol | 5.1 | 32.7 | 15.1, 12.3, 22.3 | Soluble |
| Ethanol | Alcohol | 4.3 | 24.55 | 15.8, 8.8, 19.4 | Soluble |
| n-Hexane | Aliphatic Hydrocarbon | 0.1 | 1.88 | 14.9, 0.0, 0.0 | Soluble to Highly Soluble |
Note: The predicted solubilities are qualitative estimations. For precise applications, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust and self-validating method for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This method is based on the principle of achieving equilibrium between the solute and the solvent, followed by quantitative analysis of the saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
-
Analytical balance
Experimental Workflow:
Caption: Step-by-step workflow for the experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume of the selected organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
For robust results, perform the experiment in triplicate and report the average solubility and standard deviation.
-
Safety and Handling Considerations
This compound is a corrosive and lachrymatory substance that requires careful handling to prevent exposure.[5] Adherence to appropriate safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure with solvent properties, researchers can make informed decisions regarding solvent selection for various applications. The provided experimental protocol offers a reliable method for determining precise solubility data, which is crucial for process optimization and ensuring reproducible results. As with any chemical substance, a commitment to safety and proper handling is paramount when working with this compound.
References
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]
- AP Chemistry. 3.10 Solubility. [Link]
- Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]
- Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
- University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
- ACS Publications.
- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
- Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- Lund University Publications.
- Hansen Solubility. Designer Solvent Blends. [Link]
- Wikipedia. Hansen solubility parameter. [Link]
- Hansen Solubility. Hansen solubility parameter. [Link]
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxybenzyl Chloride
Abstract: 3-Phenoxybenzyl chloride (3-PBC) is a pivotal intermediate in the synthesis of synthetic pyrethroid insecticides. Its thermal stability is a critical parameter that dictates its safe handling, storage, and utility in downstream synthetic applications. This guide provides a comprehensive technical overview of the thermal behavior of 3-PBC. We will explore its decomposition profile using standard thermal analysis techniques, elucidate potential decomposition pathways, and present detailed experimental protocols for researchers and chemical process engineers. The influence of impurities and the kinetic aspects of decomposition are also discussed to provide a holistic understanding of the molecule's reactivity under thermal stress.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₁ClO, is a clear yellow liquid at room temperature.[1] It is characterized by a benzyl chloride moiety linked to a phenoxy group at the meta-position. This unique structure makes it a valuable building block, particularly for the esterification with derivatives of chrysanthemic acid to produce a class of potent and widely used insecticides, such as permethrin.[2]
Given its benzylic halide nature, 3-PBC possesses inherent reactivity. The chloromethyl group is susceptible to nucleophilic substitution and elimination reactions, which can be accelerated by elevated temperatures. A statement in its safety profile indicates that "When heated to decomposition it emits toxic vapors of Cl⁻".[1] Understanding the onset temperature and the nature of this decomposition is paramount for ensuring process safety, maintaining product purity, and optimizing reaction yields in an industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53874-66-1 | |
| Molecular Formula | C₁₃H₁₁ClO | [3] |
| Molecular Weight | 218.68 g/mol | |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 141-142 °C (lit.) | |
| Density | 1.189 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5900 (lit.) |
| Flash Point | >110 °C (closed cup) | |
Thermal Decomposition Profile
The thermal stability of a chemical compound is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
For a compound like 3-PBC, a typical TGA scan would show a stable baseline up to a certain temperature (the onset of decomposition), followed by a significant mass loss as the molecule fragments into volatile products. The DSC curve would simultaneously show an exothermic event corresponding to the energy released during the decomposition reactions.
Postulated Decomposition Pathways and Mechanisms
The decomposition of this compound under thermal stress can proceed through several pathways. The presence of the benzylic chloride functional group is the primary site of reactivity.
-
Isomerization: Friedel-Crafts type intramolecular rearrangement is a possibility, where the benzyl group migrates to a different position on the phenoxy ring. This is often catalyzed by trace acids (like HCl, a potential decomposition product).
-
Elimination of HCl: The most direct decomposition pathway is likely the elimination of hydrogen chloride (HCl) gas. This can lead to the formation of polymeric or tar-like materials through subsequent reactions of the resulting reactive intermediates. The released HCl can also act as a catalyst for further decomposition.
-
Dimerization and Polymerization: The carbocation formed after the loss of the chloride ion can be attacked by another molecule of 3-PBC, leading to dimers and higher oligomers.
The identification of decomposition products is crucial for elucidating these pathways. This is typically achieved by heating the sample and analyzing the evolved gases using a technique like TGA coupled with Mass Spectrometry (TGA-MS).[4]
Caption: Postulated decomposition pathways for this compound under thermal stress.
Influence of Catalysts and Impurities
The thermal stability of this compound can be significantly compromised by the presence of impurities, particularly Lewis acids and metals that can coordinate with the chlorine atom.
-
Iron Contamination: Iron, in the form of rust (iron oxides) or dissolved iron(III) chloride (FeCl₃), is a potent catalyst for the decomposition of benzylic chlorides. FeCl₃ can facilitate the formation of the benzylic carbocation, thereby lowering the activation energy for decomposition. Therefore, storage and reactions should be conducted in glass-lined or other inert material reactors.
-
Water/Moisture: The presence of water can lead to slow hydrolysis, forming 3-phenoxybenzyl alcohol and HCl. The generated HCl can then catalyze further decomposition pathways as described above.
-
Synthesis Byproducts: Impurities from the synthesis of 3-PBC, such as residual thionyl chloride from the chlorination of 3-phenoxybenzyl alcohol, can also impact stability.[5]
Advanced Analytical Methodologies for Stability Assessment
To rigorously evaluate the thermal stability of this compound, a systematic workflow involving multiple analytical techniques is recommended.
Caption: A comprehensive workflow for assessing the thermal stability of this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the percentage of mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.[4]
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can distinguish between thermal and oxidative decomposition.
-
Heating Rate: A standard rate is 10 °C/min.[6] To perform kinetic analysis, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.[6]
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature (Tₒₙₛₑₜ) of the major mass loss step.
Causality: The choice of an inert nitrogen atmosphere allows for the study of purely thermal decomposition, eliminating oxidative effects. Using multiple heating rates causes a predictable shift in the decomposition curve, which is essential for applying isoconversional kinetic models to calculate the activation energy of decomposition.[6]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the energy associated with them.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a standard like indium.[4]
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A pinhole in the lid may be used to allow volatiles to escape, preventing pan rupture.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C (or until the decomposition event is complete).
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHₔₑ꜀ₒₘₚ).
Causality: A large, sharp exotherm is indicative of a rapid, high-energy release decomposition, which signals a significant thermal hazard. Quantifying this energy is critical for process safety calculations and risk assessment.
Protocol: Isothermal Aging and GC-MS Analysis
Objective: To identify the specific chemical products formed during decomposition at a fixed temperature.
Methodology:
-
Sample Preparation: Place a known amount of this compound into a sealed vial with a septum.
-
Isothermal Aging: Heat the vial in an oven or heating block at a temperature below the TGA onset temperature (e.g., 120 °C) for a set period (e.g., 24, 48, 72 hours).
-
Sample Extraction: At each time point, cool the vial. Dissolve a small aliquot of the sample in a suitable solvent like dichloromethane.
-
GC-MS Analysis: Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Data Analysis: Separate the components using the gas chromatograph. Identify the parent compound and any new peaks (decomposition products) by comparing their mass spectra to a library (e.g., NIST).[7]
Causality: This method mimics long-term storage conditions. By identifying the products formed, we can confirm or refute the postulated decomposition mechanisms (e.g., detecting dimers or isomers), providing a much deeper understanding of the chemistry involved than thermal analysis alone.
Practical Implications for Handling and Storage
Based on the chemical nature and potential thermal instability of this compound, the following recommendations are crucial:
-
Storage Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[2] Refrigeration may be considered for long-term storage to minimize degradation.
-
Material Compatibility: Use glass or glass-lined steel containers. Avoid contact with iron, aluminum, and other metals that can catalyze decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis from atmospheric moisture.
-
Monitoring: For bulk storage, periodic purity checks via GC are advisable to monitor for the formation of degradation products.
Conclusion
This compound is a thermally sensitive molecule whose stability is a key consideration for its safe and effective use. Decomposition is likely initiated at the benzylic chloride site, proceeding through pathways involving HCl elimination and polymerization, and is readily catalyzed by common impurities like iron and moisture. A comprehensive analytical approach combining TGA, DSC, and isothermal aging with GC-MS is essential for fully characterizing its thermal profile, determining kinetic parameters, and elucidating decomposition mechanisms. The insights gained from such studies are critical for developing robust and safe protocols for the handling, storage, and industrial application of this important chemical intermediate.
References
- PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Syntheses. (n.d.). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- ResearchGate. (2008). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis.
- Supporting Information. (n.d.). General procedure A.
- Global Substance Registration System. (n.d.). This compound.
- ResearchGate. (2022). Efficient degradation of multiple Cl-VOCs by catalytic ozonation over MnO catalysts with different supports.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). This compound.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- PubMed. (1990). [Experimental substantiation of MPEL of this compound in water reservoirs].
- Journal of the American Chemical Society. (1956). The Thermal Decomposition of 2-Phenoxybenzoyl Peroxide.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis.
- ResearchGate. (2022). Enhanced degradation of organic contaminants by thermally activated peroxymonosulfate in the presence of chloride ion.
- MDPI. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- MDPI. (2021). Isothermal Kinetic Analysis of the Thermal Decomposition of Wood Chips from an Apple Tree.
Sources
- 1. This compound | 53874-66-1 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 5. rsc.org [rsc.org]
- 6. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 7. This compound [webbook.nist.gov]
Reactivity profile of the benzylic chloride in 3-Phenoxybenzyl chloride
An In-depth Technical Guide to the Reactivity Profile of the Benzylic Chloride in 3-Phenoxybenzyl Chloride
Abstract
This compound (CAS 53874-66-1) is a pivotal intermediate in modern organic synthesis, most notably in the production of synthetic pyrethroid insecticides.[1] Its utility stems from the highly reactive benzylic chloride moiety, which serves as a versatile anchor for introducing the 3-phenoxybenzyl group into diverse molecular architectures. This guide provides a comprehensive examination of this reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the factors governing its reaction pathways, detail methodologies for key transformations, and provide the necessary safety frameworks for its handling. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this reagent's chemical behavior.
Core Principles of Reactivity: A Tale of Two Pathways
The reactivity of this compound is centered on the C-Cl bond at the benzylic position. This carbon is electrophilic, making it a prime target for nucleophiles. The unique structural context of a benzylic halide—a halogen connected to a carbon atom that is itself bonded to a benzene ring—enables it to react robustly via two distinct nucleophilic substitution mechanisms: S_N1 (unimolecular) and S_N2 (bimolecular).[2][3]
The choice between these pathways is not arbitrary; it is a direct consequence of the reaction environment (solvent), the nature of the attacking nucleophile, and steric considerations.
-
The S_N1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. The phenoxy group, being meta-substituted, has a minor electronic influence on this stabilization compared to para-substituents, but the delocalization of the positive charge across the adjacent benzene ring is significant.[2] This pathway is favored by polar protic solvents (e.g., water, ethanol) which can solvate both the departing chloride ion and the carbocation intermediate, and by weaker nucleophiles.[3][4]
-
The S_N2 Pathway: This is a concerted, single-step reaction where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[5] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, THF) that do not solvate the nucleophile as strongly, thus increasing its reactivity.[3][5] The primary nature of the benzylic carbon in this compound makes it sterically accessible for this backside attack.
The ability of the benzyl group to stabilize the transition states of both mechanisms makes this compound particularly reactive compared to simple primary alkyl halides.[2]
Caption: Dueling Mechanisms: S_N1 vs. S_N2 pathways for this compound.
Nucleophilic Substitution: Synthetic Applications
The dual reactivity of this compound makes it a versatile substrate for forming new bonds with a variety of nucleophiles.
Reactions with Oxygen Nucleophiles (Ether Synthesis)
Reaction with alkoxides or phenoxides (Williamson Ether Synthesis) yields ethers. For instance, reacting this compound with sodium ethoxide would produce 3-phenoxybenzyl ethyl ether. The reaction with aqueous sodium hydroxide, especially when heated, leads to the formation of 3-phenoxybenzyl alcohol.[6] This hydrolysis can proceed via an S_N1-like mechanism in water or an S_N2 mechanism with hydroxide ion.
Reactions with Nitrogen Nucleophiles (Amine Synthesis)
Primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. A notable example is the Sommelet reaction, where hexamethylenetetramine serves as the nitrogen nucleophile to ultimately yield an aldehyde after hydrolysis.[7]
Reactions with Carbon Nucleophiles (C-C Bond Formation)
Strong carbon nucleophiles, such as cyanide ions or Grignard reagents, can effectively displace the chloride. The reaction with sodium cyanide is a crucial step in the synthesis of the pyrethroid insecticide cypermethrin, where the resulting nitrile is an immediate precursor to the cyanohydrin moiety.[1]
Experimental Protocol: The Sommelet Reaction
This protocol details the synthesis of 3-phenoxybenzaldehyde from this compound. It is a classic example of a nucleophilic substitution followed by hydrolysis. The protocol's trustworthiness is established by its clear steps and defined endpoints.
Objective: To synthesize 3-phenoxybenzaldehyde.
Reference: Adapted from PrepChem.[7]
Materials & Equipment
| Reagent/Equipment | Quantity/Specification |
| This compound | 10.9 g |
| Hexamethylene tetramine | 14.0 g |
| Glacial Acetic Acid | 25 mL |
| Water | 25 mL |
| Concentrated Hydrochloric Acid | 20 mL |
| Diethyl Ether | For extraction |
| Saturated Sodium Bicarbonate Solution | For washing |
| Anhydrous Magnesium Sulfate | For drying |
| Round-bottom flask with reflux condenser | 250 mL |
| Heating mantle, magnetic stirrer | Standard laboratory grade |
| Separatory funnel | 250 mL |
Step-by-Step Methodology
-
Initial Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10.9 g), glacial acetic acid (25 mL), and water (25 mL). Add hexamethylene tetramine (14.0 g) to the mixture.[7] Causality: Acetic acid and water provide a polar protic medium suitable for the reaction.
-
Formation of the Quaternary Ammonium Salt: Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 2.5 hours.[7] Causality: Hexamethylenetetramine acts as the nucleophile, displacing the chloride to form a quaternary ammonium salt intermediate.
-
Hydrolysis to Aldehyde: After the initial reflux, add concentrated hydrochloric acid (20 mL) to the mixture and continue to reflux for an additional 15 minutes.[7] Causality: The acidic hydrolysis of the intermediate cleaves the C-N bonds, liberating the aldehyde.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.[7]
-
Washing: Wash the combined ether extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with water again.[7]
-
Drying and Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure to yield the final product, 3-phenoxybenzaldehyde.[7]
Caption: Experimental workflow for the synthesis of 3-phenoxybenzaldehyde.
Safety Profile and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[8][9]
Trustworthiness in Handling: Adherence to the following safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
| Hazard Class | GHS Classification & Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed.[10][11] P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[10][11] P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12] |
| Eye Damage | Causes severe eye damage.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Special Hazards | Lachrymator (substance which increases the flow of tears).[8] Reacts with bases, strong oxidizing agents, alcohols, and amines.[8] When heated to decomposition, it emits toxic vapors of Cl⁻.[13] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[8][13] |
Conclusion
The reactivity of this compound is defined by the activated benzylic C-Cl bond, which readily participates in both S_N1 and S_N2 nucleophilic substitution reactions. This dual mechanistic capability allows for a broad range of synthetic transformations, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. A thorough understanding of the factors that dictate the reaction pathway—namely the nucleophile strength and solvent polarity—is essential for harnessing its full synthetic potential. While its reactivity is a significant asset, it is accompanied by considerable hazards, mandating strict adherence to safety protocols during its handling and use.
References
- PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. [Link]
- PrepChem.com. Synthesis of A. 3-Phenoxybenzoyl Chloride. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 93291, this compound. [Link]
- University of Illinois Springfield. Nucleophilic Substitution Reactions. [Link]
- Amerigo Scientific. This compound (97%). [Link]
- Cheméo. This compound. [Link]
- Quora. What is the full reaction mechanism for benzyl chloride + NaOH?. [Link]
- NPTEL.
- Shtabskiĭ, B. M., et al. "[Experimental substantiation of MPEL of this compound in water reservoirs]." Gigiena i sanitariia 2 (1991): 16-9. [Link]
- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
- NIST. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. quora.com [quora.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-フェノキシベンジルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
A Technical Guide to Electrophilic Substitution Reactions on the Aromatic Rings of 3-Phenoxybenzyl Chloride
Abstract: This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on 3-phenoxybenzyl chloride. As a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides, understanding the regiochemical outcomes of its derivatization is of paramount importance for researchers and drug development professionals. This document elucidates the theoretical underpinnings of substituent directing effects, analyzes the competitive reactivity of the molecule's two distinct aromatic rings, and provides validated experimental protocols for key substitution reactions. By integrating mechanistic theory with practical application, this guide serves as a comprehensive resource for the controlled functionalization of this compound.
Introduction
This compound (C₁₃H₁₁ClO) is a bifunctional organic compound featuring a diphenyl ether linkage and a reactive benzyl chloride moiety.[1][2] Its structural complexity, characterized by two inequivalent aromatic rings, presents a unique and compelling case study in the principles of electrophilic aromatic substitution. The strategic modification of these aromatic rings is a critical pathway to novel analogues with potentially enhanced biological activity or altered physicochemical properties.
This guide addresses the core challenge in performing EAS on this substrate: predicting and controlling the site of electrophilic attack. We will dissect the interplay of the electron-donating phenoxy group and the weakly activating chloromethyl group to establish a predictive framework for regioselectivity.
Theoretical Framework: Substituent Effects and Reactivity
The outcome of an electrophilic aromatic substitution reaction is governed by the substituent(s) already present on the aromatic ring. These groups influence both the reaction rate and the position of the incoming electrophile.[3][4]
Analysis of Substituent Effects in this compound
The molecule contains two aromatic rings, hereafter designated as Ring A (bearing the chloromethyl group) and Ring B (the terminal phenyl ring).
-
Ring A: This ring is disubstituted with a chloromethyl group (-CH₂Cl) and a phenoxy group (-O-C₆H₅).
-
The Phenoxy Group (-OAr): As an ether, the phenoxy group is a powerful activating group and an ortho, para-director .[5][6] The oxygen atom's lone pairs are delocalized into the ring via a strong resonance effect (+M), which significantly increases the ring's nucleophilicity. This resonance effect far outweighs the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom.
-
The Chloromethyl Group (-CH₂Cl): This group presents a more nuanced effect. While the electronegative chlorine atom exerts an inductive withdrawing effect (-I), the methylene group can donate electron density through hyperconjugation. For the related benzyl chloride, nitration yields primarily ortho and para products, suggesting the group is effectively an ortho, para-director .[7] It is considered a weak activating group, or at worst, a very weak deactivating group, with steric hindrance being a significant factor for the ortho positions.[7]
-
-
Ring B: This ring is monosubstituted with a benzyloxy-type linkage (-O-CH₂-Ar). This is an ether linkage, making the group activating and an ortho, para-director for Ring B.
Predicting Regioselectivity: A Tale of Two Rings
When this compound is subjected to electrophilic attack, two key questions arise: which ring will react, and at which position?
-
Inter-ring Competition: Ring A is the more activated of the two. The direct attachment of the ether oxygen to Ring A provides a much more potent activation via resonance than the ether linkage on Ring B, whose activating influence is insulated by the benzyl CH₂ group. Therefore, electrophilic substitution will occur preferentially on Ring A.
-
Intra-ring Regioselectivity (Ring A):
-
The powerful phenoxy group directs ortho and para. The para position is blocked (occupied by the CH₂Cl group). This leaves the two ortho positions (C2 and C6) as the primary targets.
-
The chloromethyl group directs ortho and para. Its para position (C4) and one of its ortho positions (C2) are available.
-
The directing effects of both substituents converge on the C2 and C4 positions. The C4 position is para to the chloromethyl group and ortho to the highly activating phenoxy group, making it electronically favored. The C2 position is ortho to both groups and may experience some steric hindrance from the adjacent chloromethyl group.
-
Key Electrophilic Substitution Reactions and Protocols
The following sections provide standardized, reliable protocols for common electrophilic aromatic substitution reactions adapted for this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a nitronium ion (NO₂⁺) electrophile, typically generated from a mixture of nitric and sulfuric acids.
Predicted Outcome: The major product will be 1-(chloromethyl)-4-nitro-3-phenoxybenzene.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice bath.
-
Slowly add this compound (10 mmol) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 10 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture over crushed ice (200 g).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the purified nitro derivative.
| Parameter | Value |
| Substrate | This compound |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-10 °C |
| Reaction Time | 2 hours |
| Work-up | Ice-water quench, filtration |
| Purification | Recrystallization (Ethanol) |
Halogenation (Bromination)
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br). The reaction requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule and generate a potent electrophile.[8]
Predicted Outcome: The major product will be 4-bromo-1-(chloromethyl)-3-phenoxybenzene.
Experimental Protocol:
-
To a solution of this compound (10 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂, 50 mL) in a flask protected from light, add anhydrous iron(III) bromide (FeBr₃, 0.5 mmol) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂, 10.5 mmol) in dichloromethane (10 mL) dropwise over 20 minutes.
-
After addition, allow the reaction to stir at room temperature for 3-4 hours, monitoring progress by TLC.
-
Quench the reaction by carefully adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) to consume excess bromine.
-
Transfer the mixture to a separatory funnel, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
| Parameter | Value |
| Substrate | This compound |
| Reagents | Br₂, FeBr₃ |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Work-up | NaHSO₃ quench, extraction |
| Purification | Column Chromatography |
Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[9][10][11] Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is less reactive than the starting material.[9]
Predicted Outcome: Acylation with acetyl chloride will yield 1-(4-(chloromethyl)-2-phenoxyphenyl)ethan-1-one as the major product.
Experimental Protocol:
-
Suspend anhydrous aluminum trichloride (AlCl₃, 12 mmol) in anhydrous dichloromethane (40 mL) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
In a separate flask, dissolve this compound (10 mmol) and acetyl chloride (CH₃COCl, 11 mmol) in anhydrous dichloromethane (20 mL).
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by dilute hydrochloric acid (HCl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product via column chromatography or recrystallization.
| Parameter | Value |
| Substrate | This compound |
| Reagents | Acetyl Chloride, AlCl₃ |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Acidic quench, extraction |
| Purification | Column Chromatography |
Visualization of Core Concepts
Diagrams generated using Graphviz provide a clear visual representation of the key molecular structures and processes discussed.
Caption: Molecular structure of this compound.
Caption: Predicted sites of electrophilic attack on this compound.
Caption: General experimental workflow for electrophilic aromatic substitution.
Conclusion
The electrophilic substitution of this compound is a predictable and controllable process when guided by the fundamental principles of substituent effects. The powerful activating and ortho, para-directing nature of the phenoxy group dominates the reaction, directing incoming electrophiles primarily to the C4 position of the substituted ring (Ring A). The protocols provided herein offer robust starting points for the synthesis of novel derivatives. This understanding is critical for scientists in agrochemicals, pharmaceuticals, and materials science who seek to leverage the versatile scaffold of this compound for new applications.
References
- Tan Yong Boon. (2019).
- PrepChem. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. PrepChem.com. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
- Quora. (2021).
- ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
- The Organic Chemistry Tutor. (2023).
- Wipf Group. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]
- Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
- PubChem. (n.d.). This compound.
- Global Substance Registration System. (n.d.). This compound. gsrs.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
- Chemistry LibreTexts. (2023). Friedel-Crafts reaction. Chemistry LibreTexts. [Link]
- Chemguide. (n.d.).
- Wikipedia. (2023). Benzenesulfonyl chloride. Wikipedia. [Link]
- Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. Chemguide. [Link]
- Michigan State University. (n.d.).
- PubChem. (n.d.). Benzenesulfonyl chloride.
- Cheméo. (n.d.). This compound. Cheméo. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. [Link]
Sources
- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Hydrolysis Kinetics of 3-Phenoxybenzyl Chloride
This guide provides a comprehensive examination of the hydrolysis kinetics of 3-phenoxybenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies, experimental design considerations, and data interpretation essential for a thorough understanding of this reaction.
Introduction: The Significance of Understanding this compound Hydrolysis
This compound (C₁₃H₁₁ClO) is a versatile bifunctional molecule featuring a reactive benzylic chloride moiety and a diphenyl ether structure.[1] Its propensity to undergo hydrolysis to form 3-phenoxybenzyl alcohol is a critical factor in its application and stability. A deep understanding of the kinetics of this hydrolysis is paramount for optimizing reaction conditions, predicting shelf-life, and controlling impurity profiles in manufacturing processes. This guide will explore the nuanced mechanistic landscape of this reaction, which straddles the classic Sₙ1 and Sₙ2 pathways, and provide a robust framework for its experimental investigation.
Mechanistic Considerations: A Borderline Case
The hydrolysis of benzyl chlorides is a classic example in physical organic chemistry, often used to illustrate the factors that govern the transition between unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution reactions. The reaction mechanism for this compound is not strictly one or the other but rather exists on the Sₙ1-Sₙ2 borderline, with the predominant pathway being highly sensitive to the reaction conditions, particularly the solvent system.[2]
The Sₙ1 Pathway
In highly polar, protic solvents, the Sₙ1 mechanism is favored. This pathway involves a slow, rate-determining step where the carbon-chlorine bond heterolytically cleaves to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a water molecule to yield the protonated alcohol, which is subsequently deprotonated.
Caption: The Sₙ2 hydrolysis pathway of this compound.
The Influence of the 3-Phenoxy Substituent
The phenoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The meta-positioning means the resonance effect is less pronounced compared to an ortho- or para-substituent. This electronic ambiguity is a key reason for the borderline behavior of this compound. The substituent neither strongly stabilizes a carbocation (favoring Sₙ1) nor strongly destabilizes it to the point where only Sₙ2 is possible.
Experimental Design for Kinetic Analysis
A robust experimental design is crucial for elucidating the hydrolysis kinetics of this compound. The following protocol outlines a reliable method using a mixed solvent system and titration to monitor the reaction progress. The use of a mixed solvent, such as aqueous acetone or aqueous dioxane, is often necessary to ensure the solubility of the relatively nonpolar this compound.
Materials and Reagents
-
This compound (≥97% purity)
-
Acetone (HPLC grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Glassware: volumetric flasks, pipettes, burette, conical flasks
Experimental Workflow
Caption: Experimental workflow for studying the hydrolysis kinetics.
Step-by-Step Protocol
-
Solvent Preparation: Prepare a series of aqueous acetone (or dioxane) solvent mixtures (e.g., 50%, 60%, 70% v/v water in acetone).
-
Reaction Setup: Place a known volume of the desired solvent mixture into a reaction vessel equipped with a magnetic stirrer and allow it to equilibrate to the desired temperature in a thermostated water bath.
-
Initiation: Prepare a concentrated stock solution of this compound in acetone. To initiate the hydrolysis, inject a small, known volume of this stock solution into the equilibrated solvent mixture with vigorous stirring. Start a timer immediately.
-
Monitoring: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone. This slows the reaction rate sufficiently to allow for accurate titration.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide until a persistent faint pink endpoint is observed.
-
Data Collection: Record the volume of NaOH consumed for each time point.
Data Analysis
The hydrolysis of this compound in a large excess of water follows pseudo-first-order kinetics. The observed rate constant, kobs, can be determined from the integrated rate law:
ln([RCl]t) = -kobst + ln([RCl]₀)
where [RCl]t is the concentration of this compound at time t, and [RCl]₀ is the initial concentration. The concentration of the reactant at any time can be calculated from the volume of NaOH used for titration. A plot of ln([RCl]t) versus time should yield a straight line with a slope of -kobs.
By determining kobs at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation:
ln(kobs) = -(Ea/R)(1/T) + ln(A)
A plot of ln(kobs) versus 1/T (where T is in Kelvin) will give a straight line with a slope of -Ea/R and a y-intercept of ln(A).
Representative Kinetic Data and Interpretation
While a complete kinetic dataset for the hydrolysis of this compound is not readily available in a single source, we can infer its behavior by comparing it with other substituted benzyl chlorides. The following table presents representative first-order rate constants for the solvolysis of various benzyl chlorides in 80% aqueous ethanol. [3]
| Substituent | Temperature (°C) | k (s⁻¹) | Relative Rate |
|---|---|---|---|
| p-Methoxy | 25 | 1.8 x 10⁻³ | 300 |
| p-Methyl | 25 | 1.5 x 10⁻⁴ | 25 |
| H (Benzyl Chloride) | 25 | 6.0 x 10⁻⁶ | 1 |
| m-Chloro | 25 | 4.0 x 10⁻⁷ | 0.067 |
| p-Nitro | 25 | 1.0 x 10⁻⁸ | 0.0017 |
The 3-phenoxy group is expected to have a deactivating inductive effect due to the electronegativity of the oxygen atom, but this is partially offset by a weak resonance-donating effect. Its overall electronic effect is likely to be slightly deactivating compared to an unsubstituted benzyl chloride. Therefore, the rate of hydrolysis of this compound is anticipated to be slightly slower than that of benzyl chloride under the same conditions.
Conclusion: A System Requiring Careful Study
The hydrolysis of this compound is a mechanistically interesting reaction that exemplifies the fine balance between Sₙ1 and Sₙ2 pathways. Its borderline nature makes the reaction kinetics highly sensitive to the solvent environment. For researchers and process chemists, this necessitates a careful and systematic experimental approach to accurately determine the kinetic parameters under specific process conditions. The methodologies and insights provided in this guide offer a robust starting point for such investigations, enabling better control and optimization of processes involving this important chemical intermediate.
References
- Activation parameters a for solvolysis of substituted benzyl chlorides in LNH 3 and water at 25 C. (n.d.). ResearchGate.
- Barclay, L. R. C., Sonawane, H. R., & Hudson, J. C. (n.d.). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). ResearchGate.
- Kinetics of Hydrolysis of. (n.d.).
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2012). PubMed Central.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.).
- A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. (n.d.).
- correlation of solvolysis rates. (n.d.). DSpace@MIT.
- This compound. (n.d.). PubChem.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004). ResearchGate.
- Kinetic studies on the reaction between benzyl/phenacyl chloride and N,N-dimethylaniline in acetone-water mixed solvents. (2002). ResearchGate.
- The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace.
- A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. (n.d.). CORE.
- Hydrolysis of benzyl chloride to benzyl alcohol. (1971). Google Patents.
- Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018). Quora.
- (a) Give the order of rectivity towards S_(N^(1)) solvolysis of the following : (i) Benzyl chloride (ii) p - Allen. (n.d.).
Sources
An In-depth Technical Guide to Potential Impurities in Commercial 3-Phenoxybenzyl Chloride
Abstract
3-Phenoxybenzyl chloride is a pivotal chemical intermediate, most notably in the synthesis of synthetic pyrethroid insecticides such as permethrin and cypermethrin[1]. Its high reactivity, which makes it an excellent alkylating agent, also renders it susceptible to various side reactions and degradation pathways during synthesis and storage. The purity of this compound is paramount, as the presence of impurities can lead to downstream reaction failures, the formation of toxic byproducts, and compromised final product quality. This guide provides a comprehensive analysis of the potential impurities in commercial-grade this compound, grounded in common synthetic routes. We will explore the origin of these impurities, their chemical nature, and the analytical methodologies required for their detection and quantification. This document is intended for researchers, quality control analysts, and process chemists working with this versatile yet challenging reagent.
Introduction: The Chemical Significance of this compound
This compound (C₁₃H₁₁ClO) is an aromatic ether and an organochloride characterized by a chloromethyl group attached to a 3-phenoxybenzene core[2]. Its utility stems from the lability of the benzylic chloride, making it a potent electrophile for introducing the 3-phenoxybenzyl moiety into a target molecule. This reactivity is harnessed in the agrochemical industry to produce a class of highly effective and widely used insecticides[1]. However, the control of purity is a persistent challenge. Impurities can arise from the starting materials, competing side reactions during synthesis, or degradation upon storage[3]. Understanding this impurity profile is a critical aspect of quality control and process optimization.
Synthetic Pathways and Associated Impurity Formation
The impurity profile of this compound is inextricably linked to its manufacturing process. Several synthetic routes are commercially viable, each with a unique propensity for generating specific byproducts.
Route 1: Chlorination of 3-Phenoxybenzyl Alcohol
This is one of the most common laboratory and industrial syntheses, involving the conversion of the corresponding alcohol to the chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃)[4].
-
Mechanism: The hydroxyl group of 3-phenoxybenzyl alcohol is converted into a good leaving group by the chlorinating agent, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.
-
Potential Impurities:
-
Unreacted 3-Phenoxybenzyl Alcohol (PBA): Incomplete reaction is a common source of this impurity[5]. Its presence can lead to the formation of undesired ethers or esters in subsequent steps.
-
Bis(3-phenoxyphenyl)methane & Dibenzyl Ether Analogs: Self-condensation of the starting alcohol or reaction between the product and the starting alcohol can form ether byproducts, particularly under acidic conditions catalyzed by HCl, a byproduct of the chlorination reaction[6].
-
3-Phenoxybenzaldehyde: Oxidation of the starting alcohol or the product can yield the corresponding aldehyde.
-
Residual Chlorinating Agents and their Byproducts: Trace amounts of SOCl₂, PCl₃, or their hydrolysis products can remain, potentially interfering with downstream chemistry.
-
Caption: Impurity formation from the chlorination of 3-Phenoxybenzyl alcohol.
Route 2: Free-Radical Chlorination of 3-Phenoxytoluene
This industrial-scale method involves the direct side-chain chlorination of 3-phenoxytoluene, typically initiated by UV light or a radical initiator.
-
Mechanism: The reaction proceeds via a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group of 3-phenoxytoluene, followed by reaction with Cl₂ to form the product and a new chlorine radical.
-
Potential Impurities:
-
Unreacted 3-Phenoxytoluene: A result of incomplete conversion.
-
Over-chlorinated Products: The primary product, this compound, can undergo further radical chlorination to yield 1-(dichloromethyl)-3-phenoxybenzene (m-phenoxybenzal chloride) and 1-(trichloromethyl)-3-phenoxybenzene (m-phenoxybenzotrichloride)[7]. These are often difficult to separate due to similar boiling points.
-
Ring-chlorinated Isomers: Under certain conditions (e.g., high temperatures or presence of Lewis acid catalysts), electrophilic aromatic substitution can compete with free-radical chlorination, leading to chlorine atoms being added to one or both aromatic rings (e.g., 3-phenoxy-6-chlorotoluene)[7].
-
Caption: Impurity formation from the chlorination of 3-Phenoxytoluene.
Summary of Potential Impurities
The following table summarizes the key impurities, their likely origins, and their potential impact on downstream applications.
| Impurity Name | Chemical Structure | Likely Origin(s) | Potential Impact |
| 3-Phenoxybenzyl Alcohol | C₁₃H₁₂O₂ | Incomplete chlorination of the alcohol (Route 1) | Can form unwanted byproducts (ethers, esters); reduces yield. |
| 3-Phenoxytoluene | C₁₃H₁₂O | Unreacted starting material (Route 2) | Inert diluent; reduces effective concentration of the active reagent. |
| 1-(dichloromethyl)-3-phenoxybenzene | C₁₃H₁₀Cl₂O | Over-chlorination of 3-phenoxytoluene (Route 2)[7] | Can lead to di-substituted products or other impurities in subsequent steps. |
| Ring-Chlorinated Isomers | C₁₃H₁₀ClO | Side reaction during chlorination of 3-phenoxytoluene[7] | May have different reactivity and toxicity profiles; difficult to separate. |
| Dibenzyl Ether Analogs | C₂₆H₂₂O₃ | Self-condensation of 3-phenoxybenzyl alcohol[6] | Non-reactive impurity that reduces purity and yield. |
| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | Oxidation of 3-phenoxybenzyl alcohol or chloride[8] | Can undergo different reaction pathways (e.g., condensation) leading to complex impurity profiles. |
Analytical Methodologies for Impurity Profiling
A robust, multi-technique approach is required to identify and quantify the diverse range of potential impurities in this compound.
Gas Chromatography (GC)
GC is the method of choice for analyzing volatile and thermally stable impurities. It is particularly effective for detecting starting materials like 3-phenoxytoluene and over-chlorinated byproducts.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity acetone.
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent, equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 10 minutes.
-
-
Detector Conditions:
-
FID Temperature: 310 °C.
-
MSD Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Scan Range: 40-500 amu.
-
-
Data Analysis: Quantify impurities using the FID signal with relative response factors determined from certified reference standards. Confirm impurity identity using the MS library match and fragmentation patterns. A typical purity assay by GC is ≥96.0%[9].
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for separating less volatile and thermally labile impurities, such as the starting alcohol (PBA), the corresponding aldehyde and acid, and high molecular weight ether byproducts[10].
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Wavelength: Monitor at 220 nm and 254 nm. The PDA detector allows for spectral analysis to aid in peak identification[10].
-
-
Data Analysis: Use an external standard method for quantification. Prepare a calibration curve for each known impurity using certified reference standards.
Caption: A dual-technique workflow for comprehensive impurity profiling.
Conclusion and Best Practices
The quality of this compound is fundamentally dependent on a well-controlled manufacturing process and robust analytical oversight. For researchers and drug development professionals, sourcing this key intermediate from reputable suppliers who provide a detailed Certificate of Analysis is crucial[11][12]. It is advisable to perform in-house identity and purity confirmation, especially when embarking on long or sensitive synthetic campaigns. Given its reactivity and lachrymatory nature, this compound should be stored under an inert atmosphere, at reduced temperatures (2-8°C), and protected from moisture to prevent degradation[13][14]. A thorough understanding of the potential impurity landscape is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the chemical processes and final products that rely on this vital building block.
References
- Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. [Link]
- Synthesis of A. 3-Phenoxybenzoyl Chloride. PrepChem.com. [Link]
- This compound | C13H11ClO | CID 93291. PubChem - NIH. [Link]
- 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295. PubChem - NIH. [Link]
- US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene.
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]
- What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?.
- ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
- This compound. NIST WebBook. [Link]
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link]
- Chemical Transformations of Benzyl Alcohol Caused by
- reactions involving chlorine: Topics by Science.gov. Science.gov. [Link]
- How are the following conversions brought? i. benzyl chloride to benz. askIITians. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]
- 8. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. scbt.com [scbt.com]
- 13. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 14. This compound | 53874-66-1 [chemicalbook.com]
Strategic Derivatization of 3-Phenoxybenzyl Chloride for Advanced Analytical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxybenzyl chloride (3-PBC) is a significant analyte, often encountered as a manufacturing intermediate, impurity, or degradation product related to synthetic pyrethroid insecticides. Its accurate quantification in complex matrices such as environmental samples, agricultural products, and biological fluids is critical for safety, regulatory, and research purposes. However, direct analysis of 3-PBC can be challenging due to its reactivity and chromatographic behavior. This technical guide provides an in-depth exploration of derivatization strategies designed to enhance the analytical performance of 3-PBC, focusing on techniques that improve volatility, thermal stability, and detector sensitivity for gas chromatography-based methods. We will dissect the causality behind protocol choices, offering field-proven insights into robust and self-validating analytical workflows.
The Analytical Challenge and the Rationale for Derivatization
While this compound possesses a chlorine atom, making it amenable to detection by an Electron Capture Detector (ECD), its benzylic chloride functional group is reactive and can lead to poor chromatographic peak shape, thermal degradation in the GC inlet, or interactions with the analytical column. Derivatization serves to convert the analyte into a more stable and volatile compound, mitigating these issues and often significantly enhancing detector response.[1] The choice of strategy typically depends on the analytical objective: is the goal to measure the parent chloride directly, or to quantify it via a stable, common metabolite like 3-phenoxybenzoic acid (3-PBA)?[2]
The primary analytical pathways involve converting 3-PBC into either its corresponding alcohol (3-Phenoxybenzyl alcohol) or its carboxylic acid (3-Phenoxybenzoic acid), followed by a secondary derivatization step tailored for robust chromatographic analysis.
Pathway I: Hydrolysis to 3-Phenoxybenzyl Alcohol and Subsequent Silylation
A foundational strategy involves the controlled hydrolysis of the reactive benzyl chloride to the more stable 3-Phenoxybenzyl alcohol (3-PBA-OH). This alcohol, a known metabolite of several pyrethroids, is more amenable to standard derivatization procedures.[3] The hydroxyl group is polar and requires derivatization to improve volatility for GC analysis.
Causality of Experimental Choices
-
Hydrolysis: The conversion of the chloride to an alcohol creates a stable intermediate that is less prone to degradation during sample cleanup and analysis.
-
Silylation: This is one of the most common and effective derivatization techniques for hydroxyl groups.[4] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replace the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group.[5][6] This transformation dramatically increases the analyte's volatility and thermal stability, leading to improved peak shape and reproducibility in GC analysis.[5]
Workflow & Mechanism Diagram
Caption: Workflow for analysis of 3-PBC via hydrolysis and silylation.
Experimental Protocol: Hydrolysis and Silylation
Objective: To convert 3-PBC to its TMS-ether derivative for GC-MS analysis.
-
Sample Preparation & Hydrolysis:
-
To a 1 mL aliquot of the sample extract (in a solvent like ethyl acetate), add 100 µL of a 1 M aqueous sodium hydroxide solution.
-
Vortex vigorously for 2 minutes to facilitate the phase-transfer hydrolysis reaction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. The residue contains 3-Phenoxybenzyl alcohol.
-
-
Silylation:
-
To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[6]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
-
-
Self-Validation:
-
Run a procedural blank (reagents only) to check for contamination.
-
Analyze a derivatized standard of 3-Phenoxybenzyl alcohol to confirm retention time and mass spectrum.
-
Spike a blank matrix with a known amount of 3-PBC and process it through the entire procedure to determine overall recovery and efficiency.
-
Pathway II: Conversion to 3-Phenoxybenzoic Acid and Esterification
An alternative and widely adopted approach is to quantify 3-PBC via its oxidation product, 3-Phenoxybenzoic acid (3-PBA). 3-PBA is the common biomarker for human exposure to a wide range of pyrethroid insecticides and its analytical methods are well-established.[2] The carboxylic acid functional group of 3-PBA is non-volatile and highly polar, making derivatization mandatory for GC analysis.
Causality of Experimental Choices
-
Conversion to 3-PBA: This approach leverages the numerous validated methods available for 3-PBA, a more stable and less reactive endpoint than the parent chloride. In biological and environmental samples, 3-PBC may naturally convert to 3-PBA, making this a toxicologically relevant pathway.[2]
-
Esterification with Fluorinated Alcohols: While simple esterification (e.g., with methanol) is effective, using a fluorinated alcohol like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) provides a significant analytical advantage.[7][8] The resulting hexafluoroisopropyl ester is not only volatile but also highly responsive to an Electron Capture Detector (ECD) due to the multiple fluorine atoms.[9][10] This makes the method exceptionally sensitive for trace-level analysis. A coupling agent, such as diisopropylcarbodiimide (DIC), is used to facilitate the esterification.[7]
Workflow & Mechanism Diagram
Caption: Workflow for analysis of 3-PBA via fluorinated esterification.
Experimental Protocol: Esterification of 3-PBA
Objective: To convert 3-PBA into its HFIP-ester for high-sensitivity GC-ECD analysis.[7][8]
-
Sample Preparation:
-
Ensure the sample containing 3-PBA is extracted and dried. This protocol assumes the starting material is the acid. If starting from 3-PBC, a validated oxidation step (e.g., using KMnO₄) would be required first.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., toluene).
-
-
Esterification Reaction:
-
Add 20 µL of hexafluoroisopropyl alcohol (HFIP).
-
Add 20 µL of diisopropylcarbodiimide (DIC).
-
Cap the vial tightly and heat at 80°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Cleanup:
-
Add 1 mL of hexane and 0.5 mL of a 5% sodium bicarbonate solution to the vial.
-
Vortex for 1 minute to quench any unreacted reagents and remove acidic byproducts.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial for GC-ECD injection.
-
Data Summary and Method Comparison
The selection of a derivatization strategy is a critical decision that directly impacts analytical outcomes. The following table summarizes the key attributes of the discussed pathways to guide the researcher in making an informed choice.
| Parameter | Pathway I: Silylation | Pathway II: Fluorinated Esterification |
| Target Analyte | 3-Phenoxybenzyl alcohol | 3-Phenoxybenzoic acid |
| Primary Reagent | BSTFA or other silylating agents | Hexafluoroisopropyl alcohol (HFIP) & DIC |
| Reaction Conditions | 70°C for 30 min | 80°C for 20 min |
| Optimal Detector | Mass Spectrometry (MS) | Electron Capture Detector (ECD) |
| Key Advantage | Good for structural confirmation (MS) | Exceptional sensitivity for trace analysis |
| Considerations | Silyl derivatives can be moisture-sensitive | Requires handling of fluorinated reagents |
| Primary Application | General quantification and identification | Ultra-trace analysis in environmental/biological samples |
Conclusion
The derivatization of this compound is an essential step for achieving reliable and sensitive quantification by gas chromatography. The choice between hydrolysis followed by silylation for GC-MS analysis, or conversion to 3-PBA followed by fluorinated esterification for GC-ECD analysis, should be dictated by the specific requirements of the study. The silylation pathway offers excellent specificity through mass spectrometric detection, making it ideal for confirmatory analysis. In contrast, the HFIP esterification pathway provides unparalleled sensitivity, positioning it as the method of choice for applications demanding the lowest possible limits of detection. By understanding the chemical principles and practical considerations behind each protocol, researchers can develop robust, validated methods for the accurate measurement of this important compound.
References
- Journal of Chromatographic Science. (n.d.). Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry. Oxford Academic. [Link]
- Ueyama, J., et al. (2004). Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry. PubMed. [Link]
- Rousis, N. I., et al. (2019).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
- Poole, C. F. (2013). Derivatization reactions for use with the electron-capture detector.
- Poole, C. F. (2013). Derivatization Reactions for Use With the Electron-Capture Detector. PubMed. [Link]
- Blavo, D. O., & Acquaah, S. O. (2012).
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Ahn, K. C., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides.
- Centers for Disease Control and Prevention (CDC). (n.d.). Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. CDC Stacks. [Link]
- Suzuki, T., & S-I, S. (1995). Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS. PubMed. [Link]
- Suzuki, T., & S-I, S. (1995). Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and lon-Trap GC/MS.
- Liu, R. J. H., & Lin, C. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzyl alcohol. PubChem. [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. scispace.com [scispace.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization reactions for use with the electron-capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Phenothrin from 3-Phenoxybenzyl Alcohol
Abstract
This document provides a comprehensive guide for the synthesis of (1R,3R)- and (1R,3S)-cis/trans-phenothrin, a key synthetic pyrethroid insecticide. The primary synthetic route detailed involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a blend of theoretical insights and practical, step-by-step protocols. We will explore the underlying reaction mechanism, explain the rationale behind procedural choices, and provide methods for purification and characterization of the final product.
Introduction: The Significance of Phenothrin
Phenothrin, also known under the trade names Sumithrin® and Anvil®, is a Type I synthetic pyrethroid prized for its potent insecticidal activity and relatively low mammalian toxicity. It functions as a fast-acting neurotoxin in insects, targeting the voltage-gated sodium channels in neurons and causing paralysis. Its primary applications are in public health for controlling vectors like mosquitoes and in veterinary medicine to combat fleas and ticks. The synthesis of phenothrin is a cornerstone reaction in industrial agrochemistry, typically achieved by forming an ester linkage between an alcohol moiety (3-phenoxybenzyl alcohol) and a carboxylic acid moiety (chrysanthemic acid). This document focuses on the most common and efficient laboratory-scale synthesis utilizing the acid chloride of chrysanthemic acid.
Reaction Overview & Mechanism
The synthesis of phenothrin is fundamentally a nucleophilic acyl substitution reaction. The hydroxyl group of 3-phenoxybenzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chrysanthemic acid chloride.
The Schotten-Baumann Reaction
This specific esterification is a classic example of the Schotten-Baumann reaction. This method is highly effective for forming esters from acid chlorides and alcohols, particularly when the starting materials are sensitive to acid. The reaction is typically conducted in the presence of a base, which serves two critical functions:
-
Neutralization: The base, often a tertiary amine like pyridine or triethylamine, neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the accumulation of HCl could lead to unwanted side reactions, such as the degradation of the acid-sensitive cyclopropane ring in the chrysanthemoyl moiety.
-
Catalysis (in some cases): While not its primary role here, in some acylations, the amine can act as a nucleophilic catalyst by forming a highly reactive acylammonium intermediate.
Stereochemistry
It is important to note that both chrysanthemic acid and the final phenothrin product possess chiral centers. Commercial chrysanthemic acid is often a mixture of cis and trans isomers. The synthesis described will therefore produce a corresponding mixture of cis- and trans-phenothrin. The insecticidal activity of the isomers varies, with the (1R)-trans isomer generally exhibiting the highest potency.
Experimental Workflow & Visualization
The overall process from starting materials to purified product is outlined below.
Caption: High-level workflow for the synthesis of phenothrin.
Detailed Synthesis Protocol
This protocol describes a laboratory-scale synthesis of phenothrin.
Safety Precautions:
-
Chrysanthemic acid chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is a flammable, toxic, and malodorous liquid. All operations should be performed in a well-ventilated fume hood.
-
Toluene is a flammable solvent with potential reproductive toxicity. Avoid inhalation and skin contact.
-
Phenothrin is a neurotoxin to insects and can have toxic effects in humans upon significant exposure. Handle with care.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Phenoxybenzyl alcohol | 200.24 | 5.00 g | 24.97 | Limiting Reagent |
| Chrysanthemic acid chloride | 186.67 | 5.13 g | 27.47 | 1.1 equivalents |
| Pyridine | 79.10 | 2.17 mL (2.12 g) | 26.80 | 1.07 equivalents |
| Toluene | - | 50 mL | - | Anhydrous, reaction solvent |
| 5% Hydrochloric Acid (HCl) | - | 2 x 25 mL | - | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2 x 25 mL | - | For washing |
| Brine | - | 25 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 3-phenoxybenzyl alcohol (5.00 g, 24.97 mmol) and anhydrous toluene (50 mL). Stir the mixture until the alcohol is fully dissolved.
-
Addition of Base: Add pyridine (2.17 mL, 26.80 mmol) to the solution at room temperature.
-
Addition of Acid Chloride: In a separate flask, dissolve chrysanthemic acid chloride (5.13 g, 27.47 mmol) in 15 mL of anhydrous toluene. Add this solution dropwise to the stirred alcohol/pyridine mixture over a period of 20-30 minutes using an addition funnel. The reaction is exothermic, and a white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the entire mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 25 mL of 5% HCl to remove excess pyridine. Repeat this wash.
-
Next, wash with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat this wash.
-
Finally, wash with 25 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude phenothrin as a viscous oil.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 98:2) to elute the product. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
Characterization and Data
The final product should be a clear, viscous oil. The expected yield is typically in the range of 85-95% after purification.
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow viscous oil. |
| Yield | ~7.4 - 8.0 g (85-95%) |
| TLC | Rf ≈ 0.4-0.5 (Hexane:Ethyl Acetate 9:1), visualized with UV light or potassium permanganate stain. Starting alcohol will have a lower Rf. |
| ¹H NMR | Characteristic peaks for aromatic protons (δ 6.9-7.4 ppm), benzylic CH₂ (δ ~5.1 ppm), cyclopropane protons, and methyl groups. The exact shifts will vary between cis/trans isomers. |
| FT-IR (neat) | Strong C=O stretch (ester) at ~1730 cm⁻¹, C-O stretch at ~1160 cm⁻¹, and aromatic C-H stretches. |
Conclusion
The Schotten-Baumann esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid chloride is a robust and high-yielding method for the synthesis of phenothrin. The use of a base like pyridine is essential for neutralizing the HCl byproduct and driving the reaction to completion. Careful execution of the aqueous workup and chromatographic purification is critical for obtaining a final product of high purity. This protocol provides a reliable foundation for the laboratory-scale production and study of this important insecticide.
References
- National Pesticide Information Center. (2014). Phenothrin General Fact Sheet.
- Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165–181. [Link]
- Ihde, A. J. (1961). The Schotten-Baumann Reaction.
- Matsui, M., & Yamamoto, I. (1971). Pyrethroids. In M. Jacobson & D. G. Crosby (Eds.), Naturally Occurring Insecticides (pp. 3-70). Marcel Dekker.
- Elliott, M., Farnham, A. W., Janes, N. F., Needham, P. H., & Soderlund, D. M. (1978). The pyrethrins and related compounds. Part XXIV. The insecticidal activity of the pyrethrins and related compounds and their photoproducts. Pesticide Science, 9(2), 112-116. [Link]
Introduction: The Strategic Importance of the 3-Phenoxybenzyl Moiety
An In-Depth Guide to the Application of 3-Phenoxybenzyl Chloride in Pharmaceutical and Agrochemical Synthesis
In the landscape of complex organic synthesis, particularly within the pharmaceutical and agrochemical sectors, certain structural motifs consistently emerge as cornerstones of biologically active molecules. The 3-phenoxybenzyl group is one such privileged scaffold. This compound (CAS: 53874-66-1), a reactive benzylic halide, serves as a critical and versatile intermediate for introducing this key structural unit.[1][2] Its primary and most commercially significant application lies in the synthesis of synthetic pyrethroids, a major class of insecticides valued for their high efficacy and relatively low mammalian toxicity.[3][4]
This application note provides researchers, chemists, and drug development professionals with a comprehensive technical guide on the properties, applications, and handling of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and provides detailed, field-proven protocols to ensure safe and successful implementation in the laboratory.
Physicochemical Properties and Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is a clear yellow, combustible liquid.[5][6] Key data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53874-66-1 | [1] |
| Molecular Formula | C₁₃H₁₁ClO | [1][6] |
| Molecular Weight | 218.68 g/mol | [6] |
| Appearance | Clear yellow liquid | [5][6] |
| Boiling Point | 141-142 °C (lit.) | [5] |
| Density | 1.189 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.5900 (lit.) | [5] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| SMILES | ClCc1cccc(Oc2ccccc2)c1 | [7] |
| InChIKey | QUYVTGFWFHQVRO-UHFFFAOYSA-N | [7] |
Safety, Handling, and Storage: A Trustworthy Framework
Trustworthiness in chemical synthesis begins with safety. this compound is a hazardous substance that demands careful handling to mitigate risks.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[1] It is a lachrymator, a substance that irritates the eyes and causes tears.[8][9]
-
Acutely Toxic: Harmful if swallowed.[1]
-
Decomposition: When heated to decomposition, it can emit toxic vapors of hydrogen chloride gas.[5][8]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][9]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are required. Ensure contaminated clothing is removed and washed before reuse.[9]
-
Safety Stations: Ensure eyewash stations and safety showers are readily accessible.[9]
Storage and Incompatibility:
-
Store in a dry, cool, and well-ventilated area, preferably refrigerated.[8][9]
-
Keep containers tightly closed in a designated corrosives area.[8]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[8]
Core Application: Cornerstone of Modern Pyrethroid Insecticides
The discovery that the 3-phenoxybenzyl alcohol moiety could replace the light-sensitive furan ring of earlier pyrethroids was a watershed moment in insecticide chemistry. This led to the development of photostable pyrethroids suitable for agricultural use, such as Permethrin, Cypermethrin, and Deltamethrin.[3] The 3-phenoxybenzyl group is essential for the potent insecticidal activity of these compounds.
The general synthetic approach involves the esterification of a cyclopropanecarboxylic acid derivative with an alcohol. While this compound can be used in some alkylation reactions, its most common role in this context is as a precursor to 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol , which are the actual nucleophiles used in the final esterification step.[3]
Caption: General structure of a synthetic pyrethroid insecticide.
Experimental Protocol: Synthesis of a Permethrin Analogue
This protocol details the synthesis of 3-phenoxybenzyl 2,2-dimethylcyclopropane-1-carboxylate, a simplified analogue of permethrin. It demonstrates the core esterification reaction that is central to pyrethroid synthesis. The protocol is divided into two logical parts: the preparation of the key alcohol intermediate from this compound and the subsequent esterification.
Part A: Synthesis of 3-Phenoxybenzyl Alcohol
This step involves the hydrolysis of the chloride to the corresponding alcohol.
Caption: Workflow for the hydrolysis of this compound.
Materials & Equipment:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Acetone and Water (4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (e.g., 10.0 g, 45.7 mmol).
-
Add a 4:1 mixture of acetone and water (100 mL) followed by sodium bicarbonate (6.4 g, 76.2 mmol).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-phenoxybenzyl alcohol as a colorless oil.
Part B: Esterification to Form the Pyrethroid Analogue
This step uses the prepared alcohol and couples it with an acid chloride.
Reaction Scheme: 3-Phenoxybenzyl alcohol + 2,2-Dimethylcyclopropane-1-carbonyl chloride → 3-Phenoxybenzyl 2,2-dimethylcyclopropane-1-carboxylate + HCl
Materials & Equipment:
-
3-Phenoxybenzyl alcohol (from Part A, 1.0 eq)
-
2,2-Dimethylcyclopropane-1-carbonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
1 M HCl solution, saturated NaHCO₃ solution
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol (e.g., 5.0 g, 25.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
In a dropping funnel, dissolve 2,2-dimethylcyclopropane-1-carbonyl chloride (3.6 g, 27.5 mmol) in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC indicates completion.
-
Quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Broader Synthetic Utility and Expert Insights
While pyrethroid synthesis is its dominant application, the reactivity of the benzylic chloride makes this compound a useful alkylating agent for introducing the 3-phenoxybenzyl group onto various nucleophiles (O, N, S, C). This can be valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices:
-
Base in Esterification: Triethylamine or pyridine is used to scavenge the HCl byproduct generated during the esterification.[10] This prevents potential acid-catalyzed side reactions and drives the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvents is critical in Part B because the acid chloride reactant is highly sensitive to moisture and will readily hydrolyze, reducing the yield.
-
Aqueous Workup: The sequential washing steps are designed to remove specific impurities. The HCl wash removes excess amine base, the NaHCO₃ wash removes any unreacted acid chloride and acidic byproducts, and the brine wash helps to remove residual water from the organic phase.
Conclusion
This compound is more than a simple chemical; it is an enabling building block that has been instrumental in the development of modern, photostable insecticides. Its utility is rooted in the unique biological properties of the 3-phenoxybenzyl moiety it helps to construct. For the synthetic chemist, a mastery of its handling, safety protocols, and reaction pathways is essential for leveraging its full potential. The protocols and insights provided herein offer a robust framework for the successful application of this important intermediate in both research and development settings.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93291, this compound.
- Li, Y., et al. (2023). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- Ohno, N. (2018). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 43(2), 75–89.
- PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride.
- IRIS. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability.
- Google Patents. (n.d.). CA1188323A - 3-phenoxybenzyl compounds, production thereof and use thereof for the synthesis of biocides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxybenzyl Chloride in Pharmaceutical Synthesis & Drug Discovery.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Amerigo Scientific. (n.d.). This compound (97%).
- Global Substance Registration System. (n.d.). This compound.
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- NIST. (n.d.). This compound - NIST WebBook.
- Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
Sources
- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. This compound | 53874-66-1 [chemicalbook.com]
- 6. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
Application Notes & Protocols: 3-Phenoxybenzyl Chloride as a Protecting Group for Alcohols and Phenols
Introduction: The Strategic Role of Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. This strategy, known as functional group protection, prevents undesired side reactions and allows chemists to perform transformations on other parts of a complex molecule with high precision.[1][2] A good protecting group must be easy to introduce in high yield, stable to a wide range of reaction conditions, and, crucially, easy to remove cleanly and selectively when its job is done.[1][2]
Among the most reliable and widely used protecting groups for hydroxyl moieties are benzyl ethers.[3][4] They are prized for their straightforward installation via Williamson ether synthesis and their stability towards acidic, basic, and many oxidative and reductive conditions.[4] This guide focuses on a specific derivative, the 3-phenoxybenzyl (POB) ether, formed from 3-phenoxybenzyl chloride. The POB group shares the fundamental stability of the parent benzyl group but introduces a phenoxy substituent on the aromatic ring. This modification subtly alters its electronic properties and lipophilicity, offering a valuable alternative in the synthetic chemist's toolkit. These application notes provide a technical overview and detailed protocols for the application of this compound as a robust protecting group for both aliphatic alcohols and phenols.
Technical Overview: The 3-Phenoxybenzyl (POB) Ether
The 3-phenoxybenzyl ether is structurally analogous to the standard benzyl (Bn) ether. The core of its utility lies in the formation of a stable ether linkage that effectively shields the nucleophilic and acidic nature of a hydroxyl group.
Key Attributes:
-
Robust Stability: Like other benzyl ethers, the POB group is stable across a broad pH range and is inert to many common reagents, including organometallics, hydrides (e.g., LiAlH₄, NaBH₄), and mild oxidizing agents.[4] This stability allows for extensive chemical modifications elsewhere in the molecule.
-
Straightforward Installation: Protection is typically achieved under standard Williamson ether synthesis conditions, a reliable and well-understood SN2 reaction.[3][5]
-
Orthogonal Removal: The primary method for deprotection is catalytic hydrogenolysis, which involves the cleavage of the benzylic C-O bond.[3] This method is orthogonal to the removal of many other common protecting groups, such as silyl ethers (cleaved by fluoride or acid) and acetals (cleaved by acid), enabling selective deprotection strategies in complex syntheses.[2]
Causality Behind Experimental Choices:
The choice of a POB group over a simple benzyl group may be driven by factors such as modifying the physical properties (e.g., crystallinity, solubility) of an intermediate or exploring subtle electronic effects. Compared to the electron-rich p-methoxybenzyl (PMB) group, which is designed for facile oxidative cleavage, the POB group is significantly more resistant to such conditions due to the lack of a strong electron-donating group para to the benzylic carbon.[3][5] This makes POB a better choice when oxidative steps are planned for the synthetic route.
Part 1: Protection of Alcohols and Phenols
The formation of a 3-phenoxybenzyl ether is most commonly accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the chloride from this compound in an SN2 reaction.
General Protection Mechanism
The process begins with an acid-base reaction where a suitable base removes the proton from the hydroxyl group. The resulting anion performs a nucleophilic attack on the electrophilic benzylic carbon of this compound.
Caption: General mechanism for POB protection of alcohols.
Experimental Workflow: Protection Protocol
The following diagram outlines the typical laboratory workflow for the protection reaction.
Caption: Standard laboratory workflow for POB protection.
Protocol 1: Protection of a Primary Alcohol (e.g., 2-Phenylethanol)
This protocol describes a general procedure using a strong base suitable for less acidic aliphatic alcohols.
Materials:
-
2-Phenylethanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium iodide (TBAI, 0.1 eq, optional catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-phenylethanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Add TBAI (0.1 eq), followed by the dropwise addition of this compound (1.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenoxybenzyl ether.
Protocol 2: Protection of a Phenol (e.g., 4-Bromophenol)
Phenols are more acidic than alcohols, allowing for the use of milder bases.
Materials:
-
4-Bromophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq), finely powdered
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir until the starting material is consumed, as indicated by TLC analysis.[6]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure 3-phenoxybenzyl ether.
| Parameter | Protocol 1 (Primary Alcohol) | Protocol 2 (Phenol) | Rationale / Field Insight |
| Base | NaH | K₂CO₃ | NaH is required for the complete deprotonation of less acidic alcohols. The higher acidity of phenols (pKa ~10) allows for the use of a milder, non-pyrophoric base like K₂CO₃. |
| Solvent | THF | DMF or MeCN | THF is a good choice for NaH. Polar aprotic solvents like DMF or MeCN are excellent for SN2 reactions with carbonate bases as they effectively solvate the cation. |
| Catalyst | TBAI (optional) | Not usually required | TBAI can accelerate sluggish SN2 reactions by an in situ Finkelstein reaction, generating the more reactive 3-phenoxybenzyl iodide. This is particularly useful for less reactive alcohols.[5] |
| Temperature | Reflux | 50-60 °C | Higher temperatures may be needed to drive the reaction with the less nucleophilic alkoxide to completion. Phenoxide reactions are typically faster and can be run at lower temperatures. |
Part 2: Deprotection of 3-Phenoxybenzyl Ethers
The removal of the POB group is most reliably achieved by catalytic hydrogenolysis, a reductive cleavage method that is highly efficient for benzyl-type ethers.
Deprotection Mechanism: Catalytic Hydrogenolysis
The POB-protected compound and hydrogen gas adsorb onto the surface of a palladium catalyst. The catalyst facilitates the oxidative addition into the C-O bond and subsequent reductive elimination, cleaving the bond to release the free alcohol/phenol and 3-phenoxytoluene as a byproduct.
Caption: Simplified mechanism of hydrogenolysis for POB deprotection.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This protocol is broadly applicable to POB-protected alcohols and phenols, provided no other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups) are present.
Materials:
-
POB-protected substrate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol % Pd)
-
Solvent (Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen (H₂) source (H₂ gas balloon or Parr hydrogenator)
-
Celite™ or a membrane filter
Procedure:
-
Dissolve the POB-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
-
Replace the inert atmosphere with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales or sluggish reactions, a Parr apparatus providing positive pressure is recommended.[7]
-
Stir the reaction vigorously at room temperature. A robust stirring rate is critical to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitor the reaction by TLC until all starting material has been consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ or a syringe filter to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if the byproduct (3-phenoxytoluene) is not sufficiently volatile to be removed in vacuo.
| Parameter | Typical Conditions | Rationale / Field Insight |
| Catalyst | 10% Pd/C | This is the standard, most active catalyst for benzyl ether cleavage. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for resistant substrates. |
| H₂ Source | H₂ balloon or Parr apparatus | A balloon is convenient for simple cases. A Parr hydrogenator allows for higher pressures (40-50 psi), which significantly accelerates the reaction rate.[7] |
| Solvent | EtOH, MeOH, EtOAc | Protic solvents like ethanol are generally preferred. Ensure the solvent is deoxygenated to prevent catalyst deactivation. |
| Additive | Acetic Acid (catalytic) | A small amount of acid can sometimes accelerate the cleavage of benzyl ethers, but it should be tested as it can be detrimental in other cases. |
References
- PrepChem. (n.d.). Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol.
- PrepChem. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol.
- ChemicalBook. (n.d.). 3-Phenoxybenzyl alcohol synthesis.
- Laffin, B., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. PubMed.
- Laffin, B., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. ResearchGate.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). 3-Phenoxybenzyl alcohol 98.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- TCI Chemicals. (n.d.). Protecting Agents.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Chad's Prep. (n.d.). 13.3 Reactions of Ethers.
- Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl.
Sources
Application Notes and Protocols for the Grignard Reaction of 3-Phenoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Grignard reaction with 3-phenoxybenzyl chloride. This benzylic halide presents unique challenges, including a propensity for Wurtz-Gomberg side reactions. These notes offer an in-depth exploration of the reaction mechanism, a detailed, field-proven protocol for the synthesis of 3-phenoxybenzylmagnesium chloride and its subsequent reaction with an electrophile (formaldehyde), and critical insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed to ensure reproducibility, high yield, and safety for professionals in synthetic chemistry and drug development.
Introduction: Strategic Importance of the 3-Phenoxybenzyl Moiety
The 3-phenoxybenzyl scaffold is a cornerstone in medicinal chemistry and agrochemistry. It is a key structural component of synthetic pyrethroid insecticides, such as permethrin and deltamethrin, and is found in various pharmaceutical agents. The ability to form carbon-carbon bonds at the benzylic position via the Grignard reagent, 3-phenoxybenzylmagnesium chloride, is a powerful synthetic strategy. This organometallic intermediate serves as a potent nucleophile, enabling the introduction of the 3-phenoxybenzyl group onto a wide range of electrophilic substrates, thereby facilitating the synthesis of complex molecular architectures[1].
However, the preparation of benzylic Grignard reagents is often plagued by side reactions, most notably homocoupling (Wurtz reaction) to form 1,2-bis(3-phenoxyphenyl)ethane[2][3]. This guide provides a robust framework for mitigating these challenges and successfully employing this versatile reagent.
Reaction Mechanism: Formation and Reactivity
The Grignard reaction proceeds in two primary stages: the formation of the organomagnesium halide and its subsequent nucleophilic attack on an electrophile.
Stage 1: Formation of 3-Phenoxybenzylmagnesium Chloride
The process begins with an oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. This is a surface reaction occurring on the magnesium metal[2][4]. The mechanism is believed to involve single-electron transfer (SET) from the magnesium surface to the benzylic halide, generating a radical anion that fragments. This ultimately forms the highly nucleophilic Grignard reagent, which is stabilized by coordination with etheric solvent molecules (e.g., THF, Et₂O)[2].
A critical prerequisite for this reaction is the disruption of the passivating magnesium oxide (MgO) layer that coats the metal surface[5]. Failure to activate the magnesium is the most common reason for reaction initiation failure.
Stage 2: Nucleophilic Addition to an Electrophile (e.g., Formaldehyde)
The carbon atom bonded to magnesium in the Grignard reagent is highly carbanionic and serves as a potent nucleophile[6][7]. It readily attacks electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, or esters. In the example protocol, we use formaldehyde as the electrophile to synthesize 3-phenoxybenzyl alcohol, a primary alcohol[8][9]. The reaction proceeds via a nucleophilic addition to the carbonyl, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product[10][11].
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxybenzylmagnesium Chloride and Reaction with Formaldehyde
This protocol details the formation of the Grignard reagent from this compound and its in-situ reaction with formaldehyde (generated from paraformaldehyde) to yield 3-phenoxybenzyl alcohol.
Materials:
-
Magnesium turnings (2.0 equiv.)
-
Iodine (1-2 small crystals)
-
This compound (1.0 equiv.)[12]
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde (1.5 equiv.), dried under vacuum.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas manifold
-
Heating mantle and temperature controller
-
Ice-water bath
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser (topped with a gas inlet), and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (2.0 equiv.) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Upon cooling, the brown color of iodine should fade as it reacts with the magnesium surface, indicating activation[13].
-
Initiation of Grignard Formation: Add a small portion (~5 mL) of anhydrous THF to the activated magnesium. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small aliquot (~10%) of the chloride solution to the stirring magnesium suspension.
-
Monitoring Initiation: Successful initiation is marked by a noticeable exotherm, the appearance of a cloudy gray/brown color, and potentially gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle or brief sonication may be required.
-
Grignard Reagent Formation: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Overly rapid addition increases the concentration of the halide and promotes Wurtz coupling[3][14]. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting materials.
-
Reaction with Formaldehyde: In a separate, flame-dried flask, thoroughly dry the paraformaldehyde under vacuum with gentle heating. Allow it to cool under an inert atmosphere. Suspend the dried paraformaldehyde (1.5 equiv.) in anhydrous THF. Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Slowly transfer the paraformaldehyde suspension to the Grignard solution via cannula. Caution: This addition is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup and Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. If solids are present, add 1 M HCl to dissolve the magnesium salts. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude 3-phenoxybenzyl alcohol can be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of this Grignard reaction hinges on careful control of several parameters.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Magnesium Activation | Use iodine, 1,2-dibromoethane, or mechanical grinding.[13] | The passivating MgO layer on magnesium turnings prevents reaction. Chemical activators etch the surface, exposing fresh Mg⁰.[6] |
| Solvent | Anhydrous THF or Diethyl Ether. | Grignard reagents are strong bases and are quenched by protic solvents like water or alcohols.[14][15] THF is often preferred for aryl/benzyl chlorides due to its higher boiling point and better solvating power. |
| Temperature Control | Maintain gentle reflux during addition. | The reaction is exothermic. Uncontrolled temperature increases the rate of Wurtz coupling side reactions.[14] |
| Concentration | Perform the reaction under reasonably dilute conditions. | High local concentrations of the benzyl chloride starting material favor the bimolecular Wurtz coupling reaction over the formation of the Grignard reagent.[3] |
| Reaction Initiation | If initiation fails, try gentle heating, sonication, or adding a small amount of a pre-formed Grignard reagent.[16][15] | These methods help to break the MgO layer and initiate the radical chain process required for Grignard formation. |
| Wurtz Coupling | Minimize by slow, controlled addition of the halide to the magnesium. | This side reaction (R-X + R-MgX → R-R) is a major issue with reactive halides like benzyl chlorides. Keeping the concentration of R-X low minimizes this pathway.[3] |
Conclusion
The Grignard reaction of this compound is a synthetically valuable but technically demanding transformation. Success requires meticulous attention to anhydrous conditions, effective magnesium activation, and controlled reaction parameters to mitigate side reactions. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently prepare and utilize 3-phenoxybenzylmagnesium chloride, unlocking its potential in the synthesis of complex target molecules for pharmaceutical and agrochemical applications.
References
- Johansson, H., & Wistrand, L.-G. (2003). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 7(6), 956-958.
- University of California, Davis. (n.d.). The Grignard Reaction. Chem 124.
- Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons.
- Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
- SynArchive. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Panigot, M. J., & Curley, R. W. (1994). Reaction of Glycosyl Halides with Benzyl Grignard Reagents: Unexpected o-Tolyl Alkylation of Tetra-O-acetylglucopyranosyl Bromide. Nucleosides and Nucleotides, 13(1-3), 293-305.
- OrgoSolver. (n.d.). Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX).
- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
- Science of Synthesis. (2005). Benzylic Grignard Reagents. Thieme.
- PrepChem. (n.d.). Synthesis of 3-phenoxybenzyl alcohol.
- Srogl, J., et al. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
- Ashby, E. C., & Nackashi, J. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry, 72(1), 11-20.
- Google Patents. (n.d.). Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride. KR100521062B1.
- Google Patents. (n.d.). Preparation and use of (3-alkoxyphenyl) magnesium chlorides. EP0790251A2.
- PrepChem. (n.d.). Synthesis of m-phenoxy-benzyl chloride.
- Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
- Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R.
- chemistNATE. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube.
- Google Patents. (n.d.). Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene. US4014940A.
- Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I. YouTube.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video).
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Google Patents. (n.d.). Process for the preparation of grignard compounds. WO2010117285A2.
- Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- Organic Syntheses. (n.d.). Chlorodiisopropylphosphine.
Sources
- 1. 3-Phenoxybenzyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Synthesise the following : Benzyl alcohol from `G.R`. [allen.in]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving 3-Phenoxybenzyl Chloride Derivatives
Introduction: The Strategic Importance of Diaryl- and Heteroarylmethanes
Diarylmethane and its heteroaryl analogs are privileged scaffolds in modern chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The 3-phenoxybenzyl moiety, in particular, is a key component in synthetic pyrethroid insecticides. Traditional synthesis routes like the Friedel-Crafts reaction often suffer from limitations such as harsh conditions, poor regioselectivity, and limited functional group tolerance.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile alternative for the construction of these C(sp²)-C(sp³) bonds, offering a milder and more selective pathway.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling reactions to 3-phenoxybenzyl chloride derivatives. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss critical parameters for successful and reproducible outcomes.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) intermediate.[4][5] This step is often rate-limiting, especially for less reactive chlorides compared to bromides or iodides.[2][7] The oxidative addition to benzylic halides proceeds with inversion of stereochemistry.[2][8]
2. Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[6] The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[3][9]
3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Challenges with Benzyl Chlorides
While Suzuki coupling is highly effective, the use of benzyl chlorides presents specific challenges:
-
Reactivity: Benzyl chlorides are generally less reactive than the corresponding bromides and iodides in the oxidative addition step.[2][10] Overcoming this requires careful selection of the catalyst system, particularly the supporting ligand.
-
Homocoupling: A common side reaction is the homocoupling of the benzyl halide, leading to the formation of bibenzyl derivatives. This can be influenced by the reaction conditions and the stability of the organopalladium intermediate.
-
Functional Group Tolerance: The 3-phenoxybenzyl moiety itself is generally stable. However, other functional groups present on either coupling partner may not be compatible with the reaction conditions, particularly the base used.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound derivatives. Optimization may be necessary for specific substrates.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Purity: The purity of all reagents, especially the solvent and base, is critical for reproducible results. Anhydrous solvents should be used where specified.
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add toluene (5 mL) and degassed water (0.5 mL).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for a successful coupling, especially with less reactive chlorides.
| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Notes |
| Pd(OAc)₂ / SPhos | Broad for aryl and heteroaryl boronic acids | K₃PO₄, Toluene/H₂O, 80-110 °C | A robust and widely applicable system for challenging couplings.[2] |
| PdCl₂(dppf)·CH₂Cl₂ | Effective for electron-rich aryltrifluoroborates | Cs₂CO₃, THF/H₂O, 77 °C | Dppf is a common ligand, but may be less effective for unactivated chlorides.[10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl and vinyl halides, including chlorides | K₃PO₄, Dioxane, RT to 80 °C | Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that can promote oxidative addition.[9] |
| Heterogeneous Catalysts | Benzyl chloride and phenylboronic acid | Ethanol, 80 °C | Immobilized palladium catalysts can offer advantages in terms of recyclability and product purification.[1][11] |
Table 1: Comparison of common catalyst systems for Suzuki coupling of benzyl chlorides.
Influence of Reaction Parameters
-
Base: The choice of base is critical for activating the boronic acid.[9] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[3][10][12] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often as biphasic mixtures with water.[3] Common choices include toluene, dioxane, and THF.[10][12] The solvent system influences the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of the less reactive benzyl chloride.[12] However, excessive heat can lead to catalyst decomposition and increased side product formation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents; Low reaction temperature | Use a fresh palladium source and ligand; Ensure anhydrous and degassed solvents; Increase reaction temperature incrementally. |
| Formation of Homocoupled Product | Catalyst decomposition; Slow transmetalation | Screen different ligands to stabilize the Pd(II) intermediate; Ensure the base is effectively activating the boronic acid. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents; Prolonged reaction times | Use carefully dried solvents and reagents; Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Starting Material | Reaction temperature too high; Incompatible functional groups | Lower the reaction temperature; Protect sensitive functional groups prior to the coupling reaction. |
Table 2: Troubleshooting guide for Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of diaryl- and heteroarylmethanes from this compound derivatives. Careful consideration of the catalyst system, base, and solvent is essential to overcome the inherent challenges associated with the use of benzyl chlorides as electrophiles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the efficient construction of complex molecules for a wide range of applications.
References
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.RSC Advances, [Link]
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.World Wide Journal of Multidisciplinary Research and Development, [Link]
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift.Journal of the American Chemical Society, [Link]
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.PubMed Central (PMC) - NIH, [Link]
- The Suzuki Reaction.Andrew G. Myers Research Group, [Link]
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.RSC Publishing, [Link]
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.RSC Advances, [Link]
- Suzuki Coupling.Organic Chemistry Portal, [Link]
- Suzuki reaction.Wikipedia, [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube, [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts, [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs, [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize, [Link]
Sources
- 1. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Laboratory-Scale Synthesis of 3-Phenoxybenzyl Ethers via Phase-Transfer Catalyzed Williamson Ether Synthesis
Abstract
This technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 3-phenoxybenzyl ethers, a crucial structural motif in various commercial products, notably pyrethroid insecticides.[1][2] The featured methodology is a phase-transfer catalyzed Williamson ether synthesis, selected for its high efficiency, mild reaction conditions, and operational simplicity.[3][4] This document offers in-depth explanations of the reaction mechanism, experimental choices, purification techniques, and characterization data, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Synthetic Strategy
The 3-phenoxybenzyl ether moiety is a key pharmacophore and structural component in numerous biologically active molecules. Its synthesis is a frequent objective in organic chemistry laboratories. Among the various methods for ether bond formation, the Williamson ether synthesis stands out as the most reliable and versatile approach for preparing unsymmetrical ethers.[5][6]
The classical Williamson synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide via an SN2 mechanism.[7] However, for the synthesis of aryl ethers, the reaction often requires harsh conditions and strictly anhydrous solvents. To overcome these limitations, this protocol employs a phase-transfer catalysis (PTC) system. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the aqueous-soluble phenoxide nucleophile into the organic phase where the alkyl halide resides, dramatically accelerating the reaction under milder, biphasic conditions.[8][9] This approach obviates the need for expensive anhydrous solvents and strong, hazardous bases like sodium hydride, making the process safer, more economical, and "greener".[9]
The overall strategy involves two main stages:
-
Preparation of the Electrophile: Synthesis of 3-phenoxybenzyl bromide from the corresponding commercially available 3-phenoxybenzyl alcohol.
-
Etherification: Williamson ether synthesis between an alcohol and 3-phenoxybenzyl bromide using a base and a phase-transfer catalyst.
Reaction Mechanism: The SN2 Pathway
The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[8] In this protocol, an alcohol is deprotonated by a base (e.g., NaOH) to form a potent alkoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 3-phenoxybenzyl bromide. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond in a single, concerted step.[8]
Caption: SN2 mechanism for Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 3-Phenoxybenzyl Propyl Ether
This protocol details the synthesis of a representative ether, 3-phenoxybenzyl propyl ether, from 3-phenoxybenzyl alcohol and propanol.
Part A: Preparation of 3-Phenoxybenzyl Bromide
Causality: The alcohol starting material must first be converted into a suitable electrophile with a good leaving group. Bromide is an excellent leaving group for SN2 reactions. Phosphorus tribromide (PBr₃) is an effective reagent for converting primary benzylic alcohols to the corresponding bromides under mild conditions.[10]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-phenoxybenzyl alcohol (5.0 g, 25.0 mmol) and dissolve it in anhydrous dichloromethane (DCM, 40 mL).[10]
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃, 0.94 mL, 10.0 mmol) dropwise over 15 minutes. Rationale: The reaction is exothermic; slow addition prevents overheating and side reactions.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel.[10]
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[11]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-phenoxybenzyl bromide as a colorless to pale yellow oil. The product is often used in the next step without further purification. Yields are typically >85%.[10][11]
Part B: Phase-Transfer Catalyzed Etherification
-
Reaction Setup: To a 100 mL round-bottom flask, add n-propanol (2.25 g, 37.5 mmol, 1.5 eq), sodium hydroxide (2.0 g, 50.0 mmol, 2.0 eq) dissolved in 20 mL of water, and tetrabutylammonium bromide (TBAB, 0.81 g, 2.5 mmol, 0.1 eq).[12] Rationale: TBAB is the phase-transfer catalyst that shuttles the alkoxide between the aqueous and organic phases.[13]
-
Reagent Addition: Add a solution of the crude 3-phenoxybenzyl bromide (approx. 25.0 mmol) from Part A dissolved in 20 mL of toluene.
-
Reaction: Attach a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring for 4-6 hours.[8] The vigorous stirring is crucial to maximize the interfacial area between the two phases. Monitor by TLC.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 5% NaOH solution (20 mL) to remove any unreacted phenol traces, then with water (2 x 20 mL), and finally with brine (20 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part C: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 95:5).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.[12]
-
Elution: Elute the column with the hexane/ethyl acetate mixture, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 3-phenoxybenzyl propyl ether as a colorless oil. Typical yields range from 70-90%.[8]
Experimental Workflow and Data
Caption: Overall workflow for the synthesis of 3-phenoxybenzyl ethers.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Role |
| 3-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.23 | 25.0 | 1.0 | Starting Material |
| Phosphorus tribromide | PBr₃ | 270.69 | 10.0 | 0.4 | Brominating Agent |
| n-Propanol | C₃H₈O | 60.10 | 37.5 | 1.5 | Nucleophile |
| Sodium Hydroxide | NaOH | 40.00 | 50.0 | 2.0 | Base |
| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 2.5 | 0.1 | PTC Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Solvent |
| Toluene | C₇H₈ | 92.14 | - | - | Solvent |
Characterization of the Product
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): Monitor reaction progress and column fractions. A typical mobile phase is 10% Ethyl Acetate in Hexane. The product ether will have a higher Rf value than the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range.[14][15] The benzylic protons (-O-CH₂-Ar) of the 3-phenoxybenzyl group typically appear as a singlet around 4.9-5.1 ppm. Aromatic protons will be observed in the 6.9-7.4 ppm region.
-
¹³C NMR: The carbon atoms bonded to the ether oxygen typically resonate in the 50-80 ppm range.[15][16]
-
-
Infrared (IR) Spectroscopy: A strong C-O single bond stretching absorption is expected in the 1050-1250 cm⁻¹ range.[14][15] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the consumption of the starting alcohol.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated mass of the product should be observed.
Table 2: Expected Analytical Data for 3-Phenoxybenzyl Propyl Ether (C₁₆H₁₈O₂)
| Technique | Expected Result |
| Appearance | Colorless Oil |
| Molecular Weight | 242.31 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.4-6.9 (m, 9H, Ar-H), ~5.0 (s, 2H, O-CH₂-Ar), ~3.5 (t, 2H, O-CH₂-CH₂), ~1.7 (sextet, 2H, -CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| IR (thin film) | ~3060 (C-H, sp²), ~2960 (C-H, sp³), ~1250, 1100 (C-O stretch), No broad O-H stretch |
| MS (EI) | m/z = 242 (M+), 183 (M-C₃H₇O)+ |
Troubleshooting and Field Insights
-
Low Yield in Bromination: Ensure the use of anhydrous DCM and fresh PBr₃. Moisture can decompose the reagent. If the reaction stalls, gentle warming to 40 °C can be attempted.
-
Formation of Elimination Byproducts: In the etherification step, using a sterically hindered alcohol or a secondary/tertiary halide can lead to E2 elimination.[7] The use of primary alcohols and benzylic halides, as described here, strongly favors the desired SN2 pathway.
-
Emulsion during Workup: Biphasic reactions, especially with quaternary ammonium salts, can sometimes form emulsions during extraction. Adding brine (saturated NaCl solution) can help break up the emulsion.
-
C- vs. O-Alkylation: Phenoxides are ambident nucleophiles and can undergo C-alkylation as a side reaction.[7] However, polar aprotic solvents and phase-transfer conditions generally favor O-alkylation.[17]
Conclusion
The phase-transfer catalyzed Williamson ether synthesis is a highly effective and practical method for the laboratory-scale preparation of 3-phenoxybenzyl ethers. This protocol provides a detailed, reliable, and safe procedure that minimizes the use of hazardous reagents and simplifies the experimental setup. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce high-purity 3-phenoxybenzyl ethers for further application in chemical and pharmaceutical development.
References
- Utah Tech University. Williamson Ether Synthesis. Utah Tech University.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- PrepChem. Synthesis of 3-phenoxybenzyl bromide. PrepChem.com.
- Bronson, T. (2020). Williamson Ether Synthesis. YouTube.
- Google Patents. Thermal process for preparing 3-phenoxybenzyl bromide. Google Patents.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.com.
- PubChem. 3-Phenoxybenzyl alcohol. PubChem.
- Ferreira, M. J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal.
- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific LLC.
- Unknown. Williamson Ether Synthesis. Unknown Source.
- Semantic Scholar. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Semantic Scholar.
- Unknown. Williamson Ether Synthesis. Cambridge University Press.
- NIST. Benzenemethanol, 3-phenoxy-. NIST WebBook.
- Unknown. Experiment 06 Williamson Ether Synthesis. Unknown Source.
- Google Patents. Purification of 3-phenoxybenzalde-hyde. Google Patents.
- PrepChem. Synthesis of 3-phenoxybenzaldehyde. PrepChem.com.
- Google Patents. Process for preparation of 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ethers. Google Patents.
- Google Patents. 3-Phenoxybenzyl (2-phenyl-2,2-alkylene-ethyl) ethers, process for their preparation and their use as pesticides. Google Patents.
- Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- OpenStax. 18.8 Spectroscopy of Ethers. OpenStax.
- Fiveable. Spectroscopy of Ethers. Fiveable.
- University of Oxford. Collaborative review of α-tertiary ether synthesis published. chem.ox.ac.uk.
- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
- Arabian Journal of Chemistry. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. ScienceDirect.
- Google Patents. Purification of ethers. Google Patents.
Sources
- 1. US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide - Google Patents [patents.google.com]
- 2. US4873373A - Process for preparation of 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ethers - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. ijirset.com [ijirset.com]
- 10. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. fiveable.me [fiveable.me]
- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Application Notes and Protocols for the Industrial Manufacturing of 3-Phenoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the industrial-scale manufacturing of 3-Phenoxybenzyl chloride, a key intermediate in the synthesis of synthetic pyrethroid insecticides. The content is structured to provide not only procedural steps but also the scientific rationale behind the process choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development and agrochemical industries. This guide covers the primary synthesis routes, detailed production protocols, process optimization, safety considerations, and quality control methodologies.
Introduction: The Significance of this compound
This compound (m-PBC) is a critical chemical intermediate, primarily utilized in the production of a wide range of synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. These insecticides are indispensable in modern agriculture and public health for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[1][2] The molecular structure of this compound, featuring a diphenyl ether moiety and a reactive chloromethyl group, makes it an ideal building block for esterification with various cyclopropane carboxylic acids to yield the final insecticidal compounds.
The industrial production of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield, purity, and safety. This guide will delve into the prevalent manufacturing process, which typically involves the synthesis of 3-Phenoxybenzyl alcohol as a precursor, followed by its chlorination.
Overview of the Industrial Synthesis Pathway
The most economically viable and widely adopted industrial route for the synthesis of this compound involves a two-stage process. The first stage is the production of 3-Phenoxybenzyl alcohol, which is then chlorinated in the second stage to yield the final product.
Detailed Manufacturing Protocols
Stage 1: Synthesis of 3-Phenoxybenzyl Alcohol
The industrial synthesis of 3-Phenoxybenzyl alcohol is most commonly achieved through the reduction of 3-Phenoxybenzaldehyde.[3]
Reaction: C₆H₅OC₆H₄CHO + [H] → C₆H₅OC₆H₄CH₂OH
Protocol:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a stirrer, temperature control system, and addition funnel is charged with 3-Phenoxybenzaldehyde and a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME).[3]
-
Cooling: The reaction mixture is cooled to a temperature between 0°C and 5°C using a cooling jacket.
-
Addition of Reducing Agent: A solution of a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred reaction mixture.[3] The rate of addition is carefully controlled to maintain the reaction temperature within the specified range.
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of a dilute acid, such as aqueous ammonium chloride solution.[3]
-
Work-up and Isolation: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude 3-Phenoxybenzyl alcohol.[3]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to achieve the desired purity for the subsequent chlorination step.[3]
| Parameter | Typical Industrial Value |
| Solvent | Methanol, THF/DME |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Yield | >95% |
Stage 2: Chlorination of 3-Phenoxybenzyl Alcohol
The conversion of 3-Phenoxybenzyl alcohol to this compound is a critical step that requires precise control to minimize the formation of byproducts. The most common industrial chlorinating agent for this transformation is thionyl chloride (SOCl₂).[1]
Reaction: C₆H₅OC₆H₄CH₂OH + SOCl₂ → C₆H₅OC₆H₄CH₂Cl + SO₂ + HCl
Protocol:
-
Reactor Setup: A dry, glass-lined reactor equipped with a stirrer, reflux condenser, and a scrubbing system for acidic gases (SO₂ and HCl) is charged with 3-Phenoxybenzyl alcohol and an inert solvent, such as toluene or dichloromethane.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution of the alcohol.[1] The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature, typically between 25°C and 40°C.
-
Reaction Monitoring: The reaction progress is monitored by GC or HPLC to ensure complete conversion of the alcohol.
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.
-
Work-up and Purification: The crude this compound is then subjected to a purification process, which may include washing with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual acid, followed by a water wash.[4] The final product is then purified by vacuum distillation to achieve a high purity level (typically >97%).[5]
| Parameter | Typical Industrial Value |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Solvent | Toluene, Dichloromethane |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 2-6 hours |
| Yield | 90-95% |
| Purity (after distillation) | >97% |
Process Optimization and Causality
Causality behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is preferred for the reduction of the aldehyde due to its high selectivity, operational simplicity, and relatively lower cost compared to other reducing agents like lithium aluminum hydride, which is more reactive and requires stricter anhydrous conditions.
-
Choice of Chlorinating Agent: Thionyl chloride is the reagent of choice for the chlorination of benzyl alcohols on an industrial scale because it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying the purification process.[1] Alternative reagents like phosphorus trichloride or pentachloride can also be used but may lead to more complex purification challenges.
-
Temperature Control: Maintaining a low temperature during the reduction step prevents side reactions and ensures the stability of the reducing agent. In the chlorination step, moderate temperatures are crucial to prevent the formation of byproducts such as dibenzyl ether and to control the exothermic nature of the reaction.[6]
-
Inert Atmosphere: While not always mandatory, conducting the chlorination reaction under an inert atmosphere (e.g., nitrogen) can help to prevent the oxidation of the benzyl alcohol to the corresponding aldehyde, which is a common side product.[6]
Quality Control and Analytical Methods
Stringent quality control is essential to ensure the final product meets the required specifications for its use in pyrethroid synthesis.
-
Purity Assessment: The purity of this compound is typically determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7] These methods can also be used to quantify any impurities.
-
Identification of Impurities: Common impurities that may be present in the final product include unreacted 3-Phenoxybenzyl alcohol, 3-Phenoxybenzaldehyde, and byproducts like bis(3-phenoxybenzyl) ether.[6] The identification and quantification of these impurities are critical for process optimization and ensuring the quality of the final insecticide.
-
Structural Confirmation: The structure of the final product can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Safety and Environmental Considerations
Safety:
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, must be worn.[5]
-
Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases that are evolved during the chlorination reaction. A robust gas scrubbing system is essential to neutralize these gases before they are released into the atmosphere.
-
This compound: The final product is a corrosive material and should be handled with care.[8]
Environmental Impact:
-
Pyrethroids: While synthetic pyrethroids are designed to be biodegradable, their widespread use can have an impact on non-target organisms, particularly aquatic life.[1]
-
Waste Management: The manufacturing process generates waste streams that need to be treated appropriately. This includes aqueous waste from the work-up steps and organic residues from distillation. Proper waste management protocols are crucial to minimize the environmental footprint of the manufacturing process.
Conclusion
The industrial manufacturing of this compound is a well-established process that relies on the efficient conversion of 3-Phenoxybenzaldehyde to 3-Phenoxybenzyl alcohol, followed by a robust chlorination step. Careful control of reaction parameters, a thorough understanding of potential side reactions, and stringent quality control are paramount to achieving a high yield of a pure product. This guide provides a foundational understanding of the industrial process, offering valuable insights for researchers and professionals involved in the synthesis and application of this important chemical intermediate.
References
- Google Patents. (n.d.). Method of production of 3-phenoxy benzyl thiocyanate.
- Google Patents. (n.d.). (S) α-Cyano-3-phenoxy-benzyl alcohol.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
- PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol.
- Chemdad. (n.d.). 3-Phenoxybenzyl alcohol.
- Google Patents. (n.d.). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Science and Education Publishing. (2013). Synthetic Pyrethroids: Toxicity and Biodegradation.
- IJCRT.org. (n.d.). Impact Of Synthetic Pyrethroids On Non-Target Insect Biodiversity In Indian Agroecosystems.
- Scirp.org. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3.
- Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. (2011). Biotechnology & Biotechnological Equipment, 25(sup1), 69-74. [Link]
- Google Patents. (n.d.). Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene.
- SciSpace. (1999). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography.
Sources
- 1. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 2. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 3. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA1188323A - 3-phenoxybenzyl compounds, production thereof and use thereof for the synthesis of biocides - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
Application Notes & Protocols: 3-Phenoxybenzyl Chloride in the Synthesis of Novel Organic Scaffolds
Introduction:
3-Phenoxybenzyl chloride, a benzylic halide featuring a diphenyl ether moiety, is a pivotal building block in synthetic organic chemistry. Its strategic importance stems from the combination of a reactive chloromethyl group, susceptible to nucleophilic attack, and the phenoxybenzyl scaffold, which is a common pharmacophore in medicinal chemistry and a key component in materials science.[1] While its most prominent role is in the synthesis of the alcohol portion of synthetic pyrethroid insecticides like permethrin and cypermethrin, its utility extends far beyond this application.[2] As a versatile electrophile, this compound serves as an efficient reagent for introducing the valuable 3-phenoxybenzyl group into a diverse range of organic molecules, enabling the construction of novel ethers, esters, C-C coupled products, and complex heterocyclic systems.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic applications of this compound. It moves beyond a simple listing of procedures to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible synthesis.
Core Reactivity: The SN2 Pathway
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Various nucleophiles can attack this carbon, displacing the chloride leaving group to form a new covalent bond. The efficiency of these reactions is governed by factors such as the strength of the nucleophile, the choice of solvent, the reaction temperature, and the potential use of a phase-transfer catalyst to facilitate reactions in biphasic systems.[3]
Caption: General SN2 mechanism for this compound.
Application I: Synthesis of Novel Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] this compound is an excellent substrate for this reaction, allowing for the facile synthesis of a wide array of symmetrical and unsymmetrical 3-phenoxybenzyl ethers, many of which are investigated for their biological activities.[4]
Causality in Experimental Design: The choice of base is critical for the deprotonation of the alcohol or phenol to form the nucleophilic alkoxide/phenoxide. For simple alcohols, strong bases like sodium hydride (NaH) are often used in an anhydrous aprotic solvent like THF or DMF to drive the reaction to completion. For more acidic phenols, weaker bases such as potassium carbonate (K₂CO₃) are sufficient and offer milder reaction conditions. Phase-transfer catalysis (PTC) is particularly effective in this synthesis, especially when using inorganic bases with organic substrates, as it enhances the solubility and reactivity of the nucleophile in the organic phase.[5]
Protocol 1: Synthesis of a 3-Phenoxybenzyl Phenyl Ether Derivative
This protocol provides a representative example of a Williamson ether synthesis using 3-phenoxybenzyl bromide (a close analog of the chloride with similar reactivity) and a substituted phenol to create a novel ether scaffold.[6]
Reaction Scheme:
Sources
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. EP0125204A1 - 3-Phenoxybenzyl (2-phenyl-2,2-alkylene-ethyl) ethers, process for their preparation and their use as pesticides - Google Patents [patents.google.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
Application Note: Derivatization of 3-Phenoxybenzyl Chloride for Biological Screening
Abstract
The 3-phenoxybenzyl scaffold is a cornerstone in the development of synthetic pyrethroid insecticides and is increasingly recognized as a versatile building block in medicinal chemistry.[1][2] Its reactive benzylic chloride moiety provides a strategic handle for introducing a diverse array of functional groups, enabling the creation of compound libraries for biological screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-phenoxybenzyl chloride. We will explore key synthetic strategies, provide detailed, field-proven protocols, and discuss analytical characterization and considerations for subsequent biological evaluation.
Introduction: The Strategic Importance of the 3-Phenoxybenzyl Scaffold
This compound (C₁₃H₁₁ClO) is an aromatic ether characterized by a phenoxy group at the meta-position of a benzyl chloride.[3][4] This structural motif is famously the "alcohol" portion of many Type I and Type II pyrethroid insecticides, such as permethrin and cypermethrin.[2][5] The biological activity of these compounds, and their metabolites like 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, has been the subject of extensive toxicological and pharmacological research.[1][6]
The true value of this compound in discovery chemistry lies in its reactivity. The benzylic chloride is an excellent electrophile, susceptible to nucleophilic substitution. This allows for the facile attachment of various nucleophiles, leading to the generation of diverse chemical entities. By systematically modifying the structure, researchers can explore the structure-activity relationship (SAR) to identify novel compounds with desired biological properties, ranging from enhanced insecticidal potency to potential therapeutic applications.
This guide focuses on two primary, high-yielding derivatization pathways: Williamson Ether Synthesis and Esterification , as foundational methods for library generation.
Synthetic Strategies and Mechanistic Rationale
The derivatization of this compound is primarily governed by Sₙ2-type reactions where a nucleophile displaces the chloride ion. The choice of nucleophile, solvent, and base is critical for achieving high yields and purity.
Williamson Ether Synthesis: C-O Bond Formation
This classic method is employed to synthesize ethers by reacting the alkyl halide (this compound) with an alcohol or phenol. The reaction is typically performed in the presence of a base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.
-
Causality: The use of a strong base (like Sodium Hydride, NaH) is often preferred for aliphatic alcohols as it irreversibly deprotonates the alcohol, driving the reaction to completion. For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is sufficient and offers a safer, easier-to-handle alternative. The choice of an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is crucial as it effectively solvates the cation of the base while not interfering with the nucleophile.
Esterification: C-O-C=O Bond Formation
Ester derivatives can be synthesized by reacting this compound with a carboxylic acid, typically as its carboxylate salt. This method is highly effective for coupling a wide range of carboxylic acids to the 3-phenoxybenzyl scaffold.
-
Causality: The carboxylic acid is first converted to its conjugate base (a carboxylate) using a base like potassium carbonate or triethylamine (TEA). The resulting carboxylate is a much stronger nucleophile than the neutral carboxylic acid. The reaction proceeds efficiently in polar aprotic solvents. This pathway is particularly valuable for creating derivatives that can act as prodrugs or mimic the ester linkage found in natural pyrethroids.[2]
Experimental Protocols and Methodologies
Safety First: this compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[3][7][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4][9]
Workflow Overview
Caption: General workflow for derivatization and screening.
Protocol 3.1: Synthesis of a 3-Phenoxybenzyl Ether Derivative
This protocol details the synthesis of 1-(butoxymethyl)-3-phenoxybenzene as a representative example.
Materials:
-
This compound (1.0 eq, 218.68 g/mol )[4]
-
n-Butanol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL per mmol of this compound).
-
Carefully add the sodium hydride (1.2 eq) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butanol (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 20 minutes. Hydrogen gas will evolve.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Protocol 3.2: Synthesis of a 3-Phenoxybenzyl Ester Derivative
This protocol details the synthesis of 3-phenoxybenzyl hexanoate as a representative example.[2]
Materials:
-
This compound (1.0 eq)
-
Hexanoic acid (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add hexanoic acid (1.1 eq), potassium carbonate (1.5 eq), and anhydrous DMF (8 mL per mmol of this compound).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Physicochemical Characterization of Derivatives
Confirmation of structure and assessment of purity are non-negotiable steps before submitting compounds for biological screening.
Analytical Techniques
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| ¹H NMR | Structural Elucidation | Disappearance of the benzylic chloride singlet (~4.5 ppm). Appearance of a new benzylic singlet shifted upfield (e.g., ~4.4 ppm for an ether) or downfield (e.g., ~5.1 ppm for an ester). Appearance of new signals corresponding to the added nucleophile. |
| ¹³C NMR | Structural Confirmation | Shift in the benzylic carbon signal (C-Cl at ~46 ppm) to a new position corresponding to C-O (e.g., ~70-80 ppm). |
| Mass Spec (MS) | Molecular Weight Confirmation | Observation of the molecular ion [M]⁺ or adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the calculated mass of the new derivative. |
| HPLC | Purity Assessment | A single major peak under optimized conditions, indicating >95% purity, which is the standard for most screening libraries.[10] |
Characterization Workflow
Caption: Post-synthesis characterization and validation workflow.
Application in Biological Screening
A library of 3-phenoxybenzyl derivatives can be screened against a multitude of biological targets. The structural diversity generated through derivatization allows for the exploration of new biological activities.
Example Screening Application: Insecticidal Activity
-
Hypothesis: Derivatization of the 3-phenoxybenzyl scaffold can lead to novel insecticides that overcome metabolic resistance in pests. Certain esterases in resistant insects rapidly hydrolyze the ester bond in conventional pyrethroids.[2] Creating more sterically hindered esters or replacing the ester with a more stable ether linkage could circumvent this resistance mechanism.
Screening Protocol Outline:
-
Compound Preparation: Prepare stock solutions of all synthesized derivatives in an appropriate solvent (e.g., DMSO).
-
Target Organism: Utilize a known resistant strain of an insect vector (e.g., Culex quinquefasciatus) and a susceptible wild-type strain.[2]
-
Assay: Perform a dose-response bioassay to determine the lethal concentration (LC₅₀) for each compound against both insect strains.
-
Data Analysis:
-
Calculate the LC₅₀ and 95% confidence intervals for each derivative.
-
Calculate the resistance ratio (RR = LC₅₀ of resistant strain / LC₅₀ of susceptible strain).
-
Identify lead compounds with low LC₅₀ values and low RR, indicating effectiveness against resistant strains.
-
Conclusion
This compound is a powerful and versatile starting material for the construction of compound libraries aimed at biological screening. The straightforward derivatization via nucleophilic substitution allows for the rapid generation of novel ethers, esters, and other analogues. By combining robust synthetic protocols with rigorous analytical characterization and well-designed biological assays, researchers can effectively leverage this scaffold to discover new lead compounds for applications in crop protection, public health, and beyond.
References
- PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Laffin, B., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 39-44.
- ResearchGate. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats | Request PDF.
- Sun, H., et al. (2014). Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans. Pest Management Science, 70(11), 1768-1775.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Semantic Scholar. (1976). Insecticidal Activity of a New Synthetic Pyrethroidal Compound, 3-Phenoxy Benzyl-(+)cis, trans Chrysanthemate (d-Phenothrin).
- Indian Journal of Chemistry. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
- University of Saskatchewan Library. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt.
- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Tan, X., et al. (2010). HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid. Journal of Agricultural and Food Chemistry, 58(2), 694-701.
- ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.
- LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
- PrepChem.com. (n.d.). Synthesis of m-phenoxy-benzyl chloride.
- MDPI. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. International Journal of Molecular Sciences.
- SciSpace. (2016). Application of 3D NMR for Structure Determination of Peptide Natural Products.
- ResearchGate. (n.d.). HPLC chromatograms of the samples collected from the PD medium containing 3-phenoxy-benzyl alcohol (a), 3-phenoxybenzaldehyde (b), and 3-PBA (c) culture systems of A. oryzae M-4 at different points in time.
Sources
- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 53874-66-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Phenoxybenzyl Derivatives in the Synthesis of Specialized Fluorescent Probes for Agrochemical and Biochemical Research
Introduction: Beyond a Simple Building Block
3-Phenoxybenzyl chloride and its corresponding alcohol are pivotal chemical scaffolds, not for the creation of general-purpose fluorescent probes, but for a highly specialized and critical application: the development of sophisticated tools for detecting and studying pyrethroid insecticides.[1][2] Pyrethroids, a major class of synthetic insecticides, are characterized by their core structure, which often includes a 3-phenoxybenzyl ester.[2] Consequently, fluorescent probes designed for the sensitive and selective detection of these compounds, or for interrogating the activity of enzymes that metabolize them, frequently incorporate the 3-phenoxybenzyl moiety as a crucial recognition element.[3][4]
This application note provides a comprehensive guide for researchers, toxicologists, and drug development professionals on the strategic use of 3-phenoxybenzyl derivatives in the synthesis of fluorescent probes. We will delve into the rationale behind its use, provide detailed synthetic protocols for creating pyrethroid-mimetic fluorescent substrates, and discuss their application in high-throughput screening and mechanistic studies of insecticide metabolism.
Core Principle: Mimicry for Targeted Detection
The fundamental principle underpinning the use of the 3-phenoxybenzyl group in this context is biomimicry . To create a probe that can effectively report on the presence of pyrethroids or the activity of enzymes like carboxylesterases and cytochrome P450s that process them, the probe must be recognized and interact with the target as if it were a pyrethroid itself.[3][4] By incorporating the 3-phenoxybenzyl scaffold, the resulting probe mimics the natural substrate, enabling targeted and specific analysis.
This approach has led to the development of two primary classes of probes:
-
Activity-Based Probes (ABPs): These probes form a covalent bond with the active site of an enzyme upon metabolic activation, allowing for direct labeling and profiling of enzyme activity.[4]
-
Fluorescent Substrates: These molecules are designed to be processed by a target enzyme (e.g., hydrolyzed by a carboxylesterase), leading to a change in their fluorescent properties (e.g., an increase in quantum yield or a spectral shift).[3]
The following sections will focus on the synthesis and application of fluorescent substrates, as they represent a common and powerful method for enzyme activity assessment.
Synthetic Strategy: Coupling 3-Phenoxybenzyl Alcohol with a Fluorophore-Acid Conjugate
A robust and versatile method for preparing pyrethroid-like fluorescent substrates involves the esterification of 3-phenoxybenzyl alcohol with a carboxylic acid-derivatized fluorophore. This strategy allows for a modular approach, where different fluorophores can be readily incorporated to tune the photophysical properties of the final probe.
Below is a generalized workflow for this synthesis:
Sources
- 1. New Fluorescent Probe Enables Rapid Detection of Pesticides | Technology Networks [technologynetworks.com]
- 2. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of optically pure pyrethroid-like fluorescent substrates for carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrethroid activity-based probes for profiling cytochrome P450 activities associated with insecticide interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phase-Transfer Catalysis in Reactions of 3-Phenoxybenzyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Phase-Transfer Catalysis (PTC) to reactions involving 3-phenoxybenzyl chloride. This compound is a critical intermediate in the synthesis of various high-value chemicals, most notably pyrethroid insecticides like fenvalerate and permethrin.[1][2] PTC offers a robust, efficient, and environmentally conscious methodology for nucleophilic substitution reactions on this substrate, overcoming the inherent immiscibility of organic substrates and aqueous-soluble nucleophiles.[3][4] This guide elucidates the underlying principles of PTC, details the optimization of key reaction parameters, and provides validated, step-by-step protocols for common transformations such as cyanation, etherification, and esterification.
The Strategic Advantage of Phase-Transfer Catalysis (PTC)
In synthetic organic chemistry, many crucial reactions require the interaction between an organic-soluble substrate, like this compound, and an inorganic, water-soluble nucleophile (e.g., sodium cyanide, sodium hydroxide).[5][6] Conventionally, this necessitates the use of expensive, anhydrous, and often hazardous polar aprotic solvents (like DMSO or DMF) to co-solubilize the reactants.[7][8]
Phase-Transfer Catalysis elegantly circumvents this challenge. It is a powerful methodology that facilitates the migration of a reactant from one phase to another where the reaction can proceed.[9][10] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the nucleophilic anion.[6][11] This ion pair is soluble in the organic phase, allowing the "naked," highly reactive anion to readily attack the organic substrate.[12]
Key benefits of employing PTC include:
-
Enhanced Reaction Rates & Yields: By transporting the nucleophile to the organic phase, the reaction proceeds under homogeneous conditions, leading to faster rates and higher product yields.[9][13]
-
Milder Reaction Conditions: The need for high temperatures and harsh reagents is often eliminated.[3]
-
Green Chemistry Alignment: PTC reduces or eliminates the need for hazardous organic solvents, allows the use of water, and often minimizes waste, making it a cornerstone of sustainable industrial chemistry.[3][7][9]
-
Simplified Workup: Product isolation is often a simple matter of phase separation, avoiding complex purification procedures.[14]
Visualizing the PTC Mechanism
The catalytic cycle is the heart of the PTC process. The diagram below illustrates the widely accepted extraction mechanism for a typical nucleophilic substitution.
Caption: A generalized liquid-liquid PTC mechanism for nucleophilic substitution.
Selecting the Optimal Phase-Transfer Catalyst
The efficacy of a PTC system is critically dependent on the choice of catalyst. The catalyst's structure dictates its solubility, stability, and ability to extract and activate the desired anion.
| Catalyst Type | Key Characteristics & Causality | Typical Examples |
| Quaternary Ammonium Salts | Workhorse of PTC: Highly versatile and cost-effective. The lipophilicity, determined by the length of the alkyl chains (R groups), is crucial. Longer chains increase organic phase solubility, enhancing anion transfer.[15] Symmetrical salts like tetrabutylammonium are effective, but asymmetrical salts with one long chain (e.g., C16) can be even more efficient.[15] | Tetrabutylammonium Bromide (TBAB), Methyltrioctylammonium Chloride (Aliquat® 336), Benzyltriethylammonium Chloride (TEBA) |
| Quaternary Phosphonium Salts | High-Temperature Stability: More thermally stable than their ammonium counterparts, which can undergo Hofmann degradation at elevated temperatures. This makes them ideal for reactions requiring more forcing conditions. | Tetrabutylphosphonium Bromide, Hexadecyltributylphosphonium Bromide[11] |
| Crown Ethers | Cation-Binding Catalysis: These cyclic polyethers do not exchange anions. Instead, they encapsulate the metal cation (e.g., K⁺) of the nucleophilic salt, creating a large, lipophilic complex that is soluble in the organic phase.[16][17] This "drags" the entire ion pair into the organic phase.[17] They are particularly effective for solid-liquid PTC.[18] | 18-Crown-6 (specific for K⁺), 15-Crown-5 (specific for Na⁺) |
| Polyethylene Glycols (PEGs) | Economical Alternative: Can complex alkali metal cations similarly to crown ethers but are generally less effective. Their low cost and low toxicity make them attractive for industrial applications.[11][19] | PEG-400, PEG-600 |
Core Application: Cyanation of this compound
The synthesis of 3-phenoxybenzyl cyanide is a foundational step in the production of several pyrethroid insecticides, including fenvalerate.[20][21] PTC is the premier industrial method for this transformation, offering high yields and avoiding the issues associated with traditional methods.[8][22]
Mechanistic Insight
In this reaction, the phase-transfer catalyst (Q⁺X⁻) exchanges its initial anion (e.g., Br⁻) for a cyanide anion (CN⁻) at the aqueous-organic interface. The resulting lipophilic ion pair, Q⁺CN⁻, migrates into the organic phase. Here, the poorly solvated "naked" cyanide ion is a potent nucleophile that rapidly displaces the chloride from this compound. The catalyst, now as Q⁺Cl⁻, returns to the interface to begin the cycle anew.[23]
Protocol: Synthesis of 3-Phenoxybenzyl Cyanide
This protocol is designed as a robust starting point for laboratory-scale synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq, 5 mol%)
-
Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge this compound and toluene (approx. 3 mL per gram of substrate). Begin vigorous stirring (≥500 rpm) to ensure sufficient interfacial area.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide in deionized water (approx. 2 mL per gram of NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Catalyst Addition & Reaction Initiation: Add the phase-transfer catalyst (TBAB) to the organic phase in the reaction flask. Add the aqueous sodium cyanide solution to the flask.
-
Reaction Execution: Heat the biphasic mixture to 70-80 °C. The reaction is typically exothermic. Monitor the progress by TLC or GC analysis. The reaction is generally complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction & Washing: Extract the aqueous layer with a small portion of fresh toluene. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual salts and catalyst.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenoxybenzyl cyanide.
-
Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 3-phenoxybenzyl cyanide.
Further Applications: Etherification and Esterification
The versatility of PTC extends to the synthesis of ethers and esters from this compound, which are valuable intermediates and final products in their own right.
Application Note: PTC Etherification
The Williamson ether synthesis is greatly enhanced by PTC, allowing for the efficient reaction of alcohols or phenols with this compound under basic conditions.
-
Causality of Component Choice:
-
Base: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) is typically used. It deprotonates the alcohol/phenol at the interface.
-
Catalyst: Tetrabutylammonium salts (TBAB or TBHS) are highly effective at extracting the resulting alkoxide or phenoxide anion into the organic phase.
-
Solvent: A non-polar organic solvent like toluene or heptane is ideal.
-
-
Protocol Synopsis: The alcohol/phenol and this compound are dissolved in the organic solvent with the catalyst. Concentrated NaOH is added, and the mixture is stirred vigorously at a moderate temperature (50-70 °C) until completion. The workup is analogous to the cyanation protocol.
Application Note: PTC Esterification
The synthesis of esters, such as the insecticide fenvalerate, involves the reaction of a carboxylate salt with this compound.[20] PTC facilitates this Sₙ2 reaction efficiently.[14][24]
-
Causality of Component Choice:
-
Nucleophile: The carboxylate is typically used as its sodium or potassium salt. The reaction can be performed in a liquid-liquid system (aqueous solution of the salt) or a solid-liquid system (solid salt suspended in the organic phase).[3]
-
Catalyst for S-L PTC: For solid-liquid systems, where the salt has low aqueous solubility, crown ethers are often superior catalysts as they excel at extracting cations from a solid crystal lattice.[17] For liquid-liquid systems, quaternary ammonium salts are sufficient.
-
-
Protocol Synopsis: The carboxylic acid salt, this compound, and catalyst are combined in a suitable solvent (e.g., toluene, acetonitrile). The mixture is heated and stirred until the starting material is consumed. For solid-liquid systems, anhydrous conditions are preferred. The workup involves filtering off any remaining solid salts and then washing and concentrating the organic phase.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action & Rationale |
| Slow or Incomplete Reaction | 1. Insufficient mixing. 2. Catalyst inefficiency or poisoning. 3. Low nucleophile concentration. | 1. Increase stirring speed. The reaction is interface-limited; a larger surface area accelerates the process. 2. Switch to a more lipophilic catalyst (e.g., from TBAB to Aliquat 336) or a more stable one (phosphonium salt for high temps). Some leaving groups (iodide, tosylate) can act as catalyst poisons.[7] 3. Use a more concentrated aqueous phase or a solid nucleophile (S-L PTC) to drive the equilibrium toward the organic phase.[23] |
| Byproduct Formation (e.g., 3-Phenoxybenzyl Alcohol) | Hydrolysis of the substrate. | This occurs if the hydroxide ion is transferred into the organic phase. Use a less hydratable nucleophile, or in base-catalyzed reactions, add the base slowly. Consider using K₂CO₃ in a solid-liquid system instead of aqueous NaOH. |
| Catalyst Degradation | Hofmann elimination of quaternary ammonium salts at high temperatures (>100 °C). | Use a more thermally stable phosphonium salt or conduct the reaction at a lower temperature for a longer duration. |
References
- Phase-transfer c
- Phase Transfer C
- EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
- Crown ether - Wikipedia. Wikipedia. [Link]
- Crown Ethers and Phase Transfer Catalysis in Polymer Chemistry. Taylor & Francis Online. [Link]
- Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Scribd. [Link]
- Phase transfer c
- Crown ethers as phase-transfer catalysts in two-phase reactions. RSC Publishing. [Link]
- Phase transfer c
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
- Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines.
- Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs. [Link]
- TOPIC : USE OF QUATERNARY SALTS AS PTC. Little Flower College Guruvayoor. [Link]
- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C
- crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry. [Link]
- Phase Transfer Catalytic Reactions: A Physical Chemistry Laboratory Experiment.
- CN1609099A - The preparation method of fenvalerate.
- Fenvalerate | C25H22ClNO3 | CID 3347. PubChem - NIH. [Link]
- Industrial Phase-Transfer C
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- /sup 14/C-labelling of optically active fenvaler
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Polish Pharmaceutical Society. [Link]
- Industrial Phase-Transfer C
- PTC Cyan
- Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
- Lecture 41 : Phase Transfer C
- phase transfer catalyst. Little Flower College Guruvayoor. [Link]
- Cyanation – Knowledge and References. Taylor & Francis. [Link]
- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]
- Top 10 PTC Applic
- Fenvaler
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. NISCAIR. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3-chloropropionyl chloride.
- Application of Phase Transfer Catalysis in the Esterific
- This compound | C13H11ClO | CID 93291. PubChem - NIH. [Link]
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
- PTC Etherfication of Benzyl Chloride in the Presence of Benzal Chloride. PTC Organics, Inc. [Link]
Sources
- 1. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenvalerate - Wikipedia [en.wikipedia.org]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. iajpr.com [iajpr.com]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Top 10 PTC Applications [ptcorganics.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 16. Crown ether - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 20. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. phasetransfer.com [phasetransfer.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenoxybenzyl Chloride by Vacuum Distillation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-phenoxybenzyl chloride via vacuum distillation. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Troubleshooting Guide: Navigating Common Distillation Issues
This section addresses specific problems you may encounter during the vacuum distillation of this compound, offering explanations for the underlying causes and providing actionable, step-by-step solutions.
Question 1: My this compound is darkening or polymerizing in the distillation flask, leading to low yield. What is causing this and how can I prevent it?
Answer:
This is a common issue when distilling benzyl chlorides and is typically caused by thermal decomposition or polymerization catalyzed by acidic impurities.[1][2] this compound, like other benzyl chlorides, is susceptible to degradation at elevated temperatures. The presence of residual acidic catalysts or byproducts from the synthesis, such as hydrogen chloride (HCl), can significantly lower the decomposition temperature and promote the formation of high-molecular-weight polymers.[1][2]
Causality and Prevention Workflow:
To mitigate this, a pre-distillation workup is crucial to remove acidic impurities and minimize thermal stress on the compound.
Step-by-Step Protocol for Preventing Polymerization:
-
Neutralize Acidic Impurities: Before distilling, wash the crude this compound with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1]
-
Procedure: Transfer the crude product to a separatory funnel, add an equal volume of the basic solution, and gently swirl. Vent the funnel frequently to release any CO₂ gas that evolves. Continue washing until gas evolution ceases.
-
Rationale: This step neutralizes residual HCl and other acidic species that can catalyze polymerization.[1]
-
-
Thorough Washing: Following the base wash, wash the organic layer with deionized water and then with brine (a saturated aqueous NaCl solution).
-
Rationale: The water wash removes any remaining base, and the brine wash helps to break up emulsions and remove bulk water from the organic layer.
-
-
Drying: Dry the washed this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[3]
-
Procedure: Add the drying agent to the organic solution and swirl. Allow it to stand for at least 30 minutes before filtering.
-
Rationale: Removing all traces of water is critical as it can hydrolyze the product to 3-phenoxybenzyl alcohol, especially at higher temperatures.
-
-
Vacuum Distillation: Distill the dried and neutralized product under a high vacuum.
Question 2: I'm observing significant evolution of HCl gas during distillation, and my vacuum pressure is unstable. What's happening?
Answer:
The evolution of HCl gas during distillation is a strong indicator of product decomposition. This is often a result of either excessive heating or the presence of residual protic species (like water or alcohols) in your crude material. The generated HCl can further catalyze the decomposition, creating a feedback loop.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for HCl evolution during distillation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the vacuum distillation of this compound.
What are the expected boiling points of this compound under vacuum?
The boiling point of a substance is dependent on the pressure. For this compound, the following are reported boiling points at different vacuum levels:
| Boiling Point (°C) | Pressure (mmHg) |
| 102-104 | 1 |
| 137 | 3 |
| 141-142 | Atmospheric (lit.) |
Sources:[5]
It is highly recommended to distill at a pressure of 1 mmHg or lower to keep the temperature below 110°C, minimizing the risk of thermal decomposition.
What are the common impurities I should expect in my crude this compound?
The impurities in your crude product will largely depend on the synthetic route used. A common method is the chlorination of 3-phenoxybenzyl alcohol with a reagent like thionyl chloride (SOCl₂).[5]
Potential Impurities from Synthesis:
-
Unreacted 3-Phenoxybenzyl Alcohol: This is a common impurity if the chlorination reaction does not go to completion. Due to its higher boiling point and polarity, it can often be separated by fractional distillation.
-
Thionyl Chloride and its Byproducts: If thionyl chloride is used, residual amounts and its byproducts (SO₂ and HCl) may be present. A thorough pre-distillation workup is essential to remove these.[6]
-
Side-Reaction Products:
-
Bis(3-phenoxyphenyl)methyl ether: This can form through the acid-catalyzed self-condensation of 3-phenoxybenzyl alcohol.
-
Ring-Chlorinated Species: Although less common with thionyl chloride, chlorination on the aromatic rings can occur under certain conditions, leading to impurities that are difficult to remove by distillation.
-
Is there a recommended setup for the vacuum distillation of this compound?
Yes, a short-path distillation apparatus is often recommended for thermally sensitive compounds.[4]
Vacuum Distillation Workflow Diagram:
Caption: Recommended workflow for the purification of this compound.
Key Components of the Setup:
-
Heating Mantle with Stirring: Ensures even heating and prevents bumping.
-
Short-Path Distillation Head: Minimizes the travel distance of the vapor, reducing the likelihood of decomposition on hot glass surfaces.
-
Vigreux Column (optional): A short Vigreux column can improve separation from less volatile impurities.
-
High-Capacity Cold Trap: Placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors. It is recommended to use a dry ice/acetone or liquid nitrogen slush.
-
Calibrated Vacuum Gauge: Essential for accurately monitoring the distillation pressure.
What is the thermal stability of this compound?
References
- LookChem. (n.d.). Purification of Benzyl chloride. Chempedia.
- Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides.
- Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems.
- LookChem. (n.d.). Cas 53874-66-1,this compound.
- Cheméo. (n.d.). This compound.
- PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats.
- PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- PubChem. (n.d.). This compound.
- ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.
- Google Patents. (n.d.). CN101070265A - Method for producing benzyl chloride compound.
- Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- Google Patents. (n.d.). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 4. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Recrystallization of 3-Phenoxybenzyl Chloride Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenoxybenzyl chloride derivatives. It provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during recrystallization, ensuring the attainment of high-purity crystalline solids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying solid organic compounds?
Recrystallization is a purification technique used to separate a desired solid compound from impurities. The method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the target compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures.[2][3] Conversely, the impurities should either be completely soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration).[2][4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[5]
Q2: What are the key characteristics of a suitable recrystallization solvent for this compound derivatives?
The molecular structure of this compound (two aromatic rings, an ether linkage) suggests that its derivatives are predominantly non-polar to moderately polar. The ideal solvent should align with the "like dissolves like" principle.[6] Key criteria for solvent selection include:
-
Favorable Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold.[4]
-
Inertness: The solvent must not react chemically with the compound.[4] For derivatives containing reactive functional groups (e.g., acyl chlorides), anhydrous, aprotic solvents are mandatory to prevent hydrolysis.[7]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" (melting instead of dissolving).[4][8]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[4]
-
Impurity Solubility: Impurities should remain in the solution upon cooling or be insoluble in the hot solvent.[2]
Q3: How do I select an appropriate solvent if no literature data is available for my specific derivative?
A systematic, small-scale screening process is the most effective approach.[2] This involves testing the solubility of a small amount of your crude material (~20-30 mg) in a small volume (~0.5 mL) of various candidate solvents. A good starting point for this compound derivatives would include solvents from different polarity classes.
Table 1: Candidate Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Rationale & Considerations |
| Hexane / Heptane | Non-polar, Aliphatic | 69 / 98 | Good for highly non-polar derivatives. Often used as the "poor" solvent in a mixed pair. |
| Toluene | Non-polar, Aromatic | 111 | Its aromatic nature often makes it a good solvent for aromatic compounds.[9] Higher boiling point can increase risk of oiling out. |
| Ethyl Acetate | Moderately Polar, Ester | 77 | A versatile solvent that can dissolve a range of moderately polar compounds. |
| Dichloromethane | Moderately Polar, Halogenated | 40 | Often a very good solvent at room temperature; may be more suitable as the "good" solvent in a mixed pair. Low boiling point limits the solubility differential. |
| Acetone | Polar, Aprotic, Ketone | 56 | Good for more polar derivatives. Its miscibility with water and hexane makes it useful for solvent pairs.[10] |
| Ethanol / Isopropanol | Polar, Protic, Alcohol | 78 / 82 | Effective for derivatives with hydrogen-bonding capabilities. Often used with water as a co-solvent.[3] Use with caution for moisture-sensitive derivatives. |
Q4: When should I consider using a mixed-solvent system?
A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[3] This typically occurs when a compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot). The procedure involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "poor" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[2]
Experimental Protocols
Protocol 1: Step-by-Step General Recrystallization
-
Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[6] Avoid adding a large excess of solvent, as this will significantly reduce your yield. [6][11]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present, they must be removed from the hot solution. Pre-heat a second flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization in the funnel.[12]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling ("shock cooling") can trap impurities and lead to the formation of a precipitate instead of crystals.[5] Once the flask has reached room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[6] Using too much wash solvent or solvent that is not cold will redissolve some of your product.[6]
-
Drying: Dry the purified crystals to remove residual solvent. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Diagram 1: General Recrystallization Workflow A flowchart illustrating the key decision points and steps in a standard recrystallization procedure.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound derivatives.
Problem 1: No Crystals Form Upon Cooling
-
Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure, as the solution never becomes saturated upon cooling.[14]
-
Possible Cause 2: The solution is supersaturated. Sometimes, a solution can cool below its saturation point without forming crystals.[6]
-
Solution A (Induce Nucleation): Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[14]
-
Solution B (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for crystallization.[6]
-
Problem 2: The Compound "Oils Out"
The substance separates from the solution as a liquid or oily globule instead of forming solid crystals.
-
Possible Cause 1: The compound's melting point is below the solvent's boiling point. The solid melts in the hot solvent instead of dissolving.[8]
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of a "poorer" solvent (if using a mixed pair) or switch to a single solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is cooling too rapidly or is highly impure. This can cause the compound to crash out of solution as a supercooled liquid.[14]
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure it stays dissolved longer.[11] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[11] If impurities are suspected, consider a pre-purification step (e.g., passing through a silica plug) or adding activated charcoal during the recrystallization process.[11]
-
Problem 3: The Recovered Yield is Very Low
-
Possible Cause 1: Too much solvent was used initially. A significant portion of the compound remains dissolved in the mother liquor even after cooling.[11]
-
Solution: Before discarding the mother liquor, try to concentrate it by evaporating some solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.[12]
-
Solution: Use a pre-heated funnel and receiving flask. Add a slight excess of hot solvent (~5-10%) before filtering to ensure the compound stays in solution. After filtration, boil off the excess solvent before cooling.[12]
-
-
Possible Cause 3: Excessive washing. Too much cold solvent was used to wash the crystals, redissolving a portion of the product.[6]
-
Solution: Always use a minimal amount of ice-cold solvent for washing. Ensure the vacuum is off when adding the wash solvent, then reapply it to pull the solvent through.
-
Problem 4: The Crystals are Colored or Appear Impure
-
Possible Cause 1: Colored impurities are present. These impurities can be adsorbed onto the surface of the growing crystals.[12]
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount (1-2% by weight) of activated decolorizing carbon.[12] Boil the solution with the carbon for a few minutes and then perform a hot filtration to remove the carbon and the adsorbed impurities. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. [12]
-
-
Possible Cause 2: The solution cooled too quickly. Rapid precipitation can trap impurities within the crystal lattice.[5]
-
Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible to promote the formation of pure, well-ordered crystals.[5]
-
Diagram 2: Troubleshooting Decision Tree A logical guide to diagnosing and solving common recrystallization problems.
References
- Recrystallization1. (n.d.). Retrieved from Columbia University, Department of Chemistry website: [Link]
- Chemistry LibreTexts. (2021, March 5). 2.
- University of York, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]
- Wired Chemist. (n.d.).
- University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. [Link]
- ResearchGate. (2018, December 23).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Recrystallization-1.pdf. (n.d.). Retrieved from Millersville University website: [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Professor Dave Explains. (2020, January 10).
Sources
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recrystallization [wiredchemist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Common side reactions in the synthesis of 3-Phenoxybenzyl chloride
Technical Support Center: Synthesis of 3-Phenoxybenzyl Chloride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in the synthesis of this key intermediate, which is vital for the production of various pyrethroid insecticides. We understand that synthetic routes can present challenges, from suboptimal yields to the formation of persistent impurities. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My yield of this compound from 3-Phenoxybenzyl alcohol is unexpectedly low, and the reaction mixture turned dark. What is the likely cause?
Answer:
This is a classic issue when using chlorinating agents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) without proper control of reaction conditions. The primary cause is often acid-catalyzed side reactions.
Plausible Mechanistic Causes:
-
Polymerization/Tar Formation: 3-Phenoxybenzyl alcohol[1], like many benzyl alcohols, is susceptible to self-condensation or polymerization under acidic conditions. The chlorinating agent (e.g., SOCl₂) generates strong acids (HCl, SO₂) as byproducts. These acids can protonate the hydroxyl group of the alcohol, which then leaves as water, forming a stabilized benzylic carbocation. This cation can then be attacked by another alcohol molecule, initiating a chain reaction that leads to polymeric ethers and a dark, tarry residue.
-
Friedel-Crafts-type Reactions: The generated benzylic carbocation is an electrophile. It can attack the electron-rich aromatic rings of other molecules in the mixture (either starting material or product), leading to the formation of complex, high-molecular-weight diarylmethane-type byproducts.
Diagnostic Steps:
-
Visual Inspection: A significant darkening of the reaction mixture from pale yellow to dark brown or black is a strong indicator of polymerization.
-
Solubility Check: The resulting crude product may show poor solubility in common non-polar solvents where the desired product should be freely soluble.
-
TLC/GC-MS Analysis: A thin-layer chromatogram will show a streak of unresolved material near the baseline. GC-MS analysis of the soluble portion might reveal a series of higher molecular weight peaks corresponding to dimers or trimers.
Corrective Actions & Protocols:
To mitigate these acid-catalyzed side reactions, the key is to neutralize the acid as it forms or to use a milder chlorinating agent.
Protocol: Thionyl Chloride with a Stoichiometric Base
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), dissolve 3-Phenoxybenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Base Addition: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. The pyridine will form a salt with the generated HCl, preventing it from catalyzing side reactions.
-
Reaction & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by carefully adding cold water. Separate the organic layer, wash with dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
FAQ 2: I am synthesizing this compound via free-radical chlorination of 3-Phenoxytoluene. My GC-MS shows multiple chlorinated species. How can I improve selectivity?
Answer:
This is a common selectivity challenge when chlorinating 3-phenoxytoluene[2][3]. The reaction can occur at the benzylic methyl group (desired) or on the aromatic rings (undesired). Furthermore, over-chlorination at the benzylic position can occur. The outcome is highly dependent on the reaction conditions.[4]
Plausible Mechanistic Causes:
-
Benzylic vs. Aromatic Chlorination: The mechanism of chlorination is dictated by the reaction conditions.
-
Radical Pathway (Side-Chain/Benzylic): Under UV irradiation or at high temperatures with a radical initiator (like AIBN or benzoyl peroxide), chlorine molecules form chlorine radicals (Cl•). These radicals preferentially abstract a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with another chlorine molecule to form the desired this compound. This is known as side-chain halogenation.[4]
-
Electrophilic Pathway (Ring): In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and at lower temperatures, chlorine is polarized, acting as an electrophile. It will attack the electron-rich aromatic rings, leading to a mixture of ortho- and para-chlorinated 3-phenoxytoluene isomers. This is electrophilic aromatic substitution.[4]
-
-
Over-chlorination: Even under radical conditions, the product, this compound, can react further with chlorine radicals to form 3-phenoxybenzylidene dichloride (the dichlorinated byproduct) and subsequently 3-phenoxybenzotrichloride.
Diagnostic Steps:
-
GC-MS Analysis: This is the best tool. Compare the mass spectra of the impurity peaks with known fragmentation patterns.
-
Benzylic Dichloride: Look for a molecular ion peak (M+) that is 34 Da higher than the product.
-
Ring Chlorination: The molecular ion peak will be at the same m/z as the dichlorinated byproduct, but the fragmentation pattern and GC retention time will differ. An NMR spectrum would definitively distinguish between these isomers.
-
Corrective Actions & Protocols:
To achieve high selectivity for the monochlorinated benzylic product, you must rigorously enforce conditions that favor the radical pathway and limit the extent of reaction.
Protocol: Controlled Radical Chlorination
-
Setup: Use a reaction vessel equipped with a UV lamp, a reflux condenser, a gas inlet for chlorine, and a thermometer. The setup should be free of any trace metals or Lewis acids.
-
Conditions: Dissolve 3-Phenoxytoluene (1.0 eq) in an inert solvent like carbon tetrachloride or chlorobenzene. Heat the solution to reflux (e.g., 77 °C for CCl₄).
-
Initiation: Once refluxing, turn on the UV lamp to initiate the radical chain reaction.
-
Chlorine Addition: Bubble chlorine gas through the solution at a slow, controlled rate. The reaction is often monitored by observing the disappearance of the yellow-green chlorine color.
-
Monitoring & Stoichiometry: This is the critical step. Limit the molar ratio of chlorine to 3-phenoxytoluene to be substoichiometric or at most 1:1. Monitor the reaction progress frequently using GC. Stop the chlorine addition once the conversion of the starting material reaches ~70-80%. Pushing the reaction to full conversion will invariably lead to a higher percentage of the dichlorinated byproduct.
-
Workup: After stopping the reaction, purge the system with nitrogen to remove excess chlorine and HCl. The solvent can then be removed under reduced pressure. The resulting crude product will be a mixture of starting material, desired product, and a small amount of dichlorinated byproduct, which can be separated by vacuum distillation.
Troubleshooting Summary Table
| Issue Encountered | Probable Cause | Key Contaminant(s) | Recommended Solution |
| Low Yield & Dark Tar (from Alcohol) | Acid-catalyzed polymerization | Polymeric ethers, diarylmethanes | Use a base (e.g., pyridine) with SOCl₂; maintain low temperature. |
| Multiple Isomers (from Toluene) | Competing radical vs. electrophilic pathways | Ring-chlorinated isomers (ortho, para) | Ensure absence of Lewis acids; use UV light/heat.[4] |
| Over-chlorination (from Toluene) | Excessive chlorinating agent/reaction time | 3-Phenoxybenzylidene dichloride | Use ≤1.0 eq of Cl₂; monitor by GC and stop before full conversion. |
| Product Hydrolysis | Exposure to water during workup or storage | 3-Phenoxybenzyl alcohol | Use anhydrous solvents; perform workup quickly; store under inert gas. |
Visualizing Reaction Pathways
A common point of failure is controlling the chlorination of 3-phenoxytoluene. The following diagram illustrates the critical decision point between the desired radical pathway and the undesired electrophilic pathway.
Caption: Control of Chlorination Pathway
Troubleshooting Workflow: Low Yield Investigation
When faced with a low yield, a systematic approach is necessary to identify the root cause.
Caption: Workflow for Troubleshooting Low Yields
References
This section would be populated with full citations from peer-reviewed journals and patents detailing specific synthetic methods and mechanistic studies discussed. For the purpose of this demonstration, placeholder references are used.
- Synthesis of 3-Phenoxybenzoyl Chloride.PrepChem.[Link]
- Chlorination of Toluene.Chemistry Stack Exchange.[Link]
- 3-Phenoxybenzyl alcohol | C13H12O2.PubChem.[Link]
- 3-Phenoxytoluene | C13H12O.PubChem.[Link]
Sources
How to avoid dimerization of 3-Phenoxybenzyl chloride
Welcome to the technical support center for 3-Phenoxybenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, storing, and utilizing this compound, with a primary focus on preventing its dimerization. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound (C₁₃H₁₁ClO) is a reactive organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and insecticides, such as pyrethroids.[1][2] Its reactivity stems from the benzylic chloride group, which can be a source of instability, leading to unwanted side reactions. One of the most common issues is dimerization, which can reduce the yield of the desired product, introduce impurities that are difficult to separate, and potentially lead to the failure of a synthetic step.
Q2: What is dimerization in the context of this compound?
Dimerization is a chemical reaction where two identical molecules of this compound react with each other to form a larger molecule, known as a dimer. This self-reaction is a significant challenge as it consumes the starting material and generates impurities.
Q3: What is the chemical mechanism behind the dimerization of this compound?
The dimerization of this compound proceeds through a Friedel-Crafts alkylation mechanism. In this reaction, one molecule of this compound acts as the electrophile, while the other acts as the nucleophile. The process is often catalyzed by trace amounts of Lewis acids (like metal ions from containers or impurities) or Brønsted acids (like HCl, which can form from hydrolysis).
The key steps are:
-
Formation of a Benzylic Carbocation (Electrophile): The carbon-chlorine bond in the chloromethyl group is polarized and can break, especially in the presence of a Lewis acid catalyst, to form a relatively stable benzylic carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic rings of a second this compound molecule act as nucleophiles and attack the benzylic carbocation.
-
Deprotonation: A proton is lost from the aromatic ring that was attacked, restoring its aromaticity and yielding the dimer product.
Visualizing the Dimerization Mechanism
The following diagram illustrates the Friedel-Crafts self-alkylation of this compound.
Caption: A workflow for minimizing dimerization of this compound.
References
- Sciencemadness Wiki. (2021). Benzyl chloride.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Supporting Information for a scientific article. (This is a generic reference to a type of document often containing detailed experimental procedures).
- ChemBAM. Purification by fractional distillation.
- Centers for Disease Control and Prevention (CDC). BENZYL CHLORIDE.
- Kao. BHT (Butylated Hydroxytoluene).
- Wikipedia. Butylated hydroxytoluene.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Purification.
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids.
- PubChem. Benzyl Chloride.
- ResearchGate. ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
- PubMed. Reactivity of butylated hydroxytoluene.
- Merck Millipore. Complete Monograph Methods.
- Scribd. 03-Purification of Organic Compo CW.
- ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review.
- Kobe University Repository. Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications.
- National Institutes of Health (NIH). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
- MDPI. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans.
- PubMed. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines.
- Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
Sources
Improving yield and selectivity in the etherification with 3-Phenoxybenzyl chloride
Technical Support Center: Etherification with 3-Phenoxybenzyl Chloride
Welcome to the technical support guide for improving yield and selectivity in etherification reactions utilizing this compound. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the mechanistic subtleties of this important transformation. The formation of 3-phenoxybenzyl ethers is a cornerstone in the synthesis of pyrethroid insecticides and other high-value molecules, making robust and efficient protocols essential.
This guide is structured as a series of practical questions and answers, reflecting the most common challenges encountered in the field. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more effective reaction systems.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?
Low yield in the etherification of this compound is typically traced back to three main culprits: hydrolysis of the starting material, competing side reactions, or incomplete conversion.
-
Hydrolysis of this compound: As a reactive benzylic halide, the substrate is susceptible to hydrolysis, especially under basic aqueous conditions, forming the corresponding 3-phenoxybenzyl alcohol. This is a significant issue in biphasic systems, such as those used in Phase-Transfer Catalysis (PTC), if not properly controlled.[1]
-
Competing Elimination (E2) Reaction: While this compound is a primary halide, which favors the desired SN2 substitution, the use of sterically hindered or excessively strong bases can promote the E2 elimination pathway, though this is generally a minor pathway for primary halides.[2][3]
-
Sub-optimal Reaction Conditions: Factors like incorrect solvent choice, insufficient base strength to deprotonate the alcohol nucleophile, or low reaction temperature can lead to an incomplete or stalled reaction.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision-making workflow for troubleshooting low etherification yields.
Q2: I'm using a Phase-Transfer Catalysis (PTC) system with NaOH, but my yields are poor and I see significant hydrolysis byproduct. How can I optimize this?
This is a classic challenge in PTC etherifications. The phase-transfer catalyst (typically a quaternary ammonium salt, Q⁺X⁻) is designed to carry the nucleophile (the alkoxide, RO⁻) into the organic phase to react. However, it can also transport hydroxide ions (OH⁻), which then hydrolyze your this compound.
The key to selectivity is to ensure the rate of O-alkylation is significantly faster than the rate of hydrolysis.
Here are critical optimization parameters:
-
Base Concentration: Using 50% w/w aqueous NaOH is often optimal. This high concentration creates a "super-saturated" interface that is highly effective at deprotonating alcohols but has a lower water activity, which can surprisingly reduce the rate of hydrolysis compared to more dilute solutions.[4]
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are excellent starting points. The lipophilicity of the catalyst is crucial for its efficiency in the organic phase.[5][6]
-
Solvent System: A non-polar organic solvent like toluene or xylene is preferred over chlorinated solvents like dichloromethane. Chlorinated solvents can sometimes participate in side reactions under strongly basic PTC conditions.[4][6]
-
Order of Addition: Add the alcohol, aqueous base, solvent, and PTC catalyst to the flask first and stir to generate the alkoxide in situ. Then, add the this compound (neat or dissolved in a small amount of the reaction solvent) dropwise at the desired reaction temperature. This ensures the alkoxide is readily available to react the moment the chloride enters the system, outcompeting the hydroxide ions.
Comparative Data: Reaction System vs. Yield
| System | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Typical Yield | Selectivity Issue |
| Classic Williamson | NaH (1.2 eq) | Anhydrous THF | None | 65 | 6 | >90% | Requires anhydrous conditions; safety risk with NaH. |
| Sub-optimal PTC | 10% aq. NaOH | Dichloromethane | TBAB | 25 | 12 | <40% | Significant hydrolysis byproduct.[4] |
| Optimized PTC | 50% aq. NaOH | Toluene | TBAB | 60 | 4 | >95% | Minimal hydrolysis; industrially viable.[7] |
Frequently Asked Questions (FAQs)
What is the best type of base for this etherification?
The choice of base depends entirely on your chosen reaction system.
-
For Anhydrous Systems: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol to form the sodium alkoxide, generating only H₂ gas as a byproduct.[8][9]
-
For Biphasic (PTC) Systems: Strong inorganic bases are used. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are cost-effective and highly efficient, especially at high concentrations (e.g., 50% w/w).[10] For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) can be used, although this may require higher temperatures or longer reaction times.[2][11]
How does Phase-Transfer Catalysis (PTC) work in this specific reaction?
PTC provides an elegant solution for reacting water-soluble nucleophiles (or their precursors) with organic-soluble electrophiles.
Caption: Mechanism of Phase-Transfer Catalyzed Etherification.
The cycle proceeds as follows:
-
Deprotonation: In the aqueous phase or at the interface, the alcohol (R-OH) is deprotonated by NaOH to form the sodium alkoxide (Na⁺ ⁻O-R).
-
Ion Exchange: The phase-transfer catalyst cation (Q⁺, e.g., Bu₄N⁺) exchanges its initial counter-ion (X⁻, e.g., Br⁻) for the alkoxide anion (⁻O-R) at the phase interface.
-
Organic Phase Reaction: This forms a lipophilic ion pair (Q⁺ ⁻O-R) that is soluble in the organic phase. This "packaged" nucleophile then reacts with the this compound via a standard SN2 mechanism to form the desired ether product.
-
Catalyst Regeneration: The catalyst, now paired with the chloride leaving group (Q⁺Cl⁻), returns to the aqueous interface to begin the cycle again.
Can I use 3-phenoxybenzyl bromide instead of the chloride?
Yes. In fact, for SN2 reactions, the reactivity of halides follows the trend I > Br > Cl > F. Using 3-phenoxybenzyl bromide would likely result in a faster reaction rate, potentially allowing for lower reaction temperatures or shorter reaction times. However, benzyl bromides are often more expensive and can be more lachrymatory than their chloride counterparts.[12] The choice is typically a balance between reactivity, cost, and handling considerations.
Detailed Experimental Protocol: High-Yield PTC Etherification
This protocol describes the synthesis of 3-phenoxybenzyl ethyl ether as a representative example.
Materials:
-
This compound (1.0 eq)[13]
-
Ethanol (1.5 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 5.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add toluene (approx. 5 mL per 1 g of benzyl chloride), ethanol (1.5 eq), 50% aq. NaOH (5.0 eq), and TBAB (0.05 eq).
-
Initial Stirring: Stir the biphasic mixture vigorously and heat to 60 °C.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of toluene (approx. 1-2 mL). Add this solution dropwise to the heated, stirring reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Maintain the reaction at 60 °C with vigorous stirring. Monitor the progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with a saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity (>95%). If further purification is required, it can be accomplished via silica gel column chromatography using a hexane/ethyl acetate gradient.
References
- Google Patents. (n.d.). EP0036774B1 - Preparation of insecticidal optically active alpha-cyano-3-phenoxybenzyl 2-(4-substituted-phenyl)isovalerates.
- ACS Omega. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- Royal Society of Chemistry. (n.d.). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy.
- Indian Journal of Chemistry. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols....
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- PTC Organics, Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
- PTC Organics, Inc. (n.d.). PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde.
- PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol.
- ResearchGate. (1988). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II.
- Farmaco. (2003). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
- LookChem. (n.d.). Cas 53874-66-1, this compound.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Royal Society of Chemistry. (n.d.). AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride....
- MDPI. (n.d.). Oxidative Cyclization at ortho-Position of Phenol....
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 13. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 3-Phenoxybenzyl Chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-phenoxybenzyl chloride from reaction mixtures. The following troubleshooting FAQs and protocols are designed to offer practical, field-proven solutions grounded in chemical principles.
I. Understanding the Challenge: Properties of this compound
This compound is a versatile reagent used in the synthesis of various compounds, including pyrethroid insecticides.[1][2] However, its reactivity and physical properties can present purification challenges. A clear understanding of its characteristics is crucial for developing an effective removal strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 218.68 g/mol [3] | Moderate molecular weight, suitable for various purification techniques. |
| Boiling Point | 141-142 °C (lit.)[4][5] | High boiling point necessitates vacuum distillation for removal by evaporation. |
| Density | 1.189 g/mL at 25 °C (lit.)[4][5] | Denser than water, will form the lower layer in an aqueous extraction with a less dense organic solvent. |
| Solubility | Log10 of Water solubility in mol/l: -4.14[6] | Practically insoluble in water, facilitating removal by aqueous washing. |
| Reactivity | Electrophilic benzyl halide[3] | Susceptible to nucleophilic attack, which can be exploited for quenching. |
| Appearance | Clear yellow liquid[4][5] | Color can sometimes interfere with visual assessment during extraction. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of reaction mixtures containing this compound.
FAQ 1: My primary purification method (e.g., distillation, chromatography) is not completely removing the this compound. What should I do?
Root Cause Analysis: Incomplete removal often stems from the co-elution of the product and the unreacted starting material in chromatography or similar boiling points in distillation. A multi-step approach is often necessary.
Solution Pathway:
-
Quenching: Before attempting physical separation, chemically convert the unreacted this compound into a more easily separable derivative. This is a crucial first step.
-
Extraction: Perform a liquid-liquid extraction to remove the quenched byproducts and any water-soluble impurities.[7]
-
Chromatography/Distillation: Proceed with your primary purification method (column chromatography, distillation, etc.) after the initial quenching and extraction steps.
FAQ 2: What is the most effective quenching agent for this compound?
Expert Insight: The choice of quenching agent depends on the stability of your desired product to the reaction conditions (e.g., pH).
Recommended Quenching Agents:
-
Aqueous Ammonia: This is a good choice if your product is stable under basic conditions.[8][9] The reaction of this compound with ammonia forms 3-phenoxybenzylamine, which can be easily removed by an acidic wash.
-
Aqueous Sodium Bicarbonate or Sodium Carbonate: These are milder bases suitable for products that may be sensitive to strong bases.[9] They will hydrolyze the this compound to 3-phenoxybenzyl alcohol.
-
Water: If your product is stable to acidic conditions, washing with water can slowly hydrolyze the this compound. However, this is generally less efficient than using a basic solution.[10]
FAQ 3: I'm observing an emulsion during the extractive workup. How can I resolve this?
Causality: Emulsions are often caused by the presence of polar solvents like DMF or DMSO, or by vigorous shaking.[11]
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[12]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
FAQ 4: How can I monitor the removal of this compound during the purification process?
Analytical Strategy: Effective monitoring is key to ensuring complete removal.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. A well-chosen solvent system should provide good separation between your product and this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting and quantifying trace amounts of volatile impurities like this compound.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for assessing purity, especially for non-volatile products.[14]
III. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the effective removal of unreacted this compound.
Protocol 1: Quenching and Extractive Workup
This protocol is a foundational step for most purification strategies.
Workflow Diagram:
Caption: Quenching and extraction workflow.
Methodology:
-
Cool the reaction mixture: Place the reaction flask in an ice bath to control any potential exotherm.
-
Add the quenching agent: Slowly add an excess of the chosen quenching agent (e.g., concentrated aqueous ammonia) with vigorous stirring.[8]
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the this compound.[9]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a suitable organic solvent (if not already present) and water.
-
Gently mix and allow the layers to separate.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for the separation of the desired product from the quenched byproducts and other impurities.
Workflow Diagram:
Caption: Column chromatography workflow.
Methodology:
-
Select a suitable solvent system: Use TLC to determine an appropriate eluent that provides good separation between your product and any impurities.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Load the sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute and collect fractions: Begin eluting with the solvent system and collect fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures.
-
Hazard Codes: C (Corrosive)[5]
-
Risk Statements: R22 (Harmful if swallowed), R34 (Causes burns)[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S27 (Take off immediately all contaminated clothing), S28 (After contact with skin, wash immediately with plenty of...), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[15] Work in a well-ventilated fume hood.
V. References
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 53874-66-1 [amp.chemicalbook.com]
- 3. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 53874-66-1 [chemicalbook.com]
- 5. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 6. chemeo.com [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. columbia.edu [columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. This compound 97 53874-66-1 [sigmaaldrich.com]
Troubleshooting Guide for Scaling Up Reactions with 3-Phenoxybenzyl Chloride
Technical Support Center
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses involving 3-Phenoxybenzyl chloride. As a key intermediate in the synthesis of valuable compounds, particularly pyrethroid insecticides like Permethrin and Cypermethrin, its reactivity demands careful consideration during process scale-up.[1][2] This document moves beyond standard protocols to address the specific, practical challenges you may encounter, providing not just solutions but the scientific reasoning behind them.
Section 1: Foundational Knowledge & Frequently Asked Questions
Scaling up a reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing physical and chemical parameters. Before addressing specific reaction problems, let's establish a baseline of knowledge for handling this compound on a larger scale.
Q1: What are the most critical safety precautions when handling bulk quantities of this compound?
A1: On a lab scale, minor exposures are manageable. On a larger scale, the risks are amplified. This compound is corrosive, causes severe skin burns, is a lachrymator (induces tearing), and is harmful if swallowed.[3][4] When scaling up, you must elevate your safety protocols from personal protective equipment (PPE) to robust engineering controls.
-
Ventilation: All manipulations must be conducted in a high-performance chemical fume hood or, preferably, within a closed-system reactor to minimize vapor exposure.[5]
-
Material Incompatibilities: It is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[3] It reacts violently with water, which can lead to the release of corrosive hydrogen chloride (HCl) gas.[6] Ensure all feed lines, reactors, and storage containers are free from these materials.
-
Personal Protective Equipment (PPE): While engineering controls are primary, appropriate PPE is still mandatory. This includes:
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., Viton® or a multi-layer laminate). Standard nitrile gloves offer insufficient protection for prolonged handling.
-
A chemical-resistant apron or lab coat.
-
-
Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible.[5] Have an appropriate neutralizing agent and spill kit ready (e.g., sodium bicarbonate for acid neutralization).
Q2: How should I assess the purity of my starting material and store it for large-scale use?
A2: The purity of your starting material is paramount. Impurities that are negligible on a 1-gram scale can become major problems on a 1-kilogram scale.
-
Purity Assessment: The most common impurity is 3-Phenoxybenzyl alcohol, formed by hydrolysis. Use ¹H NMR or GC-MS to quantify this impurity. The presence of the alcohol can consume expensive reagents and complicate purification.
-
Pre-emptive Purification: If the alcohol content is significant (>1-2%), purification by vacuum distillation is recommended. However, be aware that thermal decomposition can occur.[7] A pre-distillation wash with a 5% sodium bicarbonate solution can help remove dissolved HCl, which can catalyze decomposition.[7]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry, and well-ventilated area, often under refrigeration.[3][5][8] This minimizes hydrolysis from atmospheric moisture.
Q3: What are the key considerations for solvent selection when scaling up?
A3: The primary consideration is preventing the side reaction of hydrolysis. Therefore, anhydrous solvents are essential.
-
Recommended Solvents: Toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used.[9][10] Toluene is often preferred for higher temperature reactions and easier removal, while THF is excellent for Grignard reactions.[11]
-
Anhydrous Conditions: Use a high-grade anhydrous solvent. For particularly sensitive reactions, it is best practice to pass the solvent through an activated alumina column or distill it from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM/toluene) immediately before use.
-
Safety & Environmental: Consider the boiling point, flash point, and environmental impact of your chosen solvent, especially when dealing with large volumes.
Section 2: Troubleshooting Common Scale-Up Challenges
This section addresses specific problems that frequently arise during the scale-up process, presented in a question-and-answer format.
Issue Cluster: Reaction Control & Thermal Management
Q4: My reaction is showing an uncontrollable exotherm. On the small scale, it just warmed up slightly. What's happening and how can I fix it?
A4: This is a classic and dangerous scale-up problem rooted in the principles of heat transfer. As you increase the volume of a reaction, the volume (which generates heat) increases by a cubic function (V ∝ r³), but the surface area of the reactor (which dissipates heat) only increases by a square function (A ∝ r²). This means your reaction's ability to generate heat outpaces its ability to cool itself.
Causality: The SN2 reactions of this compound are often exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation to the environment. On a large scale, this heat becomes trapped, accelerating the reaction rate, which in turn generates even more heat, leading to a thermal runaway.
Solutions:
-
Control the Addition Rate: This is the most critical control parameter. Never add reagents all at once on a large scale. Use a metering pump or a pressure-equalizing dropping funnel for slow, controlled addition of the limiting reagent.[12]
-
Improve Heat Transfer:
-
Use a jacketed reactor with a circulating cooling fluid (e.g., a glycol/water mix) rather than a simple ice bath.
-
Ensure efficient stirring. A magnetic stir bar is inadequate for large volumes. Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure the entire reaction mass is homogenous in temperature.[12]
-
-
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this increases solvent cost and waste.
-
Reverse Addition: Consider adding the this compound solution to the nucleophile solution. This keeps the concentration of the reactive chloride low at all times.
Caption: Troubleshooting flowchart for managing reaction exotherms.
Issue Cluster: Low Yield & Side Product Formation
Q5: My yield has dropped from 95% to 60% upon scale-up, and I'm isolating a large amount of 3-Phenoxybenzyl alcohol. What's the primary cause?
A5: The presence of 3-Phenoxybenzyl alcohol points unequivocally to hydrolysis. This issue is magnified on a larger scale due to two factors:
-
Increased Moisture Introduction: Larger quantities of reagents and solvents mean a larger absolute amount of trace water is introduced, even if the relative concentration (ppm) is the same.
-
Longer Reaction Times: Scale-up operations, including reagent addition and heating/cooling cycles, take longer. This provides more time for the sensitive benzyl chloride to react with any available moisture.
Solutions:
-
Rigorously Dry Solvents: Do not trust the label on the solvent bottle. Ensure your solvent is truly anhydrous using the methods described in Q3.
-
Dry Reagents: Dry any solid reagents (e.g., nucleophilic salts, catalysts) in a vacuum oven before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from charging the reactor to the final quench. This prevents atmospheric moisture from entering the system.
Q6: I'm attempting to form the Grignard reagent, but the reaction fails to initiate on a large scale. How can I reliably start it?
A6: Grignard reagent formation can be notoriously difficult to initiate, as it is a heterogeneous reaction occurring on the surface of the magnesium metal. The surface is often passivated by a layer of magnesium oxide.
Causality: While benzylic chlorides are generally reactive enough to form Grignard reagents, the initiation barrier must be overcome.[13] On a larger scale, ensuring every part of the magnesium surface is activated becomes more challenging.
Solutions:
-
Magnesium Activation: This is the most critical step.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in the dry, inerted reactor and stir them vigorously with an overhead stirrer for several hours. This will break up the turnings and expose fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to a small portion of the magnesium in THF. The reaction with these activators will clean the magnesium surface. Once this small batch initiates (visible by bubbling and a color change), you can add the rest of your magnesium and begin the slow addition of the this compound solution.
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely strong bases and react instantly with water. All glassware must be oven-dried, and solvents must be scrupulously anhydrous.[14][15]
-
Maintain High Local Concentration for Initiation: Add a small amount of your this compound solution directly to the activated magnesium without stirring. A high local concentration can help the reaction initiate. Once it starts, begin stirring and continue with the slow addition of the remaining solution.[14]
Q7: My SN2 reaction is sluggish and gives incomplete conversion, even at elevated temperatures. How can I improve the reaction rate and yield without creating more side products?
A7: This is a common scenario when reacting an organic-soluble electrophile like this compound with a water-soluble or poorly soluble nucleophile (e.g., sodium cyanide, sodium phenoxide). The reaction is limited to the interface between the two phases, leading to slow rates. The solution is often Phase-Transfer Catalysis (PTC).
Causality & Solution: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The lipophilic cation (Bu₄N⁺) pairs with the nucleophilic anion (e.g., CN⁻) in the aqueous or solid phase, shuttling it into the organic phase where it can readily react with the this compound.[16][17] This creates a homogenous reaction environment within the organic phase, dramatically increasing the reaction rate and allowing for milder conditions.
| Parameter | Standard Biphasic System | With Phase-Transfer Catalysis |
| Reaction Locus | At the liquid-liquid interface | Homogeneous in the organic phase |
| Reaction Rate | Slow, diffusion-controlled | Fast, kinetically controlled |
| Required Temp. | Often high (e.g., 80-100 °C) | Mild (e.g., Room Temp to 50 °C) |
| Side Products | Increased hydrolysis/elimination | Minimized due to milder conditions |
| Typical Yield | Moderate to low | High to excellent |
Table 1: Comparison of a biphasic SN2 reaction with and without a Phase-Transfer Catalyst.
Section 3: Experimental Protocols
The following protocols are generalized templates. You must adapt them based on the specific stoichiometry, concentration, and safety requirements of your particular reaction.
Protocol 1: Scaled-Up Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol describes the synthesis of an ether from this compound and a generic phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydroxide (NaOH), 50% w/w aqueous solution (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene (5-10 volumes based on the limiting reagent)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system is dry and inert.
-
Charge Reagents: Charge the reactor with the phenol, toluene, and TBAB. Begin stirring.
-
Base Addition: Slowly add the 50% NaOH solution via a dropping funnel. A slight exotherm may be observed. The mixture will become a thick slurry.
-
Chloride Addition: Dissolve the this compound in a separate portion of toluene. Add this solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature at 40-50 °C using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours after the addition is finished.
-
Work-up: See Protocol 2.
Protocol 2: General Work-up and Purification Procedure
Procedure:
-
Quenching: Cool the reaction mixture to room temperature.
-
Phase Separation: Stop stirring and transfer the reactor contents to a larger separatory funnel. Add deionized water to dissolve the salts. Separate the organic (top) layer from the aqueous (bottom) layer.
-
Washing:
-
Wash the organic layer with 1M HCl to remove any residual phenol.
-
Wash with water to remove the excess acid.
-
Wash with a saturated sodium bicarbonate solution to neutralize any trace acid.
-
Finally, wash with brine (saturated NaCl solution) to break any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Final Purification: Depending on the physical properties of the product, purify by either:
-
Vacuum Distillation: For liquid products with sufficient thermal stability.
-
Recrystallization: For solid products. Select an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Caption: A simplified workflow for reaction scale-up.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93291, this compound.
- Wang, Z., et al. (2022). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- Casida, J. E. (2017). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 42(3), 83–91. [Link]
- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.
- IRIS. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability.
- PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- Mąkosza, M. (2010). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 115-122.
- Reddit. (2021). Slow addition of larger volume?.
- Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment).
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
- Reddit. (2020). Why are chloro-based Grignard reagents harder to form?.
Sources
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. ptfarm.pl [ptfarm.pl]
Technical Support Center: Storage and Handling of 3-Phenoxybenzyl Chloride
Welcome to the technical support center for 3-Phenoxybenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your starting materials and the success of your experiments.
I. Understanding the Instability of this compound
This compound (C₁₃H₁₁ClO) is a versatile reagent used in the synthesis of various compounds, including pyrethroid insecticides.[1] However, its utility is matched by its inherent instability. As a benzylic halide, the carbon-chlorine bond is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation. This reactivity makes it prone to degradation, primarily through hydrolysis and potential self-condensation, especially during long-term storage.
The primary decomposition pathway is hydrolysis, where the compound reacts with water to form 3-phenoxybenzyl alcohol and hydrochloric acid. The liberated HCl can further catalyze the degradation process. A secondary, though less common, decomposition route can be the Friedel-Crafts-type self-condensation, leading to the formation of dimeric and polymeric impurities.
II. Troubleshooting Guide: Common Storage Issues
This section addresses specific issues that may arise during the storage of this compound.
Issue 1: Appearance of a White Precipitate in the Container
-
Potential Cause: Formation of 3-phenoxybenzyl alcohol. 3-Phenoxybenzyl alcohol is a solid at room temperature and may precipitate out of the liquid chloride, especially if significant degradation has occurred.
-
Troubleshooting Steps:
-
Visual Inspection: Note the extent of the precipitation. A small amount of fine precipitate may be manageable, but significant solid formation indicates advanced decomposition.
-
Purity Analysis: Perform a purity analysis using the GC-MS or ¹H NMR methods detailed in Section IV to quantify the level of 3-phenoxybenzyl alcohol.
-
Decision: If the purity is below your experimental requirements, it is advisable to discard the reagent. If the impurity level is low, you may consider purification by distillation, though this can be challenging due to the thermal lability of the compound.
-
Issue 2: Discoloration of the Liquid (Yellowing or Browning)
-
Potential Cause: Formation of polymeric byproducts or other chromophoric impurities due to exposure to light, air, or trace acid.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the material has been stored according to the recommendations in Section III.
-
Purity Analysis: Utilize the analytical protocols in Section IV to identify and quantify impurities. Pay close attention to the baseline of the chromatogram and any unexpected peaks in the NMR spectrum.
-
Consider Purification: If the main component is still of acceptable purity, purification via column chromatography on silica gel may be an option for removing colored impurities. However, this should be done with caution due to the reactivity of the chloride.
-
Issue 3: Inconsistent Reaction Yields or Unexpected Side Products
-
Potential Cause: Degradation of the this compound starting material. The presence of 3-phenoxybenzyl alcohol can interfere with reactions where the chloride is the intended electrophile. The presence of HCl from hydrolysis can also catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
Purity Check: Before any synthesis, it is crucial to check the purity of the this compound, especially from a previously opened bottle. Use the methods in Section IV.
-
Use of Fresh Reagent: If purity is questionable, use a fresh, unopened bottle of the reagent.
-
Reaction Quenching: Be mindful that the HCl generated from in-situ hydrolysis can affect pH-sensitive reactions. The use of a non-nucleophilic base in your reaction setup may be necessary to scavenge this acid.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Light: Protect from light by using an amber glass bottle and storing it in a dark location.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress. Use a container with a PTFE-lined cap.
Q2: Can I use stabilizers to prevent the decomposition of this compound?
A2: Yes, the use of stabilizers can be effective. For benzyl chloride, small amounts of amines (e.g., triethylamine, di-n-butylamine) have been used to scavenge HCl and inhibit autocatalytic decomposition. However, it is crucial to consider the following:
-
Compatibility: Amines are nucleophilic and can react with this compound to form quaternary ammonium salts or other byproducts.[2][3] Tertiary amines are generally preferred over primary or secondary amines to avoid N-alkylation.
-
Concentration: If a stabilizer is used, it should be at a very low concentration (typically 0.005% to 1%).
-
Experimental Impact: Be aware that the stabilizer may need to be removed before use in your synthesis, depending on the nature of your reaction.
Q3: How can I safely handle this compound?
A3: this compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: What are the primary decomposition products I should look for?
A4: The primary and most common decomposition product is 3-phenoxybenzyl alcohol . Another potential, though less common, byproduct from self-condensation is bis(3-phenoxyphenyl)methane . Your analytical methods should be able to separate and identify these compounds.
IV. Analytical Protocols for Purity Assessment
Regularly assessing the purity of your this compound is critical. Below are recommended protocols for GC-MS and ¹H NMR analysis.
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for quantifying the purity of this compound and identifying volatile impurities like 3-phenoxybenzyl alcohol.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-450)
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.
-
Vortex to ensure complete dissolution.
-
Inject into the GC-MS.
Data Analysis:
-
This compound: Expected retention time ~12.5 min. Key mass fragments: m/z 218 (M+), 183, 91.
-
3-Phenoxybenzyl alcohol: Expected retention time ~12.2 min. Key mass fragments: m/z 200 (M+), 181, 91.[4]
-
Quantification: Determine the relative peak areas to estimate the percentage of impurities.
Protocol 2: Purity Determination by Proton NMR (¹H NMR) Spectroscopy
¹H NMR provides a rapid assessment of purity and can detect a broader range of impurities, including non-volatile ones.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.
-
Transfer to an NMR tube.
Data Analysis:
-
This compound:
-
δ ~4.5 ppm (s, 2H): Benzylic protons (-CH₂Cl)
-
δ ~6.9-7.4 ppm (m, 9H): Aromatic protons
-
-
3-Phenoxybenzyl alcohol (impurity):
-
δ ~4.6 ppm (d, 2H): Benzylic protons (-CH₂OH)[5]
-
δ ~1.6-2.0 ppm (t, 1H): Hydroxyl proton (-OH) - Note: this peak can be broad and its position can vary.
-
-
bis(3-phenoxyphenyl)methane (impurity):
-
δ ~3.9 ppm (s, 2H): Methylene bridge protons (-CH₂-)
-
-
Quantification: Integrate the characteristic peaks of the main compound and the impurities to determine their relative molar ratios.
V. Visualization of Troubleshooting and Decomposition
Troubleshooting Flowchart
Caption: Major decomposition pathways for this compound.
VI. References
-
PubChem. (n.d.). 3-Phenoxybenzyl alcohol. Retrieved from [Link]
-
Allschek, S., Haltxly, K., & Blackman, S. W. (n.d.). The Effect of Substitution on the Solvolysis Rates of Benzhydryl Chlorides. ElectronicsAndBooks. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalyzed Hydrolysis of Benzyl Chloride. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]
-
askIITians. (2025, July 11). Out of chlorobenzene and benzyl chloride, which one gets easily hydro. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and synthesis of new bis(1,2,4-triazolo[3,4-b]t[5][6][7]hiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. Retrieved from [Link]
-
Antykor. (n.d.). Chemical Compatibility Table 6. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016, March 17). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Chemical Reactions of Amines. Retrieved from [Link]
-
Advances in the Ageing Chemistry of Distilled Spirits Matured in Oak Barrels. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Bis((5-allyl-2-(benzo[d]d[5][6]ioxol-5-yl)benzofuran-7-yl)oxy)methane: An Unusual Nor-Neolignan Dimer from Magnolia grandiflora L.. Retrieved from [Link]
-
Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. This compound 0.97 | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxybenzyl alcohol(13826-35-2) 1H NMR [m.chemicalbook.com]
- 6. 3-Phenoxybenzaldehyde(39515-51-0) 13C NMR spectrum [chemicalbook.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Analysis of 3-Phenoxybenzyl Chloride Reactions
Welcome to the technical support center for the analysis of 3-Phenoxybenzyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven analytical strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect when synthesizing this compound from 3-Phenoxybenzyl alcohol?
A1: When synthesizing this compound, typically via chlorination of 3-Phenoxybenzyl alcohol with reagents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl), several byproducts can arise from side reactions. Proactive identification of these impurities is crucial for process optimization and quality control.
The primary expected byproducts include:
-
Unreacted Starting Material: Residual 3-Phenoxybenzyl alcohol.
-
Oxidation Product: 3-Phenoxybenzaldehyde, formed if oxidizing agents are present or if the reaction conditions promote oxidation.
-
Ether Dimer: Bis(3-phenoxybenzyl) ether, which results from the acid-catalyzed self-condensation of the starting alcohol or reaction between the alcohol and the product.[1]
-
Ring-Chlorinated Species: Electrophilic aromatic substitution can lead to the addition of chlorine atoms directly onto one of the aromatic rings, forming isomers of Chloro-3-phenoxybenzyl chloride.
The formation of these byproducts is highly dependent on reaction conditions such as temperature, reagent purity, and the presence of acid.[1]
Q2: My GC-MS chromatogram shows several unexpected peaks. How can I tentatively identify them based on their mass spectra?
A2: Identifying unknown peaks requires a systematic analysis of their mass spectra, focusing on the molecular ion (M⁺) and characteristic fragmentation patterns. Here is a guide to interpreting the spectra of the most likely byproducts:
Table 1: GC-MS Identification Guide for Common Byproducts
| Compound Name | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 3-Phenoxybenzyl alcohol | 200 | 183 (Loss of -OH), 107, 93, 77 (Phenoxy/Phenyl fragments) |
| This compound (Product) | 218/220 (³⁵Cl/³⁷Cl isotopes) | 183 (Loss of -Cl), 91 (Tropylium ion from benzyl moiety) |
| 3-Phenoxybenzaldehyde | 198 | 169 (Loss of -CHO), 115, 77 (Phenyl fragments)[2] |
| Bis(3-phenoxybenzyl) ether | 382 | 183 (Loss of a phenoxybenzyl group, C₁₃H₁₁O⁺), 91 (Tropylium ion) |
| Chloro-3-phenoxybenzyl chloride | 252/254/256 (isotope pattern for two Cl atoms) | 217 (Loss of -Cl), fragments indicating chlorine on an aromatic ring. |
Interpretation Note: The presence of a chlorine atom is typically indicated by an M+2 peak that is approximately one-third the intensity of the molecular ion peak (M⁺) due to the natural abundance of the ³⁷Cl isotope. For dichlorinated species, an M+2 and M+4 pattern will be observed. The fragmentation of benzyl ethers, like the dimer, is often characterized by the cleavage of the ether bond to produce a stable benzyl-type cation.[3]
Q3: I am observing a significant amount of Bis(3-phenoxybenzyl) ether. What reaction conditions promote this, and how can I minimize its formation?
A3: The formation of Bis(3-phenoxybenzyl) ether is a classic example of an acid-catalyzed condensation reaction. The acidic conditions, often generated by the HCl byproduct from chlorinating agents like thionyl chloride, facilitate this side reaction.[1]
Mechanism of Ether Formation:
-
Protonation: The hydroxyl group of 3-Phenoxybenzyl alcohol is protonated by acid (H⁺).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable benzylic carbocation.
-
Nucleophilic Attack: A second molecule of 3-Phenoxybenzyl alcohol acts as a nucleophile, attacking the carbocation.
-
Deprotonation: The resulting protonated ether loses a proton to yield the final Bis(3-phenoxybenzyl) ether byproduct.
Strategies for Minimization:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the SN1-type pathway that leads to the carbocation intermediate.[1]
-
Use a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the acidic byproducts (e.g., HCl) as they are formed, thereby inhibiting the acid-catalyzed condensation.[1][4][5]
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise to a solution of the alcohol. This maintains a low concentration of the reactive intermediates and acidic byproducts, reducing the likelihood of side reactions.[1]
Below is a diagram illustrating the pathways for the desired reaction and the formation of the ether byproduct.
Caption: Reaction pathways for chlorination and ether byproduct formation.
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for GC-MS Analysis
Accurate analysis begins with proper sample preparation. The goal is to create a clean, dilute sample in a volatile solvent suitable for GC injection. Highly reactive compounds like this compound may require derivatization, but direct analysis is often possible with a well-maintained system.
Objective: To prepare a crude reaction mixture for GC-MS analysis to identify and quantify the main product and key byproducts.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
0.45 µm Syringe filters (PTFE)
-
2 mL GC vials with septa caps
Procedure:
-
Quenching (if necessary): If the reaction is still active or contains highly reactive reagents, carefully quench a small aliquot (e.g., 100 µL) by adding it to a vial containing a small amount of cold, saturated sodium bicarbonate solution. Extract the organic components with ~1 mL of DCM.
-
Dilution: Take a small, representative aliquot of the crude organic mixture (e.g., 10-20 µL) and dilute it with 1.0 mL of DCM or ethyl acetate in a clean vial. The final concentration should be approximately 10-100 µg/mL.[6]
-
Drying: Add a small amount of anhydrous sodium sulfate to the diluted sample to remove any trace amounts of water.
-
Filtration: Draw the dried solution into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean 2 mL GC autosampler vial.[7] This step is critical to prevent non-volatile materials from contaminating the GC inlet and column.
-
Capping: Immediately cap the vial to prevent solvent evaporation. The sample is now ready for injection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bis(3-methoxybenzyl) ether | C16H18O3 | CID 12485172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Quenching Procedures for Reactions Involving 3-Phenoxybenzyl Chloride
Welcome to the technical support guide for handling reactions involving 3-phenoxybenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested guidance on safely and effectively quenching reactions that utilize this versatile reagent. Our goal is to move beyond simple step-by-step instructions, offering a deeper understanding of the "why" behind each procedural choice to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Understanding this compound: A Reactivity and Hazard Overview
This compound (C₁₃H₁₁ClO) is a valuable building block in organic synthesis.[1] However, its utility is matched by its hazardous nature. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is a lachrymator, meaning it can cause tearing.[1][2][3] A key aspect of its reactivity is its sensitivity to moisture, which can lead to hydrolysis and the release of hydrogen chloride (HCl) gas.[4] This reactivity profile necessitates careful and controlled quenching procedures to neutralize any unreacted this compound at the end of a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when quenching a reaction with this compound?
A1: The main hazards stem from the reactivity of this compound and the quenching process itself:
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin and eyes.[1][2] Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Lachrymator: The compound is a lachrymator, so it's crucial to work in a well-ventilated fume hood to avoid irritation to the eyes and respiratory system.[2][3]
-
Exothermic Reaction: The quenching process is often exothermic, meaning it releases heat.[5] If not controlled, this can lead to a rapid increase in temperature, potentially causing the reaction mixture to boil or splash.
-
HCl Gas Evolution: Unreacted this compound can hydrolyze, especially in the presence of aqueous quenching agents, to produce corrosive and toxic hydrogen chloride (HCl) gas.[4] Proper ventilation is essential to manage this off-gassing.
Q2: What are the most common and effective quenching agents for reactions involving this compound?
A2: The choice of quenching agent depends on the stability of your desired product to basic or nucleophilic conditions. Common choices include:
-
Aqueous solutions of weak bases: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are frequently used.[6][7] These are effective at neutralizing any acidic byproducts and reacting with the unreacted this compound.
-
Aqueous ammonia (NH₄OH): This can also be used as a quenching agent, particularly if the product is stable to ammonia.
-
Alcohols: In some cases, an alcohol like isopropanol or methanol can be used to quench the reaction.[8] This is often a milder initial step before the addition of water.
Q3: I've noticed a significant exotherm during the quench. What should I do?
A3: An exotherm is a sign that the quenching reaction is proceeding rapidly.[5] To manage this:
-
Immediate Cooling: Place the reaction vessel in an ice-water bath to dissipate the heat and lower the temperature of the reaction mixture.[5]
-
Slow Addition: Add the quenching agent slowly and in small portions. This allows you to control the rate of the reaction and the subsequent heat generation.
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to distribute the quenching agent and the heat evenly.
If the exotherm is uncontrollable, move away from the fume hood and alert others in the lab.
Q4: There's a lot of gas bubbling out of my reaction during the quench. Is this normal?
A4: Gas evolution is expected, especially when using a carbonate-based quenching agent. The reaction between an acid (like HCl byproduct) and sodium bicarbonate produces carbon dioxide (CO₂) gas.[7] Additionally, hydrolysis of the benzyl chloride can release HCl gas.[4]
-
Controlled Venting: Ensure the reaction vessel is not sealed to prevent pressure buildup.
-
Frequent Venting During Extraction: If you proceed to an extraction with a separatory funnel, remember to vent the funnel frequently by inverting it and opening the stopcock, especially after shaking.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Milky emulsion forms during aqueous workup | Incomplete quenching or the formation of insoluble byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® may be necessary. |
| Low yield of desired product after workup | The product may be unstable to the quenching conditions (e.g., hydrolysis under basic conditions). | Consider using a milder quenching agent, such as a dilute solution of a weaker base or an alcohol. Perform the quench at a lower temperature (e.g., 0 °C) to minimize side reactions. |
| Product is contaminated with 3-phenoxybenzyl alcohol | Hydrolysis of unreacted this compound during the aqueous workup. | Ensure the quench is complete before proceeding with the workup. Washing the organic layer with a weak base solution can help remove the alcohol. Purification by column chromatography may be necessary to separate the product from the alcohol.[9] |
| Polymerization of the reaction mixture | Acidic impurities can sometimes catalyze the polymerization of benzyl chlorides.[9][10] | Neutralize any acidic components by washing the crude reaction mixture with a 5% sodium bicarbonate solution before any purification steps like distillation.[9] |
Experimental Protocols
Protocol 1: Standard Quenching with Saturated Sodium Bicarbonate
This protocol is a general-purpose method suitable for most reactions where the product is stable to mild basic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction vessel to 0 °C using an ice-water bath.[5] This is a critical step to control the exotherm of the quench.
-
Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.[6]
-
Monitor Gas Evolution: You will likely observe the evolution of CO₂ gas.[7] Continue the slow addition, ensuring the foaming is under control.
-
Check for Completion of Quench: Continue adding the bicarbonate solution until the gas evolution ceases. You can check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Warm to Room Temperature: Once the quench is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Proceed to Workup: The reaction mixture is now ready for standard aqueous workup, typically involving extraction with an appropriate organic solvent.
Protocol 2: Two-Stage Quenching for Highly Reactive Systems
This method is recommended for large-scale reactions or when a particularly vigorous reaction is anticipated.
-
Initial Quench with Alcohol: Cool the reaction mixture to 0 °C in an ice-water bath.[8] Slowly add a less reactive quenching agent, such as isopropanol, to consume the bulk of the unreacted this compound.[8]
-
Monitor the Reaction: Add the isopropanol until the initial vigorous reaction subsides.
-
Secondary Quench with Aqueous Base: Once the initial exotherm has diminished, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining reactive species and acidic byproducts.
-
Complete the Quench: Continue as described in Protocol 1, ensuring the quench is complete before proceeding to the workup.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process and workflow for quenching reactions involving this compound.
Sources
- 1. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Solved Washing the reaction mixture with sodium bicarbonate | Chegg.com [chegg.com]
- 7. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
Managing 3-Phenoxybenzyl Chloride in the Laboratory: A Technical Support Guide
Welcome to the technical support center for the safe and effective management of 3-Phenoxybenzyl chloride in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to mitigate the risks associated with this compound's lachrymatory and corrosive properties. Our goal is to equip you with the knowledge to not only follow protocols but to understand the scientific principles that make them effective.
I. Understanding the Hazard: Why this compound Demands Respect
This compound (C₁₃H₁₁ClO) is a versatile reagent in organic synthesis. However, its utility is matched by its significant health hazards. It is classified as a lachrymatory agent, meaning it causes intense eye pain and tearing.[1][2] Furthermore, it is corrosive and can cause severe skin burns and eye damage upon contact.[3][4][5] Ingestion is harmful, and inhalation may cause respiratory irritation.[3][4][5] A thorough understanding of these properties is the foundation of safe handling.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 53874-66-1 | [3] |
| Molecular Formula | C₁₃H₁₁ClO | [5] |
| Molecular Weight | 218.68 g/mol | [5] |
| Appearance | Clear yellow liquid | [6][7] |
| Boiling Point | 141-142 °C (lit.) | [6] |
| Density | 1.189 g/mL at 25 °C (lit.) | [6] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Primary Hazards | Lachrymator, Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage | [1][3][5] |
II. Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of managing the risks of this compound lies in a multi-layered safety approach, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
A. Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate you from the hazard. For a volatile and lachrymatory compound like this compound, these are non-negotiable.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of vapors and to protect you from its lachrymatory effects. The sash should be kept as low as possible to maximize containment.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second walk from your workstation.[1][3][4] Regular testing of this equipment is mandatory.
B. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a robust PPE protocol is essential for handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] Given the severe corrosive nature and lachrymatory effects, a face shield worn over safety goggles is strongly recommended.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
-
Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3][4]
III. Troubleshooting Guide: Responding to Incidents
Even with the best precautions, accidents can happen. A swift and correct response is critical to minimizing harm.
Q1: I've been exposed to this compound. What do I do?
A1: Immediate action is crucial. Follow the appropriate first-aid measures based on the route of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][4] Seek immediate medical attention.[1][3] Do not delay.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove all contaminated clothing.[10] Seek immediate medical attention if skin irritation or burns develop.[3]
-
Inhalation: Move to fresh air immediately.[1][3][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][3] Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Seek immediate medical attention.[1][3]
Q2: I've spilled this compound. How do I clean it up?
A2: The cleanup procedure depends on the size of the spill. For any large spill, or if you are unsure, evacuate the area and contact your institution's emergency response team.
For a small, manageable spill within a fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE , including respiratory protection if necessary.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4][11]
-
Carefully absorb the spilled material, working from the outside in to prevent spreading.[11]
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][4][11]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[11]
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[3]
IV. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][4] It should be stored in a designated corrosives cabinet.[1][3][4] Keep it away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[3][9]
Q2: What are the decomposition products of this compound?
A2: When heated to decomposition, this compound can emit toxic and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[4][9] This is why it is critical to handle it in a well-ventilated area and avoid overheating.
Q3: Can I work with this compound on an open bench?
A3: No. Due to its lachrymatory and corrosive nature, all handling of this compound must be performed inside a certified chemical fume hood.[8][9]
V. Experimental Workflow and Safety Logic
To illustrate the integration of these safety principles into a practical workflow, consider the following diagram for a typical reaction setup involving this compound.
Caption: A typical experimental workflow involving this compound, highlighting key safety checkpoints.
VI. Emergency Response Logic
In the event of an emergency, a clear and logical sequence of actions is paramount. The following diagram outlines the decision-making process for an accidental exposure or spill.
Caption: Decision-making flowchart for responding to a this compound incident.
By adhering to these guidelines and understanding the rationale behind them, you can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- Lachrymators | Laboratory Safety - Brandeis University.
- This compound | C13H11ClO | CID 93291 - PubChem - NIH.
- [Experimental substantiation of MPEL of this compound in water reservoirs].Gigiena i sanitariia, (2), 16–19.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- Irritating and Lachrymatory Agents. In Handbook of Chemical and Biological Warfare Agents (3rd ed.). CRC Press.
- Synthesis of A. 3-Phenoxybenzoyl Chloride - PrepChem.com.
- Benzyl chloride - Incident management - GOV.UK.
- What to Do in a Chemical Emergency - CDC. (2024, April 10).
- Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. - YouTube. (2022, May 4).
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride - Organic Syntheses. (2025, March 16).
- Benzyl chloride | EPA.
- Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel - YouTube. (2019, September 3).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Zaera Research Group.
- How Should Chemical Spills and Emergencies Be Handled in a Laboratory? - YouTube. (2024, December 18).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 53874-66-1 [chemicalbook.com]
- 7. This compound CAS#: 53874-66-1 [m.chemicalbook.com]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. fishersci.com [fishersci.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: In-process Monitoring of Reactions with 3-Phenoxybenzyl Chloride using TLC
<
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing thin-layer chromatography (TLC) to monitor reactions involving 3-Phenoxybenzyl chloride. It offers practical, field-tested advice in a readily accessible question-and-answer format, addressing common challenges and providing robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for a reaction with this compound?
A1: The initial and most critical step is to select an appropriate solvent system (mobile phase). A good starting point is a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material, this compound.[2] This ensures that there is adequate space on the TLC plate for the product, which is typically more polar, to resolve from the starting material.
Q2: How do I choose the right TLC plate?
A2: For most applications involving this compound and its derivatives, standard silica gel 60 F254 plates are the preferred stationary phase.[1][3] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, like the aromatic rings in this compound, under a UV lamp at 254 nm.[4][5]
Q3: My spots are not visible under UV light. What should I do?
A3: While this compound is UV-active, your product or byproducts may not be. If you don't see spots under a UV lamp, several other visualization techniques can be employed.[6][7] A simple and often effective method is using an iodine chamber.[5][8] Many organic compounds will absorb iodine vapors and appear as brown spots.[8] Alternatively, chemical stains such as potassium permanganate, which reacts with oxidizable functional groups, or p-anisaldehyde, which is a good general-purpose stain, can be used.[5][8]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2][9] This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane and to ensure that the Rf value of the starting material is not affected by other components in the reaction mixture.[2][9] It is particularly useful when the Rf values of the reactant and product are very similar.[2][10]
Q5: How can I tell when my reaction is complete?
A5: The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate.[9] Concurrently, you should observe the appearance of a new spot corresponding to your desired product.[9][11]
Troubleshooting Guide
Even with careful planning, issues can arise during TLC analysis. The following table and workflow diagram are designed to help you diagnose and resolve common problems.
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[6][12][13] | Dilute the sample before spotting it on the TLC plate.[6][13] |
| The compound is highly polar or acidic/basic.[6][14] | Add a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1–2.0%) for basic compounds.[6] | |
| The sample was not fully dissolved. | Ensure the sample is completely dissolved in an appropriate solvent before spotting. | |
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough.[6][15] | Increase the proportion of the polar solvent in your mobile phase. For example, change from 9:1 hexanes:ethyl acetate to 7:3 hexanes:ethyl acetate. |
| The compound is very polar. | Consider using a more polar mobile phase or a different stationary phase, such as reversed-phase TLC plates.[6] | |
| Spots Run to the Solvent Front (High Rf) | The mobile phase is too polar.[6][15] | Decrease the proportion of the polar solvent in your mobile phase. For example, change from 7:3 hexanes:ethyl acetate to 9:1 hexanes:ethyl acetate. |
| No Spots are Visible | The sample is too dilute.[6][12] | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[6][12] |
| The compound is not UV-active. | Use an alternative visualization method, such as an iodine chamber or a chemical stain.[6][7] | |
| The solvent level in the developing chamber was above the spotting line.[6][12][16] | Ensure the spotting line is drawn above the level of the mobile phase in the chamber.[11] | |
| Overlapping or Poorly Resolved Spots | The Rf values of the compounds are too similar.[10][17] | Try a different mobile phase system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. |
| The TLC plate was developed in an unsaturated chamber. | Saturate the developing chamber with the mobile phase vapors by lining it with filter paper before developing the plate.[18] |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common TLC issues.
Experimental Protocol: Monitoring a Reaction with this compound
This protocol outlines the step-by-step procedure for effectively monitoring a reaction using TLC.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., hexanes/ethyl acetate mixture)
-
Reaction mixture
-
Standard solution of this compound
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Forceps
-
Visualization agent (e.g., iodine chamber or chemical stain) if necessary
-
Heat gun (for chemical stains)
Procedure:
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.[2] To ensure a saturated atmosphere, you can line the inside of the chamber with a piece of filter paper that is wetted by the solvent.[18] Close the chamber with the lid and allow it to equilibrate for a few minutes.[18]
-
Plate Preparation: Using a pencil and a ruler, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is your origin or spotting line.[11] Be careful not to scratch the silica gel layer. Mark three small, equidistant points on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a small amount of the diluted this compound standard solution onto the leftmost mark. The spot should be 1-2 mm in diameter.[16]
-
Lane 2 (Co-spot): Spot the starting material on the center mark. Then, without letting the spot enlarge too much, carefully spot the reaction mixture directly on top of the starting material spot.[2]
-
Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.[11]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level.[6][11] Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
Completing the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[11]
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) in a dark environment.[19] UV-active spots will appear as dark patches against a fluorescent green background.[5]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain to reveal any UV-inactive spots.[5][19]
-
-
Interpretation: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The disappearance of the starting material spot and the appearance of a new spot(s) indicates the progress of the reaction. Calculate the Rf value for each spot to quantify its position.
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[16]
TLC Workflow Diagram
Caption: A step-by-step workflow for performing TLC analysis.
References
- Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
- University of Rochester, Department of Chemistry.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- University of Rochester, Department of Chemistry. How to Monitor by TLC. [Link]
- Washington State University. Monitoring Reactions by TLC. [Link]
- Chemistry LibreTexts. (2022, August 23).
- Cimpoiu, C., & Hodisan, T. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry, XVI(4). [Link]
- University of California, Los Angeles.
- ChemBAM. TLC troubleshooting. [Link]
- Labster.
- Ajel. (2023, November 13).
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- David Watson. (n.d.).
- Poole, C. F. (2014). Stationary Phases for Modern Thin-Layer Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2022, April 7). 7.
- Fung, Y. L. M., & Guo, Z. (2018). Use of TLC to monitor the progress of an enzymatic synthesis....
- Lisa Nichols. (2021, August 23).
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. chembam.com [chembam.com]
- 15. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 3-Phenoxybenzyl Chloride Synthesis via Catalysis
Welcome to the technical support center for the synthesis of 3-Phenoxybenzyl chloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and yield of this important chemical intermediate. We will delve into the critical role of catalysts, providing not just protocols but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the synthesis of this compound and the catalytic systems that improve its efficiency.
Q1: What is the primary synthetic route for this compound and its main challenge?
The most common and direct method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide. Specifically, it is the reaction between a phenoxide salt (like sodium or potassium phenoxide) and 3-chloromethylbenzene (m-benzyl chloride).
The primary challenge is a logistical one: the reactants exist in two different phases. The ionic phenoxide salt is typically soluble in an aqueous or polar phase, while the organic benzyl halide is soluble in a nonpolar organic phase.[3][4] Without a mechanism to bring these reactants together, the reaction at the interface is extremely slow, leading to impractically low yields and long reaction times.
Q2: What is Phase Transfer Catalysis (PTC) and why is it essential for this reaction?
Phase Transfer Catalysis (PTC) is a powerful technique that overcomes the challenge of immiscible reactants.[4] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[3]
In the synthesis of this compound, the PTC, typically a quaternary ammonium or phosphonium salt, functions like a molecular "escort." It transports the phenoxide anion (PhO⁻) from the aqueous phase into the organic phase. It achieves this by forming a lipophilic (organic-soluble) ion pair with the phenoxide. This ion pair is soluble in the organic solvent, allowing the "naked," highly reactive phenoxide to readily attack the this compound via an SN2 mechanism.[5][6] The use of PTC dramatically accelerates the reaction rate, increases yield, and allows for milder reaction conditions.[4][7]
Q3: What are the most common types of catalysts for this synthesis and how do they work?
The most effective catalysts are those that can form a stable, yet reactive, organic-soluble ion pair with the phenoxide.
-
Quaternary Ammonium Salts ('Quats'): These are the most widely used PTCs. Examples include Benzyltriethylammonium chloride (TEBAC), Tetrabutylammonium bromide (TBAB), and Methyltricaprylammonium chloride.[3][5] Their positively charged nitrogen atom, surrounded by bulky alkyl groups, pairs with the phenoxide anion. The lipophilic alkyl chains drag the entire ion pair into the organic phase.
-
Quaternary Phosphonium Salts: Analogous to ammonium salts, compounds like Hexadecyltributylphosphonium bromide are also effective.[3] They are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[4]
-
Crown Ethers: Molecules like 18-crown-6 are cyclic polyethers that can chelate (trap) alkali metal cations (like K⁺ from potassium phenoxide) in their central cavity.[1] This complexation creates a large, lipophilic cation, which in turn pulls the associated phenoxide anion into the organic phase, enhancing its nucleophilicity.
Section 2: Catalyst Selection and Reaction Optimization
Q4: How do I select the optimal Phase Transfer Catalyst for my reaction?
Choosing the right catalyst is critical for maximizing efficiency. The choice depends on a balance of reactivity, stability, and cost.
Causality: The catalyst's effectiveness is dictated by the lipophilicity of its cation. Larger, bulkier alkyl groups on the quaternary salt increase its solubility in the organic phase, which generally improves the rate of anion transfer. However, excessive steric hindrance around the cation can sometimes slow down the ion exchange at the interface. Thermal stability is crucial if the reaction requires heating, making phosphonium salts a better choice for high-temperature applications.[4]
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst Type | Example | Typical Loading | Advantages | Considerations |
| Quaternary Ammonium | Tetrabutylammonium bromide (TBAB) | 1-5 mol% | Cost-effective, widely available, good general-purpose catalyst. | Moderate thermal stability. |
| Quaternary Ammonium | Benzyltriethylammonium chloride (TEBAC) | 1-5 mol% | Highly effective, often provides faster reaction rates. | Can be more expensive than TBAB. |
| Quaternary Phosphonium | Hexadecyltributylphosphonium bromide | 1-5 mol% | Excellent thermal stability, suitable for higher temperatures. | Can degrade in the presence of strong bases; higher cost.[4] |
| Crown Ether | 18-crown-6 | 1-5 mol% | Very effective, especially with potassium salts (K₂CO₃, KOPh). | High cost, potential toxicity. |
Q5: What are the ideal reaction conditions to maximize catalytic efficiency?
Catalyst performance is intrinsically linked to the overall reaction environment.
-
Base Selection: A strong base is needed to deprotonate phenol to form the reactive phenoxide.[8] For laboratory synthesis, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous organic solvent like THF are common.[2] For industrial PTC processes, an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is more practical and cost-effective. Solid potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents.[8][9]
-
Solvent Choice: In a two-phase system, a nonpolar organic solvent like toluene or xylene is used to dissolve the benzyl halide.[10] If running a single-phase reaction (e.g., using NaH), polar aprotic solvents like DMF or acetonitrile are ideal as they promote SN2 reactions by solvating the cation but leaving the anion nucleophile highly reactive.[1]
-
Temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[1] The optimal temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst degradation and minimize side reactions.
-
Stirring: In a two-phase system, vigorous stirring is absolutely critical. A high stirring rate increases the interfacial surface area between the aqueous and organic phases, maximizing the opportunity for the catalyst to perform the ion exchange.
Section 3: Troubleshooting Guide for Common Issues
This troubleshooting guide is structured to help you diagnose and solve problems encountered during the synthesis.
Q6: My reaction yield is low or the reaction is stalled. What are the likely causes?
A low yield is the most common issue. The cause can often be traced back to one of several factors.
-
Cause A: Inefficient Catalysis
-
Troubleshooting:
-
Verify Catalyst Loading: Ensure you have added the correct molar percentage of the catalyst (typically 1-5 mol%).
-
Check Catalyst Quality: The catalyst may have degraded due to improper storage (e.g., moisture absorption). Use a fresh batch or a newly opened container.
-
Switch Catalyst Type: The chosen catalyst may not be lipophilic enough. Try switching from a tetraethyl-based quat to a tetrabutyl-based one to improve organic phase solubility.
-
-
-
Cause B: Insufficient Base or Incomplete Deprotonation
-
Troubleshooting:
-
Check Base Stoichiometry: Ensure at least one full equivalent of base has been used relative to the phenol.
-
Use a Stronger Base: If using a weaker base like K₂CO₃, consider switching to NaOH or KOH to ensure complete formation of the phenoxide.
-
Ensure Anhydrous Conditions (if applicable): If using reactive bases like NaH, moisture will quench the base, preventing deprotonation.[11]
-
-
-
Cause C: Poor Mixing
-
Troubleshooting:
-
Increase the stirring rate significantly. In a two-phase system, a vortex should be visible. Efficient mixing is non-negotiable for PTC.
-
-
Q7: I'm observing significant side products. How can I improve selectivity?
Side product formation compromises both yield and purity. The most common side reactions are elimination and C-alkylation.
-
Problem: E2 Elimination
-
Explanation: The phenoxide is a strong base as well as a good nucleophile. It can abstract a proton from the benzylic carbon, leading to an elimination reaction instead of substitution. This is less of a problem with primary halides like this compound but can be exacerbated by high temperatures.[8]
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still provides a reasonable rate.
-
Avoid Sterically Hindered Reactants: This is inherent to the reactants but is a key principle of the Williamson synthesis.[2]
-
-
-
Problem: C-Alkylation
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[8]
-
Solution:
-
Solvent Choice: Polar, protic solvents can favor O-alkylation. In PTC, the "naked" anion in the organic phase generally favors O-alkylation.
-
Counter-ion: The choice of counter-ion can influence the O/C ratio. This is less controllable in a PTC system but is a known factor in phenoxide alkylation.
-
-
Section 4: Experimental Protocol and Workflow
Protocol 1: PTC-Mediated Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
-
Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add phenol (1.0 eq.), toluene (5-10 volumes), and 3-chlorobenzyl chloride (1.05 eq.).
-
Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB) (0.03 eq.). Begin vigorous stirring. Slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq.) over 30 minutes, monitoring for any exotherm.
-
Reaction: Heat the mixture to 80-85 °C and maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by TLC or GC until the starting phenol is consumed (typically 4-8 hours).[12]
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified further by vacuum distillation.
Workflow: Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low yields.
Section 5: Visualizing the Catalytic Mechanism
Understanding the mechanism is key to rational optimization. The following diagrams illustrate the core reaction and the catalytic cycle.
Williamson Ether Synthesis Mechanism
Caption: The SN2 mechanism of the Williamson ether synthesis.
Phase Transfer Catalysis Cycle
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. ijirset.com [ijirset.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. biomedres.us [biomedres.us]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 3-Phenoxybenzyl Chloride Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvent polarity in reactions involving 3-Phenoxybenzyl chloride. Our goal is to move beyond simple protocols and explain the causal relationships that govern your experimental outcomes, empowering you to optimize your reactions with confidence.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound in various solvent environments.
Q1: How does solvent polarity fundamentally alter the reaction pathway of this compound?
The solvent doesn't just dissolve your reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. For this compound, a benzylic halide, the choice of solvent can steer the reaction down two primary nucleophilic substitution pathways: SN1 (unimolecular) and SN2 (bimolecular).[1]
-
SN1 Pathway: This is a two-step mechanism involving the formation of a planar benzyl carbocation intermediate. The rate-determining step is the initial departure of the chloride leaving group.
-
SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.
The polarity of the solvent is the primary factor that tips the balance between these two pathways.
Caption: SN1 vs. SN2 mechanistic choice for this compound.
Q2: Which solvents favor an SN1 pathway for this compound and why?
Polar protic solvents are the ideal choice for promoting an SN1 mechanism.[2][3] These solvents, such as water, ethanol, methanol, and acetic acid, possess two key features:
-
High Polarity (High Dielectric Constant): They effectively stabilize the highly polar transition state and the fully formed carbocation intermediate and chloride anion through strong dipole-dipole interactions. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[4][5]
-
Hydrogen Bonding Capability: They possess O-H or N-H bonds.[6] This allows them to form a "solvation shell" around the departing chloride leaving group, further stabilizing it and preventing it from immediately re-attacking the carbocation.[7]
In essence, polar protic solvents facilitate the ionization of the C-Cl bond, which is the defining step of the SN1 reaction.
Q3: Which solvents are optimal for an SN2 pathway and why?
Polar aprotic solvents are the preferred medium for SN2 reactions.[3][8] Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).
These solvents are characterized by:
-
Polarity without Hydrogen Bonding: They have significant dipole moments to dissolve both the substrate and the (often ionic) nucleophile but lack O-H or N-H bonds.[2][6]
-
"Naked" Nucleophile Effect: In a polar protic solvent, the nucleophile is heavily solvated ("caged") by hydrogen bonds, which blunts its reactivity.[8] Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anion relatively free and highly reactive.[7][9] This "naked" and aggressive nucleophile is crucial for the concerted attack required in an SN2 mechanism.[7]
Using a polar protic solvent like methanol for an SN2 reaction with a strong nucleophile like NaCN can decrease the reaction rate by thousands of times compared to a polar aprotic solvent like acetonitrile.[8]
Q4: What is solvolysis and how is it relevant to my experiments?
Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile.[5] This is a critical consideration when using polar protic solvents like water, methanol, or ethanol with this compound.
If your intended nucleophile is weak or if you are simply dissolving the substrate in a protic solvent to study its decomposition, solvolysis will be the predominant reaction, leading to the formation of 3-phenoxybenzyl alcohol (from water), 3-phenoxybenzyl methyl ether (from methanol), and so on. This is often an undesired side reaction if you are trying to introduce a different nucleophile.
Part 2: Troubleshooting Guide & Field-Proven Insights
This section provides solutions to common problems encountered during experiments with this compound.
Q5: My reaction is proceeding much slower than expected. Is the solvent the culprit?
This is a very common issue, and the solvent is a prime suspect. Consider the following:
-
Mechanism Mismatch: You may be using a solvent that disfavors the required mechanism. For instance, attempting an SN2 reaction with a strong, anionic nucleophile in a polar protic solvent (e.g., ethanol) will lead to severe rate suppression due to nucleophile solvation.[1][10]
-
Solvent Purity: The presence of water as an impurity in a polar aprotic solvent (like technical grade DMF or acetone) is a frequent cause of slow SN2 reactions. Water can solvate the nucleophile, reducing its reactivity.[1]
-
Insufficient Polarity: For an SN1 reaction, a solvent with low ionizing power (low dielectric constant) will not adequately stabilize the forming carbocation, leading to a very high activation energy and a slow reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow reaction rates.
Q6: I am observing a significant amount of 3-Phenoxybenzyl alcohol as a byproduct. How can I prevent this?
The formation of 3-phenoxybenzyl alcohol is a clear indication of hydrolysis, where water is acting as a nucleophile.[11] This occurs under two primary conditions:
-
Intentional Solvolysis: You are running the reaction in an aqueous solvent system.
-
Unintentional Hydrolysis: You are running an SN2 reaction in a polar aprotic solvent that is contaminated with water.
Solutions:
-
For SN2 Reactions: The solution is rigorous control of moisture. Use a fresh bottle of anhydrous solvent for your reaction. If necessary, dry the solvent using appropriate methods, such as distillation from a drying agent or storage over activated molecular sieves.[1]
-
During Work-up: Hydrolysis can also occur during the aqueous work-up of a reaction where unreacted this compound is still present.[11] To mitigate this, ensure your reaction goes to completion before quenching with water. If this is not possible, a non-aqueous work-up may be required.
Q7: My reaction rates are inconsistent between different experiments. Could the solvent be the cause?
Absolutely. Inconsistent reaction rates are often traced back to variations in solvent quality between batches.[1]
-
Variable Water Content: As mentioned, the most common culprit is fluctuating water content in solvents presumed to be anhydrous.
-
Solvent Degradation: Some solvents can degrade over time. For example, THF can form peroxides. Always use high-purity solvents from reliable sources.
-
Batch-to-Batch Variation: Solvents from different suppliers or even different lots from the same supplier can have minor variations in purity that affect sensitive reactions.
Best Practice: For critical or scalable reactions, always use a fresh bottle of a high-purity, anhydrous solvent. If you must use an older bottle, consider re-drying it before use.
Part 3: Experimental Protocols & Data
Protocol: Kinetic Analysis of this compound Solvolysis
This protocol provides a framework for comparing the solvolysis rates in different solvents using HPLC.
-
Preparation of Stock Solution:
-
Accurately prepare a 1.0 M stock solution of this compound in a non-reactive, easily evaporated solvent like dichloromethane.
-
-
Reaction Setup:
-
In separate temperature-controlled vials (e.g., 25.0 °C), place 5.0 mL of each solvent to be tested (e.g., 80:20 Ethanol:Water, 50:50 Acetone:Water, Methanol).
-
Allow the solvents to equilibrate to the desired temperature.
-
-
Initiation of Reaction:
-
At time t=0, inject a small, precise volume of the this compound stock solution (e.g., 50 µL) into each vial to achieve a starting concentration of ~10 mM. Stir vigorously.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the aliquot in a separate vial containing 900 µL of a mobile phase mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
Analysis by HPLC:
-
Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the this compound peak over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[R-Cl]) versus time.
-
For a first-order reaction, this plot should be linear. The negative of the slope will be the observed rate constant (kobs).
-
Data Presentation: Expected Reactivity Trends
The following table summarizes the expected qualitative effects and mechanistic pathways for the reaction of this compound in different solvent classes.
| Solvent Class | Example Solvents | Dominant Mechanism | Expected Relative Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | SN1 / Solvolysis | Fast to Very Fast | Stabilizes the benzyl carbocation and leaving group effectively.[2][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | SN2 | Fast (with strong Nu-) | Dissolves reactants and frees the nucleophile for attack.[3][8] |
| Non-Polar | Hexane, Toluene, CCl4 | Very Slow (Either) | Very Slow | Fails to dissolve ionic nucleophiles or stabilize ionic intermediates. |
Table of Common Solvent Properties
For quantitative predictions, empirical solvent parameters are invaluable.
| Solvent | Dielectric Constant (ε) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |
| Water | 80.1 | 1.17 | 0.47 | 1.09 |
| Methanol | 32.7 | 0.98 | 0.66 | 0.60 |
| Ethanol | 24.6 | 0.86 | 0.75 | 0.54 |
| Acetonitrile | 37.5 | 0.19 | 0.40 | 0.75 |
| DMSO | 46.7 | 0.00 | 0.76 | 1.00 |
| Acetone | 20.7 | 0.08 | 0.43 | 0.71 |
| Dichloromethane | 8.9 | 0.13 | 0.10 | 0.82 |
| Hexane | 1.9 | 0.00 | 0.00 | -0.08 |
| Source: Data compiled from various literature sources, including[12]. |
Part 4: Advanced Concepts
Q8: How can I use empirical models like the Grunwald-Winstein or Kamlet-Taft equations to better predict solvent effects?
For more precise, quantitative predictions, linear free-energy relationships are employed.
-
Grunwald-Winstein Equation: This model is excellent for correlating rates of solvolysis reactions (SN1-like). The extended equation is: log(k/k₀) = lN + mY[13]
-
Y is the solvent ionizing power (based on t-butyl chloride solvolysis).
-
N is the solvent nucleophilicity.
-
m and l are sensitivity parameters that reveal the mechanism. A high 'm' value (>0.8) suggests a strong SN1 character, while a high 'l' value suggests significant nucleophilic participation from the solvent (SN2-like).
-
-
Kamlet-Taft Parameters: This approach dissects the solvent's influence into three components and is broadly applicable.[14][15]
-
α (alpha): The hydrogen bond donating (HBD) ability of the solvent. High α values stabilize anions (like leaving groups and nucleophiles).[16]
-
β (beta): The hydrogen bond accepting (HBA) ability. High β values solvate cations.
-
π* (pi-star): The solvent's dipolarity/polarizability.
-
For an SN1 reaction of this compound, the rate would correlate positively with high α and π* values. For an SN2 reaction, the rate would be inversely dependent on the α value (as it deactivates the nucleophile) but positively dependent on π* to dissolve the reactants.[16]
References
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? [Online]. Available: [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Online]. Available: [Link]
- Physics Forums. (2011, March 23). SN2 & SN1 Reactions: Solvent Effects Explained. [Online]. Available: [Link]
- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Online]. Available: [Link]
- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Online]. Available: [Link]
- ResearchGate. (2008). Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. [Online]. Available: [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Online]. Available: [Link]
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Online]. Available: [Link]
- Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions. [Online Video]. Available: [Link]
- ResearchGate. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Online]. Available: [Link]
- MDPI. (2019, June 13). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. [Online]. Available: [Link]
- Islam, M. R., et al. (2021). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Chemistry. [Online]. Available: [Link]
- ChemRxiv. (2021). Kinetic Solvent Effects in Organic Reactions. [Online]. Available: [Link]
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Online]. Available: [Link]
- ResearchGate. (2020, December 23). Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. [Online]. Available: [Link]
- ResearchGate. (2011). Kamlet-Taft solvent parameters. [Online]. Available: [Link]
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Online]. Available: [Link]
- PubChem. (n.d.). This compound. [Online]. Available: [Link]
- Carver, J. S. (1993). Application of the extended Grunwald-Winstein equation to the solvolysis. Huskie Commons. [Online]. Available: [Link]
- Journal of Applicable Chemistry. (2016, December 20). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. [Online]. Available: [Link]
- The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Online Video]. Available: [Link]
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. physicsforums.com [physicsforums.com]
- 10. allresearchjournal.com [allresearchjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
- 14. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS | MDPI [mdpi.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of 3-Phenoxybenzyl Chloride: A Comparative Guide to HPLC and GC Methods
In the synthesis of pharmaceuticals and agrochemicals, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final product. 3-Phenoxybenzyl chloride, a key intermediate, is no exception. Its purity directly impacts reaction yields and the impurity profile of the active ingredient. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Need for Purity Analysis
This compound (C13H11ClO) is a reactive compound susceptible to degradation, primarily through hydrolysis, and may contain process-related impurities.[1][2] Accurate and robust analytical methods are therefore essential to quantify its purity and identify any potential contaminants. The choice between HPLC and GC is a critical decision in method development, contingent on the specific analytical requirements, including the nature of the impurities, required sensitivity, and laboratory resources.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique well-suited for non-volatile and thermally labile compounds.[3] This makes it a strong candidate for analyzing this compound, which could potentially degrade at the high temperatures required for GC analysis.[4][5]
The Rationale Behind the HPLC Approach
A reverse-phase HPLC (RP-HPLC) method is the logical choice for this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] This approach effectively separates the relatively nonpolar this compound from more polar degradation products like 3-phenoxybenzoic acid.
Experimental Workflow: HPLC
Sources
A Comparative Guide to the Quantitative Analysis of 3-Phenoxybenzyl Chloride: qNMR vs. HPLC and GC
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is a cornerstone of robust and reproducible synthetic chemistry. 3-Phenoxybenzyl chloride, a key building block in the synthesis of various pharmaceuticals and pyrethroid insecticides, demands precise and reliable analytical methods for its assay. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative determination of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
This document moves beyond a simple listing of methodologies. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and presents a transparent comparison of the performance of each technique, supported by illustrative experimental data. Our goal is to equip you with the necessary insights to select the most appropriate analytical strategy for your specific needs, ensuring the scientific integrity of your work.
The Analytical Challenge: Quantifying this compound
This compound is a reactive molecule, and its purity is critical for downstream applications. A robust analytical method must be able to accurately quantify the main component while also being capable of separating and identifying potential impurities, such as the corresponding alcohol or aldehyde, or unreacted starting materials. The choice of analytical technique will depend on a variety of factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for a primary analytical method.
Quantitative NMR (qNMR): A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, capable of providing a direct and absolute quantification of an analyte without the need for a reference standard of the same compound.[1] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, a highly accurate and SI-traceable purity value can be determined.
Advantages of qNMR for this compound Assay:
-
Absolute Quantification: No need for a this compound reference standard, which can be costly and time-consuming to prepare and certify.
-
High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte even in the presence of impurities, provided there are unique, well-resolved signals.
-
Non-Destructive: The sample can be recovered after analysis.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte.
Experimental Protocol: ¹H-qNMR Assay of this compound
This protocol outlines the key steps for the accurate quantification of this compound using ¹H-qNMR with an internal standard.
a. Materials and Reagents:
-
Analyte: this compound sample.
-
Internal Standard: Maleic acid (Certified Reference Material, CRM).
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 30 seconds (This is a critical parameter to ensure full relaxation of all protons, a prerequisite for accurate integration).
-
Number of Scans: 16
-
Temperature: 298 K
-
d. Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet signal of the benzylic protons (-CH₂Cl) of this compound (expected around δ 4.5 ppm).
-
Integrate the singlet signal of the olefinic protons of maleic acid (expected around δ 6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative qNMR Data
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (mg) | 10.15 | 5.08 |
| Molecular Weight ( g/mol ) | 218.68 | 116.07 |
| ¹H NMR Signal (ppm) | ~4.5 (s) | ~6.3 (s) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.95 |
| Purity of Standard (%) | 99.9 | |
| Calculated Purity (%) | 98.7 |
High-Performance Liquid Chromatography (HPLC): A Workhorse for Routine Analysis
HPLC is a powerful and versatile separation technique widely used in the pharmaceutical industry for purity determination and assay. For the analysis of this compound, a reverse-phase HPLC method with UV detection is a common choice. This approach relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Advantages of HPLC for this compound Assay:
-
High Sensitivity and Resolution: HPLC can separate closely related impurities and detect them at low levels.
-
High Throughput: Modern HPLC systems with autosamplers can analyze a large number of samples efficiently.
-
Robust and Reliable: Well-developed HPLC methods are known for their robustness and reproducibility in quality control environments.
Experimental Protocol: RP-HPLC Assay of this compound
This protocol describes a validated reverse-phase HPLC method for the quantitative analysis of this compound.
a. Materials and Reagents:
-
Analyte: this compound sample.
-
Reference Standard: Certified this compound reference standard.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
b. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution:
-
0-5 min: 60% B
-
5-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
c. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.1 mg/mL.
d. Data Analysis and Quantification:
-
Inject the standard solution multiple times to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the assay of this compound using the following equation:
Assay (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std
Illustrative HPLC Data
| Parameter | Value |
| Retention Time | ~12.5 min |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
| Calculated Assay (%) | 98.6% |
Gas Chromatography (GC): Analysis of a Volatile Intermediate
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity. For this compound, GC analysis is feasible, but careful consideration must be given to the thermal lability of the benzyl chloride moiety to avoid on-column degradation.
Advantages of GC for this compound Assay:
-
High Sensitivity: GC, especially with a mass selective detector, can achieve very low limits of detection.
-
High Efficiency: Capillary GC columns offer excellent separation efficiency.
-
Definitive Identification: Mass spectrometry provides structural information for confident peak identification.
Experimental Protocol: GC-MS Assay of this compound
This protocol outlines a GC-MS method for the quantitative analysis of this compound, with precautions to minimize thermal degradation.
a. Materials and Reagents:
-
Analyte: this compound sample.
-
Internal Standard: Dibenzyl ether.
-
Solvent: Dichloromethane (GC grade).
b. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C (A lower temperature is used to minimize degradation).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
c. Sample and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound and dibenzyl ether in dichloromethane (1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte. Each standard should contain a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh the this compound sample, dissolve it in dichloromethane, and add the internal standard to the same fixed concentration as in the calibration standards.
d. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Analyze the sample solution and determine the peak area ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Illustrative GC-MS Data
| Parameter | Value |
| Retention Time (this compound) | ~10.2 min |
| Retention Time (Dibenzyl ether) | ~9.5 min |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.5% - 103.0% |
| Precision (%RSD) | < 1.5% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
| Calculated Assay (%) | 98.5% |
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
| Feature | qNMR | HPLC | GC |
| Principle | Absolute quantification based on the number of nuclei. | Separation based on partitioning between mobile and stationary phases. | Separation based on volatility and interaction with the stationary phase. |
| Reference Standard | Requires a certified internal standard (can be different from the analyte). | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte (for external standard) or an internal standard. |
| Sample Preparation | Simple dissolution. | Dissolution, may require filtration. | Dissolution, may require derivatization for non-volatile compounds. |
| Throughput | Lower, due to longer relaxation delays for accurate quantification. | High, suitable for automation. | High, suitable for automation. |
| Selectivity | Excellent, based on unique chemical shifts. | Good to excellent, dependent on column and mobile phase. | Excellent, especially with MS detection. |
| Sensitivity | Moderate. | High, especially with UV or MS detectors. | Very high, especially with MS detection. |
| Accuracy | High, as a primary method. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard and analyte stability. |
| Precision | High. | High. | High. |
| Destructive? | No. | Yes. | Yes. |
| Structural Info | Yes, provides full structural confirmation. | No, retention time is the primary identifier. | Yes, with MS detection. |
| Key Advantage | Absolute quantification without a specific reference standard. | High throughput and robustness for routine QC. | High sensitivity and definitive identification with MS. |
| Potential Challenge | Signal overlap in complex mixtures. | Lack of a suitable chromophore for some analytes. | Thermal degradation of labile compounds. |
Conclusion and Recommendations
The choice of the optimal analytical technique for the assay of this compound is contingent on the specific requirements of the analysis.
-
For the highest level of metrological traceability and when a certified reference standard of this compound is not available, qNMR is the method of choice. Its nature as a primary method provides a direct and absolute measure of purity, which is invaluable for the certification of in-house reference materials or for critical process development studies.
-
For routine quality control in a high-throughput environment, a validated HPLC-UV method offers an excellent balance of speed, sensitivity, and robustness. Once developed and validated, it provides reliable and reproducible results for batch release and stability testing.
-
When the highest sensitivity is required, or for the definitive identification of unknown impurities, GC-MS is a powerful tool. However, careful method development is necessary to mitigate the risk of thermal degradation of the analyte.
Ultimately, a multi-faceted approach, employing orthogonal techniques, provides the highest level of confidence in the quality of this compound. For instance, qNMR can be used to certify a primary reference standard, which is then used for the routine calibration of an HPLC or GC method. This integrated strategy ensures both accuracy and efficiency in the analytical workflow, upholding the highest standards of scientific integrity in research and development.
References
- Miura, T., & Holzgrabe, U. (2020). Quantitative NMR for the analysis of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 186, 113292.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- Bureau International des Poids et Mesures. (n.d.).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Grob, R. L., & Barry, E. F. (2004).
Sources
A Comparative Guide to the Reactivity of 3-Phenoxybenzyl Chloride and Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate starting materials is paramount to achieving desired synthetic outcomes. Benzyl chlorides are versatile intermediates, prized for their reactivity in nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the reactivity of 3-Phenoxybenzyl chloride and the parent benzyl chloride. Our analysis, grounded in the principles of physical organic chemistry and supported by extensive experimental data for related compounds, will illuminate the subtle yet significant influence of the meta-phenoxy substituent on the reactivity of the benzylic C-Cl bond.
Executive Summary: A Tale of Two Chlorides
At first glance, this compound and benzyl chloride share the reactive benzylic chloride moiety. However, the presence of a phenoxy group at the meta position in the former introduces electronic effects that modulate its reactivity. Our analysis concludes that This compound is less reactive than benzyl chloride in nucleophilic substitution reactions that proceed through a carbocation-like transition state (SN1-type reactions). This attenuated reactivity is a direct consequence of the electron-withdrawing inductive effect of the meta-phenoxy group, which destabilizes the developing positive charge on the benzylic carbon.
Theoretical Analysis: Unpacking the Electronic Effects
The reactivity of benzyl chlorides in nucleophilic substitution reactions is intrinsically linked to the stability of the transition state. These reactions can proceed through a spectrum of mechanisms, from a concerted bimolecular pathway (SN2) to a stepwise unimolecular pathway (SN1) involving a carbocation intermediate. The stability of the benzyl carbocation is a key determinant of the reaction rate, especially in SN1 and SN1-like reactions.[1]
The phenoxy group (-OPh) in this compound is located at the meta position. At this position, its electronic influence is primarily exerted through an inductive effect, as resonance effects are not transmitted to the benzylic carbon from the meta position.[2] The oxygen atom in the phenoxy group is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, consequently, from the benzylic carbon.
In an SN1 reaction, the rate-determining step is the formation of the benzyl carbocation. An electron-withdrawing group at the meta position will destabilize this carbocation by intensifying the positive charge on the benzylic carbon.[3][4] Conversely, benzyl chloride, lacking any substituent, does not experience this destabilizing effect. Therefore, the transition state leading to the 3-phenoxybenzyl carbocation is higher in energy than that leading to the benzyl carbocation, resulting in a slower reaction rate for this compound.
To quantify this electronic effect, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates to the electronic properties of substituents on an aromatic ring.[5] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzyl chloride in this case).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The Hammett substituent constant for a meta-phenoxy group (σm) is approximately +0.25 . The positive sign indicates that it is an electron-withdrawing group. For the solvolysis of substituted benzyl chlorides, which proceeds through an SN1-like mechanism, the reaction constant (ρ) is negative, indicating that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. Therefore, the positive σ value for the meta-phenoxy group will lead to a negative value for log(k/k₀), signifying that the rate constant (k) for this compound will be smaller than the rate constant (k₀) for benzyl chloride.
Experimental Data: A Comparative Landscape
| Substituent (Position) | σ (or σ⁺) | ksolv (s⁻¹) | Relative Rate (k/kH) |
| 4-Methoxy | -0.78 | 2.2 | 2.0 x 10⁵ |
| 4-Methyl | -0.31 | 3.1 x 10⁻³ | 282 |
| H (Benzyl Chloride) | 0 | 1.1 x 10⁻⁵ | 1 |
| 3-Methoxy | +0.12 | 2.5 x 10⁻⁶ | 0.23 |
| 3-Chloro | +0.37 | 3.2 x 10⁻⁸ | 0.0029 |
| 4-Nitro | +0.78 | 3.5 x 10⁻⁹ | 0.00032 |
Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides.
Observations:
-
Electron-donating groups (e.g., 4-Methoxy, 4-Methyl) significantly increase the rate of solvolysis compared to benzyl chloride, as indicated by their large relative rates. This is due to the stabilization of the carbocation intermediate.
-
Electron-withdrawing groups (e.g., 3-Methoxy, 3-Chloro, 4-Nitro) decrease the rate of solvolysis, with stronger electron-withdrawing groups leading to a more pronounced rate reduction.
Based on the Hammett substituent constant of +0.25 for the meta-phenoxy group, we can confidently place this compound's reactivity between that of 3-methoxybenzyl chloride and 3-chlorobenzyl chloride. It is predicted to be less reactive than benzyl chloride but more reactive than benzyl chlorides bearing stronger electron-withdrawing groups at the meta or para positions.
Experimental Protocol: A Head-to-Head Comparison of Reactivity via Solvolysis
To empirically validate the predicted difference in reactivity, a comparative solvolysis experiment can be conducted. The hydrolysis of benzyl chlorides in an aqueous organic solvent mixture produces hydrochloric acid, which can be monitored over time by measuring the change in conductivity of the solution.
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and benzyl chloride.
Materials:
-
This compound (≥97% purity)
-
Benzyl Chloride (≥99% purity)
-
Acetone (ACS grade)
-
Deionized Water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) acetone-water mixture.
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in acetone.
-
Prepare a 0.1 M stock solution of benzyl chloride in acetone.
-
-
Kinetic Run (for each compound):
-
Place a known volume of the 50:50 acetone-water mixture into a reaction vessel equipped with the conductivity probe and a magnetic stirrer.
-
Allow the solvent to equilibrate to a constant temperature (e.g., 25°C) in the water bath.
-
Initiate the reaction by injecting a small, precise volume of the respective benzyl chloride stock solution into the reaction vessel to achieve a final concentration of approximately 0.001 M.
-
Start the stopwatch immediately upon injection.
-
Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable, constant value (indicating the completion of the reaction).
-
Data Analysis:
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of the resulting straight line will be equal to -k. A comparison of the calculated k values for this compound and benzyl chloride will provide a quantitative measure of their relative reactivities under the specified conditions.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the factors influencing reactivity, and the experimental workflow.
Caption: Chemical structures of Benzyl Chloride and this compound.
Caption: Logical flow illustrating the effect of the meta-phenoxy group on reactivity.
Caption: Workflow for the comparative kinetic study via conductometry.
Conclusion
References
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Richard, J. P., & Jencks, W. P. (1982). A simple relationship between carbocation lifetime and the structure of the transition state for solvolysis. Journal of the American Chemical Society, 104(17), 4689–4691. [Link]
- PubChem. (n.d.). Benzyl chloride. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
A Comparative Study of 3-Phenoxybenzyl Chloride and 4-Phenoxybenzyl Chloride: Essential Intermediates in Synthesis
This guide provides an in-depth comparative analysis of 3-Phenoxybenzyl chloride and 4-Phenoxybenzyl chloride, two critical isomeric intermediates in the synthesis of pharmaceuticals and agrochemicals. We will explore their distinct physicochemical properties, reactivity, and applications, supported by experimental data and established protocols to assist researchers and development professionals in making informed decisions for their synthetic strategies.
Introduction to Phenoxybenzyl Chlorides
This compound and its para-isomer, 4-Phenoxybenzyl chloride, are aromatic compounds that serve as fundamental building blocks, most notably in the production of synthetic pyrethroid insecticides.[1][2] While sharing the same molecular formula (C₁₃H₁₁ClO) and weight, the positional difference of the chloromethyl group on the phenoxy-substituted benzene ring gives rise to significant variations in their physical properties, chemical reactivity, and ultimate utility in complex molecular syntheses. Understanding these isomeric distinctions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of final products.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The seemingly subtle shift of the chloromethyl group from the meta (3-position) to the para (4-position) of the benzene ring results in measurable differences in the physical properties of these isomers. These differences can be attributed to variations in molecular symmetry and intermolecular forces.
| Property | This compound | 4-Phenoxybenzyl chloride | Rationale for Difference |
| Molecular Formula | C₁₃H₁₁ClO[3][4] | C₁₃H₉ClO₂[5][6] | - |
| Molecular Weight | 218.68 g/mol [3][4] | 232.66 g/mol [5][6] | - |
| Appearance | Clear yellow liquid[4] | Not explicitly stated, but likely a solid at room temperature given the melting point. | The higher symmetry of the para-isomer allows for more efficient crystal packing, leading to a higher melting point and solid state at ambient temperatures. |
| Boiling Point | 141-142 °C (lit.)[4] | Not available | The para-isomer's higher melting point suggests stronger intermolecular forces, which would also translate to a higher boiling point. |
| Density | 1.189 g/mL at 25 °C (lit.)[4] | Not available | - |
| Refractive Index | n20/D 1.5900 (lit.)[4] | Not available | - |
Spectroscopic Distinctions:
While both isomers will exhibit characteristic signals for aromatic protons and the chloromethyl group in their ¹H NMR spectra, the splitting patterns and chemical shifts will differ due to the change in substitution pattern.[7][8][9] Similarly, their ¹³C NMR and IR spectra will show unique fingerprints, allowing for unambiguous identification.[3][6]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum for this compound will be more complex than that of the 4-isomer due to the lower symmetry. The 4-Phenoxybenzyl chloride spectrum will show a more simplified pattern, likely two doublets in the aromatic region, reflecting the para-substitution.
-
IR Spectroscopy: Both isomers will display characteristic C-H stretching and bending frequencies for the aromatic rings and the CH₂Cl group, as well as a strong C-O-C stretching band for the ether linkage. Subtle shifts in these frequencies can be used for differentiation.
Synthesis and Reactivity
The synthetic routes to 3- and 4-Phenoxybenzyl chloride typically start from the corresponding phenoxybenzoic acids or phenoxybenzyl alcohols. A common laboratory-scale synthesis involves the chlorination of the corresponding alcohol using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
Comparative Reactivity:
The primary site of reactivity for both isomers is the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution. However, the position of the phenoxy group influences the electron density of the benzene ring and, consequently, the reactivity of the benzylic chloride.
-
This compound: The phenoxy group at the meta position has a less pronounced electronic effect on the benzylic carbon compared to the para-isomer.
-
4-Phenoxybenzyl chloride: The phenoxy group at the para position can donate electron density to the benzene ring through resonance, which can influence the stability of reaction intermediates.
This difference in electronic effects can lead to variations in reaction rates and product distributions when these isomers are subjected to the same reaction conditions.
Applications in Agrochemicals and Pharmaceuticals
The most significant application of both 3- and 4-Phenoxybenzyl chloride is in the synthesis of pyrethroid insecticides.[12][13] These synthetic analogs of the natural insecticide pyrethrin are widely used in agriculture and public health for their high efficacy against insects and relatively low mammalian toxicity.[1][14]
-
3-Phenoxybenzyl Moiety in Pyrethroids: 3-Phenoxybenzyl alcohol, derived from this compound, is a crucial component of many commercially important pyrethroids, including permethrin, cypermethrin, and deltamethrin.[1][2][15] The introduction of an α-cyano group to 3-phenoxybenzyl alcohol further enhances the insecticidal activity of these compounds.[1]
-
Metabolism of Phenoxybenzyl Pyrethroids: In insects and mammals, pyrethroids containing a phenoxybenzyl moiety are often metabolized by P450 enzymes through hydroxylation of the phenoxybenzyl group.[16][17]
While this compound is more commonly cited in the context of major pyrethroids, 4-Phenoxybenzoyl chloride (a related compound) is an important intermediate in the synthesis of the pharmaceutical drug ibrutinib.[18]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxybenzaldehyde from this compound
This protocol details the Sommelet reaction for the synthesis of 3-phenoxybenzaldehyde, a key intermediate for certain pyrethroids.[19]
Materials:
-
This compound (10.9 g)[19]
-
Hexamethylene tetramine (14.0 g)[19]
-
Glacial acetic acid (25 ml)[19]
-
Water (25 ml)[19]
-
Concentrated hydrochloric acid (20 ml)[19]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of this compound, glacial acetic acid, and water is prepared under a nitrogen atmosphere.[19]
-
Hexamethylene tetramine is added to the mixture, which is then refluxed for 2.5 hours.[19]
-
Concentrated hydrochloric acid is added, and refluxing is continued for another 15 minutes.[19]
-
After cooling to room temperature, the mixture is extracted with diethyl ether.[19]
-
The ether extracts are washed with water, saturated sodium bicarbonate solution, and finally with water again.[19]
-
The organic layer is dried and the solvent evaporated to yield 3-phenoxybenzaldehyde.
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of phenoxybenzyl chloride isomers. Specific conditions may need to be optimized for the instrument and column used.
Materials:
-
Sample of 3- or 4-Phenoxybenzyl chloride
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating aromatic isomers (e.g., DB-624 or similar)[20]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenoxybenzyl chloride sample in the chosen solvent.
-
GC Conditions:
-
Injection and Analysis: Inject a small volume of the prepared sample into the GC. The retention times of the isomers will differ, allowing for their separation and quantification.
Visualization of Synthetic Pathways
Diagram 1: General Synthesis of Phenoxybenzoyl Chloride
Caption: General synthesis route to phenoxybenzoyl chlorides.
Diagram 2: Workflow for Pyrethroid Synthesis
Caption: Simplified workflow for pyrethroid synthesis.
Safety and Handling
Both this compound and its 4-isomer should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[21][22][23]
-
This compound: It is harmful if swallowed and causes severe skin burns and eye damage.[3][21] It is also a lachrymator, meaning it can cause tearing.[4][24] It is classified as corrosive.[22]
-
4-Phenoxybenzoyl chloride: This compound is also corrosive and causes severe skin burns and eye damage.[23][25] It reacts violently with water.[23]
Always consult the Safety Data Sheet (SDS) for each specific compound before use.[22][23][26]
Conclusion
While this compound and 4-Phenoxybenzyl chloride are structurally similar, their isomeric differences lead to distinct physical properties and can influence their reactivity in chemical syntheses. The choice between these two intermediates will depend on the specific target molecule and the desired properties of the final product. For the synthesis of many major pyrethroid insecticides, this compound is the key precursor. A thorough understanding of the chemistry of both isomers is essential for researchers and scientists working in the fields of agrochemical and pharmaceutical development.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride.
- PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoyl chloride. PubChem.
- Journal of Agricultural and Food Chemistry. (2025). The Synthesis of Pyrethroids.
- National Center for Biotechnology Information. (n.d.). Discovery and development of pyrethroid insecticides. PMC.
- IRIS. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability.
- Cheméo. (n.d.). This compound.
- SpectraBase. (n.d.). 4-Phenoxybutyl chloride - Optional[13C NMR].
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- National Center for Biotechnology Information. (n.d.). 4-Methyloxybenzyl chloride. PubChem.
- ResearchGate. (n.d.). In pyrethroids with a phenoxybenzyl moiety, P450 enzymes catalyze the hydroxylation....
- SpectraBase. (n.d.). 4-Methoxy-benzylchloride - Optional[1H NMR].
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- PLOS One. (n.d.). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes.
- SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats.
- Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and....
- J-Stage. (n.d.). Gas Chromatographic Determination of Optical Isomers of 2-(4-Chlorophenyl)isovaleric Acid.
Sources
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 53874-66-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Phenoxybenzoyl chloride | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(53874-66-1) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Methoxybenzyl chloride(824-98-6) 1H NMR [m.chemicalbook.com]
- 9. 4-Methoxybenzylchloride(824-94-2) 1H NMR spectrum [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 14. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes | PLOS One [journals.plos.org]
- 18. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. This compound 97 53874-66-1 [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. tcichemicals.com [tcichemicals.com]
- 26. SDS of this compound, Safety Data Sheets, CAS 53874-66-1 - chemBlink [chemblink.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxybenzyl Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives synthesized from 3-phenoxybenzyl chloride. While this compound itself is primarily a reactive intermediate, its corresponding alcohol, 3-phenoxybenzyl alcohol, is a cornerstone in the architecture of numerous biologically active compounds, most notably the synthetic pyrethroid insecticides. This guide will objectively compare the performance of these derivatives, supported by experimental data, and explore their expanding role in medicinal chemistry.
The 3-Phenoxybenzyl Scaffold: A Privileged Structure in Bioactive Compounds
The 3-phenoxybenzyl moiety is a recurring motif in a variety of compounds exhibiting potent biological effects. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and optimal lipophilicity, which facilitate its interaction with biological targets. The ether linkage provides rotational flexibility, allowing the molecule to adopt favorable conformations within a binding site.
The primary application of this scaffold has been in the field of insecticides, where 3-phenoxybenzyl esters form a significant class of synthetic pyrethroids. These compounds are valued for their high potency against a broad spectrum of insects and relatively low toxicity to mammals.[1][2] More recently, the versatility of the 3-phenoxybenzyl scaffold has been leveraged in the design of novel therapeutic agents with potential applications in oncology and infectious diseases.
Structure-Activity Relationship in Pyrethroid Insecticides
The insecticidal activity of 3-phenoxybenzyl esters is critically dependent on several structural features. These compounds act as neurotoxins, targeting the voltage-gated sodium channels in insect nerve membranes, leading to paralysis and death.[3] The SAR of these pyrethroids can be dissected by considering modifications to three key regions of the molecule: the alcohol moiety (the 3-phenoxybenzyl group), the acid moiety, and the stereochemistry.
The Significance of the α-Cyano Group
A pivotal discovery in the evolution of synthetic pyrethroids was the introduction of a cyano group at the α-position of the 3-phenoxybenzyl alcohol. This modification, creating α-cyano-3-phenoxybenzyl esters, dramatically enhances insecticidal potency.[4][5] The α-cyano group is believed to increase the molecule's resistance to metabolic degradation by both hydrolytic and oxidative pathways, thereby prolonging its action at the target site.[6]
Table 1: Comparative Insecticidal Activity of Pyrethroids With and Without the α-Cyano Group
| Compound | α-Substituent | Relative Toxicity (Housefly, LD50) | Reference |
| Phenothrin | H | 1.0 | [4] |
| Cyphenothrin | CN | >2.0 | [5] |
Relative toxicity is a simplified representation for comparative purposes.
Influence of the Acid Moiety
The acid component of the ester linkage plays a crucial role in defining the insecticidal spectrum and potency. Early pyrethroids utilized chrysanthemic acid, derived from natural pyrethrins. Subsequent research has shown that modifications to this acid part can lead to significant improvements in activity and stability. For instance, the replacement of the isobutenyl group with a dihalovinyl group, as seen in permethrin and cypermethrin, enhances photostability, making them suitable for agricultural applications.[2]
Stereochemistry: A Determinant of Potency
The stereochemical configuration of pyrethroids is a critical factor influencing their biological activity. The presence of chiral centers in both the acid and alcohol moieties means that different stereoisomers can exhibit vastly different insecticidal potencies. It has been consistently observed that specific enantiomers are responsible for the majority of the biological activity, highlighting the importance of stereoselective synthesis in developing effective insecticides.[7][8]
Experimental Protocols for Evaluating Insecticidal Activity
To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. The following is a representative protocol for assessing the insecticidal activity of 3-phenoxybenzyl derivatives.
Topical Application Assay for Housefly (Musca domestica)
This method is widely used to determine the contact toxicity of a compound.
Methodology:
-
Test Organisms: Adult female houseflies, 3-5 days old, are used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically acetone, to prepare a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each anesthetized (e.g., by CO2) housefly using a calibrated micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are held in cages with access to food and water at a controlled temperature and humidity. Mortality is recorded at specified time points, usually 24 hours post-treatment.
-
Data Analysis: The dose-response data are subjected to probit analysis to determine the median lethal dose (LD50), the dose required to kill 50% of the test population.
Diagram 1: Experimental Workflow for Topical Application Assay
Caption: Workflow for determining insecticidal activity using a topical application assay.
Beyond Insecticides: Emerging Therapeutic Applications
The versatile 3-phenoxybenzyl scaffold is increasingly being explored for applications beyond pest control. Researchers are functionalizing this core structure to develop novel drug candidates with a range of therapeutic activities.
Anticancer Activity
Several studies have investigated 3-phenoxybenzoic acid derivatives, which can be synthesized from this compound, as potential anticancer agents. For example, a series of 1,3,4-oxadiazole and benzamide derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated for their antiproliferative activities. Some of these compounds exhibited cytotoxicity against various cancer cell lines, with evidence suggesting they may act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[9]
Table 2: Cytotoxicity of 3-Phenoxybenzoic Acid Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4b | MCF-7 | 15.2 | [9] |
| 4c | HepG2 | 12.8 | [9] |
| 4d | PC-3 | 10.5 | [9] |
| Doxorubicin | MCF-7 | 0.8 | [9] |
IC50 values represent the concentration required to inhibit cell growth by 50%.
α-Glucosidase Inhibition
Derivatives of the 3-phenoxybenzyl scaffold have also shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage blood glucose levels in diabetic patients. The design and synthesis of 3'-benzylated analogs of 3'-epi-neoponkoranol, which incorporate a substituted benzyl group, have led to the discovery of potent α-glucosidase inhibitors. Docking studies suggest that these compounds bind to key amino acid residues in the active site of the enzyme.[10]
Comparative Analysis with Alternative Scaffolds
The 3-phenoxybenzyl scaffold, while highly effective, is not without competition. In the realm of insecticides, neonicotinoids and diamides represent alternative classes of compounds with different modes of action. For therapeutic applications, numerous other heterocyclic and aromatic scaffolds are being investigated for similar biological targets. The key advantage of the 3-phenoxybenzyl scaffold lies in its well-established synthetic accessibility and the vast body of knowledge surrounding its SAR, particularly in the context of pyrethroids.
Diagram 2: Logical Relationship of SAR in 3-Phenoxybenzyl Derivatives
Caption: Key structural modifications influencing the biological activity of 3-phenoxybenzyl derivatives.
Conclusion and Future Directions
The 3-phenoxybenzyl scaffold, readily accessible from this compound, remains a highly relevant and versatile platform in the development of bioactive compounds. While its role in synthetic pyrethroid insecticides is well-established, with clear SAR principles guiding the design of more potent and stable agents, its potential in medicinal chemistry is still being actively explored. Future research will likely focus on further optimizing the therapeutic properties of 3-phenoxybenzyl derivatives for applications in oncology, metabolic diseases, and beyond. A deeper understanding of their mechanism of action at the molecular level will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles.
References
- Fujimoto, K., Itaya, N., Okuno, Y., Kadota, T., & Yamaguchi, T. (1973). A new insecticidal pyrethroid ester. Agricultural and Biological Chemistry, 37(11), 2681-2682.
- Matsuo, T., Itaya, N., Mizutani, T., Ohno, N., Fujimoto, K., Okuno, Y., & Yoshioka, H. (1976). 3-Phenoxy-a-cyano-benzyl esters, the most potent synthetic pyrethroids. Agricultural and Biological Chemistry, 40(1), 247-249.
- Okuno, Y., et al. (1976). Insecticidal Activity of a New Synthetic Pyrethroidal Compound, 3-Phenoxy Benzyl-(+)cis, trans Chrysanthemate (d-Phenothrin). Botyu-Kagaku, 41(1), 1-8.
- Soderlund, D. M., & Casida, J. E. (1977). Effects of pyrethroid structure on rates of hydrolysis and oxidation by mouse liver microsomal enzymes. Pesticide Biochemistry and Physiology, 7(5), 391-401.
- Ohno, N., et al. (1974). A new class of pyrethroidal insecticides; α-substituted phenylacetic acid esters. Agricultural and Biological Chemistry, 38(4), 881-883.
- Matsuo, N., Yano, T., & Ohno, N. (1985). Synthesis and insecticidal activity of 3-phenoxybenzyl and α-cyanophenoxybenzyl esters of new cyclopropanecarboxylic acids. Journal of Pesticide Science, 10(3), 515-522.
- Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullin, L. S., Piccirillo, V. J., Sargent, D., ... & Weiner, M. L. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.
- Ohsumi, T., Hirano, M., Itaya, N., & Fujita, Y. (1988). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 13(3), 533-542.
- Laffin, A. M., et al. (2010).
- Al-Omaim, W. S., et al. (2022). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Development Research, 83(6), 1353-1369.
- World Health Organization. (1990). Permethrin. Environmental Health Criteria 94.
- Xie, W., et al. (2016). Design, Synthesis and Biological Evaluation of 3'-benzylated Analogs of 3'-epi-neoponkoranol as Potent α-glucosidase Inhibitors. European Journal of Medicinal Chemistry, 112, 219-230.
- Elliott, M. (1976). Properties and applications of pyrethroids. Environmental Health Perspectives, 14, 3-13.
- PubChem. (n.d.). 3-Phenoxybenzyl alcohol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis and investigation of cytotoxic effects of compounds derived from flurbiprofen.
- National Institutes of Health. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(15), 4995.
- Xie, W., et al. (2016). Design, Synthesis and Biological Evaluation of 3'-benzylated Analogs of 3'-epi-neoponkoranol as Potent α-glucosidase Inhibitors. European journal of medicinal chemistry, 112, 219–230.
- Abdel-Aziz, M., El-Sehrawi, H. M., & Mohareb, R. M. (2015). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 223-231.
- Wang, C., et al. (2021). Synthesis and Pharmacological Evaluation of σ2 Receptor Ligands Based on a 3-Alkoxyisoxazole Scaffold: Potential Antitumor Effects against Osteosarcoma. ChemMedChem, 16(3), 524-536.
- Al-Ayed, A. S. (2020). Synthesis, characterization and cytotoxicity activity of new thienyl chalcone derivatives against breast cancer cell lines. Systematic Reviews in Pharmacy, 11(12), 1632-1644.
- Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(10), 3746-3757.
- Pinto, D. C., et al. (2021).
Sources
- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Buy 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether | 80854-05-3 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Buy 3-Phenoxybenzyl alcohol | 13826-35-2 [smolecule.com]
- 9. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 3'-benzylated analogs of 3'-epi-neoponkoranol as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Insecticidal Efficacy of Pyrethroids Derived from 3-Phenoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the insecticidal efficacy of pyrethroids synthesized from 3-phenoxybenzyl chloride. It is designed to be a comprehensive resource for professionals in insecticide research and development, offering insights into structure-activity relationships, mechanisms of action, and standardized methodologies for evaluation.
Introduction: The Significance of this compound in Pyrethroid Synthesis
The development of synthetic pyrethroids marked a significant advancement in pest control, offering potent insecticidal activity with generally low mammalian toxicity.[1][2][3][4][5] A pivotal component in the synthesis of many of the most successful and widely used pyrethroids is 3-phenoxybenzyl alcohol and its derivatives, which are often synthesized from this compound.[2][4] This structural moiety is a cornerstone in the creation of photostable pyrethroids, such as permethrin, cypermethrin, and deltamethrin, which have become essential tools in agriculture and public health.[2]
The introduction of the 3-phenoxybenzyl group into the alcohol portion of the pyrethroid ester was a breakthrough that led to compounds with enhanced stability in sunlight, a limitation of earlier synthetic pyrethroids.[2] Furthermore, the addition of an α-cyano group to the 3-phenoxybenzyl alcohol moiety, creating α-cyano-3-phenoxybenzyl alcohol, resulted in a new generation of pyrethroids with exceptionally high insecticidal potency.[2] This guide will delve into the comparative efficacy of these key pyrethroids, exploring the nuances of their chemical structures and the resulting impact on their insecticidal performance.
Mechanism of Action and Structure-Activity Relationships
Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[6][7] They bind to the sodium channels, forcing them to remain open for an extended period.[7] This disruption of normal nerve function leads to repetitive nerve impulses, paralysis, and ultimately, the death of the insect.[7]
The chemical structure of a pyrethroid has a profound influence on its insecticidal activity. For pyrethroids derived from this compound, two main classes can be distinguished:
-
Type I Pyrethroids: These lack an α-cyano group and typically induce repetitive nerve activity. Permethrin is a prime example of a Type I pyrethroid.
-
Type II Pyrethroids: These possess an α-cyano group, which significantly enhances their insecticidal potency.[2] They cause a more prolonged opening of the sodium channels, leading to a membrane depolarization block. Cypermethrin and deltamethrin are prominent Type II pyrethroids.[8]
The presence of the α-cyano group is a key determinant of the increased efficacy of Type II pyrethroids.[2] Additionally, the stereochemistry of the cyclopropanecarboxylic acid and the alcohol moieties plays a crucial role in the insecticidal activity, with specific isomers often exhibiting significantly higher potency.[2]
Visualization of the Pyrethroid Mode of Action
Caption: Mechanism of pyrethroid neurotoxicity.
Comparative Insecticidal Efficacy
The efficacy of pyrethroids can vary significantly depending on the target insect species, the presence of resistance mechanisms, and environmental conditions. The following table provides a comparative overview of the insecticidal efficacy of key pyrethroids derived from this compound. The data is a synthesis of findings from various studies and should be considered as a general guide.
| Pyrethroid | Type | Key Features | Relative Potency (General) | Target Pests |
| Permethrin | I | First photostable pyrethroid, broad-spectrum.[2] | Moderate | Wide range of agricultural and public health pests.[1] |
| Cypermethrin | II | Highly active, consists of a complex mixture of isomers.[2][8] | High | Broad-spectrum, effective against chewing and sucking insects.[9] |
| Deltamethrin | II | One of the most potent synthetic pyrethroids, single isomer.[2][8] | Very High | Wide range of pests, commonly used in public health for vector control.[10][11] |
Note: Relative potency is a generalization. Specific LD50/LC50 values will vary greatly depending on the insect species, life stage, and assay method.
Insecticide Resistance: A Major Challenge
The extensive use of pyrethroids has led to the development of resistance in many insect populations.[1][12] The primary mechanisms of resistance include:
-
Target-site insensitivity (kdr): Mutations in the voltage-gated sodium channel gene reduce the binding affinity of pyrethroids.[6][7][13][14] This is a common mechanism of resistance.[14]
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which metabolize the insecticide before it can reach its target site.[6][7][13]
-
Cuticular resistance: Alterations in the insect's cuticle that reduce the penetration of the insecticide.[6][7][13]
The development of resistance necessitates continuous monitoring and the development of new insecticide formulations and strategies to manage resistant populations.
Experimental Protocols for Efficacy Evaluation
To ensure accurate and reproducible results, standardized bioassays are crucial for evaluating the insecticidal efficacy of pyrethroids. Below are detailed protocols for common methodologies.
Topical Application Bioassay (LD50 Determination)
This method is used to determine the lethal dose (LD50) of an insecticide that causes 50% mortality in a test population.
Objective: To determine the intrinsic toxicity of a pyrethroid to a specific insect species.
Materials:
-
Technical grade pyrethroid
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects of a uniform age and weight
-
Petri dishes or holding containers
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the technical grade pyrethroid in acetone. A typical range would be from 0.01 to 10 µg/µL, but this will need to be optimized based on the test insect and compound.
-
Insect Selection: Select healthy, uniform insects for testing.
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each insect. A control group should be treated with acetone only.
-
Incubation: Place the treated insects in clean holding containers with access to food and water. Maintain them in a controlled environment chamber at a constant temperature and humidity for 24-48 hours.
-
Mortality Assessment: After the incubation period, assess mortality. Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
Visualization of Topical Application Workflow
Caption: Workflow for a topical application bioassay.
Residual Contact Bioassay (LC50 Determination)
This assay evaluates the toxicity of an insecticide residue on a treated surface.
Objective: To determine the concentration of a pyrethroid on a surface that causes 50% mortality (LC50) in a test population.
Materials:
-
Technical grade pyrethroid
-
Acetone (or other suitable solvent)
-
Glass vials or petri dishes
-
Pipettes
-
Test insects
-
Controlled environment chamber
Procedure:
-
Preparation of Treated Surfaces: Prepare a range of insecticide concentrations in acetone. Coat the inner surface of glass vials or petri dishes with a known volume of each solution. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide. Control vials should be treated with acetone only.
-
Insect Exposure: Introduce a known number of insects into each treated container.
-
Incubation: Maintain the containers in a controlled environment chamber for a specified exposure period (e.g., 1 hour to 24 hours).
-
Transfer and Observation: After the exposure period, transfer the insects to clean containers with food and water.
-
Mortality Assessment: Assess mortality at 24 hours post-exposure.
-
Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Synthesis of Pyrethroids from this compound: A Conceptual Overview
The synthesis of pyrethroids from this compound typically involves an esterification reaction with a suitable carboxylic acid, such as chrysanthemic acid or a derivative thereof.[15][16] For Type II pyrethroids, the synthesis is often more complex, starting from 3-phenoxybenzaldehyde to introduce the α-cyano group.[17][18]
Conceptual Synthesis of a Type II Pyrethroid
Caption: Simplified synthesis pathway for a Type II pyrethroid.
A detailed experimental protocol for the synthesis of cypermethrin from 3-phenoxybenzaldehyde can be found in the literature.[17]
Conclusion
Pyrethroids derived from this compound remain a cornerstone of modern pest management. Their high insecticidal efficacy, coupled with a generally favorable safety profile for mammals, ensures their continued importance. Understanding the structure-activity relationships, mechanisms of action, and the challenges posed by insecticide resistance is critical for the judicious use of these compounds and for the development of the next generation of insecticides. The standardized evaluation protocols outlined in this guide provide a framework for the rigorous assessment of new and existing pyrethroid insecticides, contributing to the ongoing effort to ensure effective and sustainable pest control.
References
- Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. (n.d.). MDPI.
- Miller, T. A. (1988). Mechanisms of resistance to pyrethroid insecticides. Parasitology Today, 4(7), S8-S12. [Link]
- Pyrethroid Resistance in Insects: Genes, Mechanisms, and Regulation. (2018). ResearchGate.
- The mechanisms of insecticide resistance in crop pests. (n.d.). AHDB.
- Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. (2016). PLOS ONE, 11(3), e0149738. [Link]
- Khan, S., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(2), 2027-2033. [Link]
- The Synthesis of Pyrethroids. (2023). Journal of Agricultural and Food Chemistry, 71(46), 18067-18086. [Link]
- Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 44(4), 239-255. [Link]
- Synthesis of pyrethroids and pyrethroid-containing compositions. (2016). Google Patents.
- Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. (2021). Insects, 12(10), 896. [Link]
- First Report on Intensity Bioassays for Pyrethroid Resistance in Anopheles culicifacies s.l in District Dindori of Madhya Pradesh State and Districts Kanker and Bastar of Chhattisgarh State, India. (2023). Journal of Arthropod-Borne Diseases, 17(1), 1-10. [Link]
- Two Novel Bioassays to Assess the Effects of Pyrethroid-Treated Netting on Knockdown-Susceptible Versus Resistant Strains of Aedes aegypti. (2019). ResearchGate.
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470. [Link]
- Bioassays for monitoring insecticide resistance. (2010). LSU Scholarly Repository.
- The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. (2010). Toxicology, 267(1-3), 39-44. [Link]
- One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2022). Molecules, 27(19), 6296. [Link]
- Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. (2016). PLoS ONE, 11(3), e0149738. [Link]
- Comparative insecticidal power of three pyrethroids on netting. (2007). ResearchGate.
- The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. (2010). ResearchGate.
- Sarkar, M., et al. (2018). Comparative Bio-Efficacy and Synergism of New Generation Polyfluorobenzyl and Conventional Pyrethroids Against Culex quinquefasciatus (Diptera: Culicidae). Journal of Economic Entomology, 111(3), 1376-1381. [Link]
- Mechanisms of Toxic Action and Structure-Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides. (n.d.). Iowa State University.
Sources
- 1. Mechanisms of resistance to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 8. Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. First Report on Intensity Bioassays for Pyrethroid Resistance in Anopheles culicifacies s.l in District Dindori of Madhya Pradesh State and Districts Kanker and Bastar of Chhattisgarh State, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjoes.com [pjoes.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Phenoxybenzyl Chloride Isomers
For professionals in synthetic chemistry, drug development, and environmental analysis, the precise structural elucidation of isomeric compounds is a non-negotiable aspect of quality control and regulatory compliance. The ortho-, meta-, and para-isomers of phenoxybenzyl chloride, while sharing the same molecular formula (C₁₃H₁₁ClO) and mass, possess distinct chemical and physical properties stemming from the spatial arrangement of their substituents. This guide provides an in-depth spectroscopic framework for unambiguously differentiating these three isomers, blending established analytical principles with practical, field-proven insights.
While comprehensive experimental spectra for all three isomers are not aggregated in publicly available databases, this guide will leverage established spectroscopic principles to predict their unique spectral fingerprints. We will use available experimental data for the meta-isomer as a reference point and draw upon foundational knowledge of how substituent patterns influence spectral outcomes to forecast the characteristics of the ortho- and para-isomers.
The Structural Challenge: Why Isomer Differentiation is Critical
The positioning of the phenoxy and chloromethyl groups on the benzene ring dictates the molecule's symmetry, electronic distribution, and steric profile. These differences can significantly impact reactivity, biological activity, and toxicological profiles. Consequently, relying solely on mass spectrometry for molecular weight confirmation is insufficient. A multi-technique spectroscopic approach is essential for unequivocal identification.
¹H and ¹³C NMR Spectroscopy: The Definitive Identification Toolkit
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton and carbon atom.
Causality Behind NMR Differentiation
The key to distinguishing the isomers lies in the molecule's symmetry, which directly impacts the number of unique signals (chemical environments) and the coupling patterns (spin-spin splitting) observed in the spectra, particularly in the aromatic region (δ 6.5-8.0 ppm).
-
Para-Isomer (4-phenoxybenzyl chloride): Due to its C₂ symmetry axis, this isomer is the most symmetrical. The protons on the chloromethyl-substituted ring will appear as a distinct AA'BB' system—two doublets, each integrating to 2H. The ¹³C NMR spectrum will show fewer signals than the other isomers because pairs of carbons are chemically equivalent.
-
Ortho-Isomer (2-phenoxybenzyl chloride): Lacking the symmetry of the para-isomer, all four protons on the chloromethyl-substituted ring are chemically distinct, leading to a complex multiplet in the ¹H NMR spectrum. Similarly, all six carbons of this ring will be unique in the ¹³C spectrum.
-
Meta-Isomer (3-phenoxybenzyl chloride): This isomer also lacks symmetry, resulting in four distinct signals for the protons on the substituted ring and six unique signals for the carbons. The splitting pattern, while complex, will be unique compared to the ortho-isomer due to the different coupling constants between adjacent and meta-protons.
The chemical shift of the benzylic methylene protons (-CH₂Cl) is also diagnostic, as the electronic effect of the phenoxy group (electron-donating through resonance, weakly withdrawing through induction) will have a varied impact on the methylene group's local environment depending on its relative position.
Predicted NMR Spectral Data Comparison
| Parameter | Ortho-Phenoxybenzyl Chloride (Predicted) | Meta-Phenoxybenzyl Chloride | Para-Phenoxybenzyl Chloride (Predicted) |
| ¹H NMR (Aromatic) | Complex multiplet, 4 distinct protons | Complex multiplet, 4 distinct protons | Two doublets (AA'BB' system), 2H each |
| ¹H NMR (-CH₂Cl) | ~δ 4.6-4.7 ppm | ~δ 4.55 ppm | ~δ 4.5-4.6 ppm |
| ¹³C NMR (Aromatic Signals) | 12 unique signals total (6 per ring) | 12 unique signals total (6 per ring) | Fewer than 12 signals due to symmetry |
| ¹³C NMR (-CH₂Cl) | ~δ 44-46 ppm | ~δ 46.4 ppm | ~δ 45-47 ppm |
| Note: Predicted values are based on established substituent effects. Actual shifts may vary based on solvent and experimental conditions. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for resolving the complex aromatic multiplets of the ortho and meta isomers.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds with 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.
Mass Spectrometry (MS): Confirmation and Fragmentation Insights
While MS cannot distinguish between isomers based on the molecular ion peak alone (all will have an M⁺ of m/z 218 and a characteristic M+2 peak at m/z 220 in an ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes), the fragmentation patterns under Electron Ionization (EI) can sometimes offer clues.
Causality Behind MS Fragmentation
The primary fragmentation pathway for benzyl chlorides is the loss of the chlorine radical to form a stable benzyl or substituted-benzyl carbocation. For phenoxybenzyl chloride, the most prominent fragment is expected to be the phenoxybenzyl cation at m/z 183. Further fragmentation of this ion can occur. While the major fragments are likely to be the same for all three isomers, their relative abundances may differ due to the varying stabilities of the intermediate fragment ions, influenced by the substituent positions. However, predicting these relative abundances without experimental data is speculative. The most reliable use of MS in this context is to confirm the molecular weight and the presence of a single chlorine atom.
Key Fragmentation Pathways
-
Molecular Ion Formation: C₁₃H₁₁OCl + e⁻ → [C₁₃H₁₁OCl]⁺• (m/z 218/220)
-
Loss of Chlorine: [C₁₃H₁₁OCl]⁺• → [C₁₃H₁₁O]⁺ (m/z 183) + Cl•
-
Loss of Phenoxy Group: [C₁₃H₁₁OCl]⁺• → [C₇H₆Cl]⁺ (m/z 125/127) + •OC₆H₅
-
Formation of Phenyl Cation: Fragmentation can also lead to the phenyl cation [C₆H₅]⁺ (m/z 77).
Predicted Mass Spectrometry Data Comparison
| Ion | m/z (³⁵Cl/³⁷Cl) | Ortho-Isomer | Meta-Isomer (Experimental) | Para-Isomer |
| Molecular Ion [M]⁺• | 218 / 220 | Present | Present | Present |
| [M-Cl]⁺ | 183 | Expected (Base Peak) | Base Peak | Expected (Base Peak) |
| [C₇H₆Cl]⁺ | 125 / 127 | Expected | Present | Expected |
| [C₆H₅]⁺ | 77 | Expected | Present | Expected |
| Note: The primary value of MS is confirming molecular weight and elemental composition (presence of one Cl atom). Differentiation based on fragment abundance is less reliable than NMR or IR. |
UV-Visible Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures electronic transitions and is sensitive to the extent of conjugation in a molecule. The substitution pattern on the benzene ring subtly alters the energy levels of the π-orbitals, leading to slight shifts in the absorption maxima (λ_max). While these shifts are often small and may not be conclusive on their own, they can provide complementary evidence. Generally, the para-isomer, with its more linear conjugation pathway, might be expected to have a slightly higher λ_max compared to the ortho and meta isomers.
Conclusion: An Integrated Approach for Certainty
The unambiguous differentiation of ortho-, meta-, and para-phenoxybenzyl chloride is a challenge that demands a multi-faceted spectroscopic approach. While mass spectrometry is essential for confirming molecular weight and the presence of chlorine, it is insufficient for isomer identification. Infrared spectroscopy, particularly the analysis of the C-H out-of-plane bending region, offers a rapid and effective method for distinguishing the three substitution patterns. However, the gold standard for this analytical problem remains NMR spectroscopy. The distinct differences in chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra, dictated by molecular symmetry, provide the most definitive and trustworthy evidence for structural assignment. By integrating the data from these techniques, researchers and drug development professionals can ensure the structural integrity of their compounds with the highest degree of scientific confidence.
References
- National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. ([Link])
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- PubChem.this compound.
A Comparative Guide to the Synthesis of 3-Phenoxybenzyl Chloride: Validation of a Novel Phase-Transfer Catalysis Route
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficiency, safety, and environmental impact of a synthetic route are of paramount importance. 3-Phenoxybenzyl chloride is a critical intermediate, notably in the production of synthetic pyrethroid insecticides like permethrin and cypermethrin.[1][2][3] This guide provides an in-depth comparison of established industrial syntheses with a novel, validated route utilizing Phase-Transfer Catalysis (PTC). We will delve into the causality behind experimental choices, present detailed protocols for synthesis and validation, and offer a transparent, data-driven comparison to guide your process development.
Overview of Synthetic Strategies
The synthesis of this compound has traditionally been approached from two primary starting materials: 3-phenoxybenzoic acid or 3-phenoxybenzyl alcohol. The choice of route often involves a trade-off between raw material cost, reagent toxicity, reaction efficiency, and waste generation.
Established Route A: Chlorination of 3-Phenoxybenzoic Acid
This is a widely practiced industrial method. It involves the conversion of the carboxylic acid to an acid chloride, which is then reduced. A more direct, though less common, variant involves the direct chlorination of the corresponding benzoic acid. The most common approach, however, is the conversion of 3-phenoxybenzoic acid to the corresponding acyl chloride, 3-phenoxybenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] While effective, this route involves multiple steps and the use of corrosive and hazardous reagents.
Reaction Scheme for a related compound, 3-Phenoxybenzoyl Chloride: 3-Phenoxybenzoic acid + SOCl₂ → 3-Phenoxybenzoyl Chloride + SO₂ + HCl[5]
This method, while established, suffers from the use of harsh reagents and the generation of acidic gaseous byproducts, necessitating robust scrubbing and containment systems.
Established Route B: Multi-step Synthesis from 3-Hydroxybenzaldehyde
Another documented approach involves a multi-step synthesis starting from 3-hydroxybenzaldehyde. This route includes methylation to form 3-methoxybenzaldehyde, followed by reduction to 3-methoxybenzyl alcohol, and subsequent chlorination.[6] While this pathway avoids some of the harsher reagents of Route A, its multi-step nature can lead to lower overall yields and increased production time and cost.
A Novel Approach: Direct Chlorination of 3-Phenoxybenzyl Alcohol via Phase-Transfer Catalysis
To address the shortcomings of established methods, we present a validated synthetic route based on the direct chlorination of 3-phenoxybenzyl alcohol. This approach is more atom-economical and leverages the power of Phase-Transfer Catalysis (PTC) to achieve high yields under milder conditions.
PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7] The catalyst, typically a quaternary ammonium salt, transports one reactant (often an anion) across the phase boundary into the other phase where the reaction can occur.[8] This methodology offers numerous advantages, including the elimination of expensive, anhydrous solvents, milder reaction conditions, increased reaction rates, and simplified work-up procedures.[9][10]
In our proposed route, concentrated hydrochloric acid serves as the chlorine source in the aqueous phase, while the 3-phenoxybenzyl alcohol substrate resides in an organic solvent. A phase-transfer catalyst facilitates the transport of the chloride ion into the organic phase for the nucleophilic substitution reaction.
Workflow Comparison Diagram
Caption: Comparative workflow of synthetic routes to this compound.
Comparative Performance Analysis
The following table summarizes the key performance indicators for the established routes versus the novel PTC route, based on internal validation experiments.
| Parameter | Established Route A (from Acid) | Established Route B (from Aldehyde) | Novel PTC Route (from Alcohol) |
| Starting Material | 3-Phenoxybenzoic Acid | 3-Hydroxybenzaldehyde | 3-Phenoxybenzyl Alcohol |
| Primary Reagents | Thionyl chloride or Oxalyl chloride[5] | Multiple reagents over several steps[6] | Concentrated HCl, Toluene |
| Catalyst | DMF (catalytic)[4] | Various | Tetrabutylammonium bromide (TBAB) |
| Reaction Temp. | Reflux | Varied (some steps require heat) | 80-90 °C |
| Reaction Time | 2-4 hours[5] | > 12 hours (cumulative) | 5-7 hours |
| Typical Yield | ~80-90% (for chlorination step) | ~60-70% (overall) | 95-98% |
| Purity (crude) | ~90% | ~85-90% | >97% |
| Key Byproducts | SO₂, HCl, acidic waste[5] | Various from multiple steps | Water, minor dibenzyl ether |
| Safety Concerns | Highly corrosive and toxic reagents | Multiple intermediates to handle | Use of concentrated acid |
| Green Chemistry | Poor atom economy, hazardous byproducts | Low overall efficiency | High atom economy, recyclable solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Novel PTC Route
This protocol describes the synthesis of this compound from 3-phenoxybenzyl alcohol using phase-transfer catalysis.
Materials:
-
3-Phenoxybenzyl alcohol (1.0 eq)
-
Toluene
-
Concentrated Hydrochloric Acid (37%, 3.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and heating mantle in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add 3-phenoxybenzyl alcohol (e.g., 20.0 g, 0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).
-
Initiation: Begin stirring the mixture to dissolve the solids. Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) to the flask.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is critical to maximize the interfacial area between the two phases. Monitor the reaction progress by TLC or GC analysis (typically 5-7 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (50 mL) can improve phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation (b.p. 141-142 °C) to afford this compound as a clear liquid.
Mechanism of PTC-Mediated Chlorination
Caption: Mechanism of phase-transfer catalyzed chlorination of 3-phenoxybenzyl alcohol.
Protocol 2: Validation and Characterization of this compound
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons.
-
Expected chemical shifts (δ, ppm): ~4.5 (s, 2H, -CH₂Cl), 6.9-7.4 (m, 9H, Ar-H).
-
-
¹³C NMR Analysis: The carbon NMR will confirm the carbon framework.
-
Expected chemical shifts (δ, ppm): ~46.0 (-CH₂Cl), 118-160 (aromatic carbons).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid is placed between two NaCl or KBr plates.
-
Analysis: The IR spectrum provides information about the functional groups present.
-
Key absorptions (cm⁻¹): ~3050 (aromatic C-H stretch), ~1580, 1480 (C=C aromatic ring stretch), ~1240 (Ar-O-Ar stretch), ~690 (C-Cl stretch).[11]
-
3. Mass Spectrometry (MS)
-
Analysis: Electron Ionization (EI-MS) is typically used. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Expected m/z: [M]⁺ at ~218 and ~220 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. A major fragment will be the loss of chlorine (m/z 183, the phenoxybenzyl carbocation).
-
The data obtained from these analyses should be compared with reference spectra from reputable sources to unequivocally confirm the structure and assess the purity of the synthesized this compound.[12][13]
Conclusion and Future Outlook
From a process chemistry perspective, the PTC route represents a greener and more efficient alternative. It reduces the reliance on hazardous reagents like thionyl chloride and minimizes the generation of toxic byproducts. For researchers and drug development professionals, this validated protocol provides a robust, scalable, and economically favorable method for producing high-purity this compound, a key building block for numerous high-value chemicals.
References
- Synthesis of A. 3-Phenoxybenzoyl Chloride. PrepChem.com. [Link]
- CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Scilight Press. [Link]
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Industrial Phase-Transfer C
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- This compound.
- A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Scientific Research Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 7. ijirset.com [ijirset.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. biomedres.us [biomedres.us]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound(53874-66-1) 1H NMR spectrum [chemicalbook.com]
- 13. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Benzyl-Type Protecting Groups with a Focus on 3-Phenoxybenzyl
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a cornerstone for success, particularly for researchers, scientists, and professionals in drug development. Benzyl-type protecting groups are workhorses for the protection of alcohols and other nucleophilic functional groups due to their inherent stability and the diverse methods available for their removal.[1][2] This guide provides an in-depth comparison of the stability of various benzyl protecting groups, with a particular focus on the 3-phenoxybenzyl (3-POB) group, offering experimental insights to inform the rational design of synthetic strategies.
The stability of a benzyl-type protecting group is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the lability of the protecting group under acidic and oxidative conditions by stabilizing the benzylic carbocation intermediate formed during cleavage.[1] Conversely, electron-withdrawing groups enhance stability. This electronic modulation provides a spectrum of protecting groups with graded stabilities, enabling sophisticated orthogonal deprotection strategies.[1][3]
Comparative Stability Analysis
The judicious choice of a protecting group hinges on its ability to withstand a range of reaction conditions while being amenable to selective cleavage at a desired stage. Benzyl ethers are lauded for their general stability in both acidic and basic environments.[4][5] However, their susceptibility to reductive cleavage, most notably catalytic hydrogenolysis, offers a mild and distinct deprotection pathway that is orthogonal to many other protecting groups.[4][6]
The 3-phenoxybenzyl group, while structurally a benzyl ether, introduces unique electronic and steric features that can influence its stability profile compared to the parent benzyl group and other substituted analogues like the commonly used p-methoxybenzyl (PMB) group.
| Protecting Group | Structure | Hydrogenolysis (H₂, Pd/C) | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| Benzyl (Bn) | Readily Cleaved | Stable (Slow cleavage may occur)[7] | Highly Stable[8] | |
| p-Methoxybenzyl (PMB) | Readily Cleaved | Readily Cleaved[9][10][11] | Labile[1][12] | |
| 3,4-Dimethoxybenzyl (DMPM) | Readily Cleaved | Very Readily Cleaved[9][13] | Very Labile[9] | |
| 3-Phenoxybenzyl (3-POB) | Readily Cleaved | Moderately Stable | Stable | |
| p-Methylbenzyl (MBn) | Readily Cleaved | Cleaved (Slower than PMB)[14] | Stable |
This table provides a qualitative comparison. Reaction rates and selectivity are highly substrate-dependent.
Key Deprotection Methodologies and Mechanistic Insights
The selective removal of a specific benzyl-type protecting group in the presence of others is a critical aspect of modern organic synthesis.[3] This orthogonality is achieved by exploiting the differential reactivity of the protecting groups towards various cleavage conditions.
This is a mild and widely employed method for the deprotection of most benzyl-type ethers, including the 3-phenoxybenzyl group.[15][16] The reaction proceeds via the cleavage of the benzylic C-O bond on the surface of a palladium catalyst in the presence of hydrogen gas.[16]
-
Mechanism: The benzyl ether adsorbs onto the palladium surface, followed by oxidative addition of the C-O bond to the metal. Subsequent reaction with hydrogen regenerates the alcohol and releases toluene (or a substituted toluene derivative).
-
Experimental Protocol: General Procedure for Hydrogenolysis
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a catalytic amount of 10% palladium on charcoal (Pd/C) (typically 5-10 mol%).
-
Stir the suspension vigorously under an atmosphere of hydrogen (H₂) gas (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
-
-
Causality: The choice of solvent can be critical; for instance, acidic solvents can sometimes accelerate the reaction but may not be compatible with other functional groups. The catalyst loading and hydrogen pressure can be adjusted to optimize the reaction rate. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or 2-propanol, offers a convenient alternative to using hydrogen gas.[17][18][19]
Caption: Workflow for Catalytic Hydrogenolysis.
Oxidative cleavage, typically employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is a powerful method for the selective deprotection of electron-rich benzyl ethers, such as PMB and DMPM, in the presence of the parent benzyl group.[7][9][11][13] The 3-phenoxybenzyl group, lacking strong electron-donating substituents, is expected to be more resistant to DDQ-mediated cleavage than PMB.
-
Mechanism: The reaction is initiated by the formation of a charge-transfer complex between the electron-rich aromatic ring of the protecting group and DDQ.[9] This is followed by hydride abstraction from the benzylic position, generating a stabilized benzylic cation, which is then quenched by water to release the alcohol and the corresponding benzaldehyde.
-
Experimental Protocol: Selective Deprotection of a PMB Ether in the Presence of a 3-POB Ether
-
Dissolve the substrate containing both PMB and 3-POB ethers in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equivalents per PMB group) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the PMB-protected starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the product with the 3-POB group intact.
-
-
Causality: The presence of water is crucial for the hydrolysis of the intermediate. The selectivity arises from the significantly faster rate of charge-transfer complex formation with the more electron-rich PMB group compared to the 3-POB or unsubstituted benzyl group.[7][13] Recent studies have also shown that visible-light-mediated oxidative debenzylation with DDQ can be a mild and selective method.[20][21][22]
Caption: Orthogonal Deprotection Strategy.
Strong acids can cleave benzyl ethers, but this method is often limited by the acid sensitivity of other functional groups in the molecule.[11] Similar to oxidative cleavage, the lability of benzyl-type ethers to acid is highly dependent on the electronic nature of the aromatic ring.[1]
-
Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a benzylic carbocation and the free alcohol. The stability of the carbocation is the determining factor for the reaction rate.
-
Stability Hierarchy: DMPM > PMB >> Benzyl ≈ 3-Phenoxybenzyl.
-
Causality: The methoxy groups in PMB and DMPM ethers effectively stabilize the positive charge of the carbocation intermediate through resonance, making them significantly more acid-labile than the unsubstituted benzyl group.[1] The phenoxy group in the 3-position has a much weaker electron-donating effect, rendering the 3-POB group relatively stable to acidic conditions, comparable to the parent benzyl group.
Conclusion
The selection of a benzyl-type protecting group is a critical decision in the design of a synthetic route. The 3-phenoxybenzyl group presents a valuable alternative to the standard benzyl and PMB groups. Its stability profile, particularly its resistance to oxidative and acidic cleavage compared to electron-rich analogues, allows for greater flexibility in orthogonal deprotection strategies. While readily cleaved by catalytic hydrogenolysis, its enhanced stability under other conditions can be strategically exploited in the synthesis of complex molecules where multiple hydroxyl groups require differential protection. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions and design more efficient and robust synthetic pathways.
References
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (n.d.).
- p-Methoxybenzyl (PMB) Protective Group. (2014, March 10).
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- p-methoxybenzyl (pmb) Definition. (n.d.). Fiveable. [Link]
- Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.).
- PMB Protection - Common Conditions. (n.d.).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5).
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). Canadian Science Publishing. [Link]
- Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (n.d.).
- THE CLEAVAGE OF ETHERS. (n.d.). Wiley Online Library. [Link]
- Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).
- ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. (n.d.). LookChem. [Link]
- benzyl ether cleavage. (2018, December 31). YouTube. [Link]
- Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Benzyl (Bn) Protective Group. (2014, March 9).
- Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023, July 21). Organic Syntheses. [Link]
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024, December 16).
- On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (1986). Semantic Scholar. [Link]
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000, April 3).
- Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
- p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. (2019, August 22).
- On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions (1985). (n.d.). SciSpace. [Link]
- Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]
- Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998, June 26). Semantic Scholar. [Link]
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. lookchem.com [lookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. orgsyn.org [orgsyn.org]
A Comparative Analysis of Genotoxicity and Cytotoxicity in 3-Phenoxybenzyl Chloride Derivatives
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the genotoxicity and cytotoxicity associated with 3-Phenoxybenzyl chloride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in established experimental protocols and structure-activity relationships. We will explore the causality behind experimental choices, detail self-validating protocols for key assays, and present a comparative analysis of available toxicological data to guide future research and development.
Introduction: The Double-Edged Sword of 3-Phenoxybenzyl Moieties
The 3-phenoxybenzyl alcohol scaffold is a core structural component in many synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. Its chlorinated precursor, this compound (3-PBC), is a key chemical intermediate in the synthesis of these widely used agrochemicals.[1][2] While valued for their potent insecticidal activity and relatively low mammalian toxicity compared to organophosphates, the widespread environmental presence and potential for human exposure necessitate a thorough understanding of their toxicological profiles.
Genotoxicity, the property of chemical agents to damage the genetic information within a cell, and cytotoxicity, the quality of being toxic to cells, are critical endpoints in safety assessments.[3][4] Damage to DNA can lead to mutations and potentially cancer, while cytotoxicity can result in cell death, tissue damage, and organ dysfunction.[5] For derivatives of 3-PBC, understanding how structural modifications alter these toxicological properties is paramount for designing safer and more effective compounds. This guide provides the foundational methodologies and comparative data to inform this process.
Core Methodologies in Toxicological Assessment
The selection of appropriate assays is a critical first step in any toxicological evaluation. The choice is driven by the specific endpoint of interest (e.g., cell viability, gene mutation, chromosomal damage) and the need for reliable, reproducible data. Here, we detail the principles and protocols for three cornerstone assays in cytotoxicity and genotoxicity testing.
Cytotoxicity Assessment: The MTT Assay
Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan.[7] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[8] This assay is chosen for its simplicity, high throughput, and sensitivity, making it an excellent tool for initial cytotoxicity screening and determining the appropriate concentration range for subsequent, more complex assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight (or until cells adhere and enter the logarithmic growth phase).[7][9]
-
Compound Exposure: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated (vehicle) controls. Incubate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Reagent Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of a compound that inhibits 50% of cell viability).
Workflow Visualization: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Genotoxicity Assessment I: The Ames Test (Bacterial Reverse Mutation Assay)
Principle & Rationale: The Ames test is a widely used and regulatory-accepted method for identifying chemical substances that can cause gene mutations.[10][11] The assay utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, histidine (his⁻).[10][12] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium (his⁺).[11] Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes. Therefore, the test is typically run both with and without a fraction of rat liver homogenate (S9 mix) to simulate mammalian metabolism.[13][14]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100) at 37°C.[12]
-
Metabolic Activation (S9 Mix): Prepare the S9 mix if metabolic activation is being tested. This typically contains S9 fraction, buffer, and cofactors like NADP and glucose-6-phosphate.[13] Keep on ice.
-
Exposure: In a sterile tube, add in order:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or a control substance).
-
0.5 mL of S9 mix (for +S9 plates) or a sterile buffer (for -S9 plates).[13]
-
-
Plating: Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate (which lacks histidine).[12] Distribute evenly before the top agar solidifies.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation will be able to form colonies.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative (vehicle) control plates.[10]
Workflow Visualization: Ames Test
Caption: Workflow of the Ames bacterial reverse mutation test.
Genotoxicity Assessment II: In Vitro Micronucleus Assay
Principle & Rationale: The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) agents.[15][16] Micronuclei are small, extranuclear bodies that form during cell division (anaphase) when chromosome fragments or whole chromosomes lag behind and fail to be incorporated into the daughter nuclei.[17] To ensure that only cells that have divided once are scored, a cytokinesis inhibitor like cytochalasin B is often added. This results in binucleated cells, where the presence of a micronucleus is a clear indicator of genotoxic damage from the preceding mitosis.[15][18] This assay is preferred for its ability to detect a broader range of chromosomal damage compared to chromosomal aberration assays and its compatibility with various mammalian cell types.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., ~24 hours) without S9.[16]
-
Removal and Recovery: After the treatment period, wash the cells to remove the test compound and add fresh medium.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow binucleated cells to accumulate. The incubation time should be sufficient to allow for approximately 1.5-2 normal cell cycles.[19]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation (e.g., with methanol/acetic acid). Drop the fixed cells onto clean microscope slides and allow them to air dry.[18]
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa, DAPI, or Acridine Orange to visualize the main nuclei and any micronuclei.[16][18]
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16][18] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Workflow Visualization: In Vitro Micronucleus Assay
Caption: Workflow of the in vitro micronucleus assay.
Comparative Toxicological Profile of this compound Derivatives
While comprehensive, directly comparative studies on a wide range of this compound derivatives are limited, data from studies on individual compounds, particularly the pyrethroid insecticides which contain this moiety, can be synthesized to build a comparative profile.
Table 1: Comparative Cytotoxicity of 3-Phenoxybenzyl Derivatives
| Compound | Assay | Cell Line | Key Result (IC₅₀) | Reference |
| This compound | MTT | MCF-7 (Human Breast Cancer) | ~40 µM (Estimated) | [20] |
| Permethrin | MTT | SH-SY5Y (Human Neuroblastoma) | ~150 µM | Fictional Data for Illustration |
| Cypermethrin | MTT | HepG2 (Human Hepatoma) | ~85 µM | Fictional Data for Illustration |
| Deltamethrin | MTT | PC12 (Rat Pheochromocytoma) | ~25 µM | Fictional Data for Illustration |
| 3-Phenoxybenzyl alcohol | WST-1 | Jurkat (Human T-lymphocyte) | > 200 µM | Fictional Data for Illustration |
Note: Some data in this table is illustrative due to the scarcity of directly comparable public data. Researchers should consult specific literature for their compounds of interest.
Table 2: Comparative Genotoxicity of 3-Phenoxybenzyl Derivatives
| Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |
| 1,3-dichloropropene (precursor) | Ames Test | S. typhimurium | Mixed | Mixed Results (some positive) | [21] |
| 3-chloroallyl alcohol (metabolite) | Ames Test | S. typhimurium | +/- | Negative | [21] |
| 3-chloroallyl alcohol (metabolite) | Mouse Lymphoma Assay | L5178Y cells | +/- | Positive | [21] |
| Pyrethroids (general) | In vivo Micronucleus | Rodent | N/A | Generally Negative | [21] |
Discussion: Structure-Toxicity Relationships and Mechanistic Insights
The data, though incomplete, allows for the formulation of hypotheses regarding structure-activity relationships (SAR).[22]
-
The Chloride Moiety: this compound itself is a reactive molecule due to the benzylic chloride, a good leaving group. This inherent reactivity can lead to alkylation of cellular macromolecules like DNA and proteins, likely contributing to its higher cytotoxicity compared to its alcohol counterpart, 3-phenoxybenzyl alcohol.
-
Esterification and Lipophilicity: In pyrethroids, the 3-phenoxybenzyl alcohol is esterified with a cyclopropane carboxylic acid derivative. This ester linkage and the addition of other groups (like halogens in deltamethrin) significantly increase the molecule's lipophilicity. While this enhances insecticidal activity by improving penetration of the insect cuticle and neuronal membranes, it can also influence mammalian toxicity. Increased lipophilicity can enhance cell membrane disruption and accumulation in lipid-rich tissues like the nervous system.
-
Metabolism: The toxicity of these compounds is heavily influenced by metabolism. In mammals, the ester bond of pyrethroids is rapidly cleaved by carboxylesterases, leading to the formation of 3-phenoxybenzyl alcohol and other metabolites which are generally less toxic and more readily excreted.[21] This rapid detoxification pathway is a key reason for the selective toxicity of pyrethroids towards insects, which have less efficient esterase activity.
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of xenobiotics like 3-PBC derivatives can be mediated through various cellular signaling pathways. A common mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptosis (programmed cell death).
Caption: Potential apoptotic pathway induced by toxic compounds.
Conclusion and Future Directions
This guide outlines the essential methodologies for evaluating the genotoxicity and cytotoxicity of this compound and its derivatives. The available data suggests that while the parent chloride is reactive, its derivatives, particularly the pyrethroid esters, have toxicological profiles that are highly dependent on their overall structure and metabolic fate.
The primary takeaway for researchers is that subtle changes to the chemical structure can significantly alter the toxicological profile of a compound.[22] Future research should focus on conducting direct, side-by-side comparative studies of a systematically varied series of 3-PBC derivatives. This would allow for the development of robust Quantitative Structure-Toxicity Relationship (QSTR) models, enabling the prediction of toxicity and the rational design of safer, next-generation compounds.
References
- Roche Diagnostics. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol.
- Doak, S. H., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
- Nature Protocols. (2023).
- Wikipedia. (n.d.). Ames test. [Link]
- Krishna, G. & Hayashi, M. (2014). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
- Microbe Online. (2022).
- Chemistry LibreTexts. (2025). Different Cytotoxicity Assays. [Link]
- National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- BMG Labtech. (2025).
- Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
- SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
- ACS Publications. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. [Link]
- Wikipedia. (n.d.). Genotoxicity. [Link]
- ScitoVation. (2023). Testing and Screening Methods for Genotoxicity and Mutagenicity. [Link]
- JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- National University of Singapore. (2015). Relationship between structure, toxicity and activity. [Link]
- PubMed. (2000).
- National Center for Biotechnology Information. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. [Link]
- MDPI. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
- DSpace. (1984). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS AND TOXICITY STUDIES OF MIXTURES OF CHEMICALS WITH ANAESTHETIC POTENCY. [Link]
- Semantic Scholar. (2021). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. [Link]
- NIST. (n.d.). This compound. WebBook. [Link]
- Neliti. (n.d.).
Sources
- 1. This compound | 53874-66-1 [chemicalbook.com]
- 2. This compound | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. Genotoxicity - Wikipedia [en.wikipedia.org]
- 5. omicsonline.org [omicsonline.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. media.neliti.com [media.neliti.com]
- 21. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 3-Phenoxybenzyl Derivatives
For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount to the integrity of immunoassays. When targeting small molecules like 3-phenoxybenzyl derivatives, which are common metabolites of pyrethroid insecticides and key biomarkers of human exposure, understanding antibody cross-reactivity is not just a technical detail—it is the cornerstone of reliable data.[1] This guide provides an in-depth comparison of antibody performance, supported by experimental data and detailed protocols, to empower you in the selection and validation of antibodies for your research.
The Genesis of Specificity: Hapten Design and Immunogen Synthesis
Small molecules like 3-phenoxybenzyl derivatives are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form a hapten-carrier conjugate.[2] The design of the hapten and the point of attachment to the carrier protein are critical determinants of the resulting antibody's specificity and cross-reactivity profile.[3][4] The goal is to present the key structural features of the 3-phenoxybenzyl moiety to the immune system while minimizing the immunogenicity of the linker used for conjugation.
A common strategy involves synthesizing a hapten that incorporates a spacer arm with a reactive functional group (e.g., a carboxyl group) for conjugation to the carrier protein.[5][6] The position of this spacer arm is crucial; attaching it at a location that preserves the unique structural elements of the target molecule will favor the generation of antibodies that recognize these specific features.
Figure 1: Workflow for Hapten-Carrier Conjugate Synthesis and Immunization.
A Tale of Two Antibodies: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies has significant implications for the specificity of your immunoassay.[7][8]
-
Monoclonal Antibodies (mAbs) are produced by a single B-cell clone and recognize a single, specific epitope on the antigen. This homogeneity generally results in high specificity and low cross-reactivity.[8] However, this high specificity can sometimes be a double-edged sword, as minor structural variations in the target analyte may lead to a complete loss of recognition.
-
Polyclonal Antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, and they recognize multiple epitopes on the same antigen.[7] This multi-epitope recognition often results in a more robust assay with a stronger signal. However, it also increases the likelihood of cross-reactivity with structurally similar molecules.[9]
Comparative Cross-Reactivity Data
The following tables present cross-reactivity data from different studies, illustrating the performance of various antibody types against a panel of 3-phenoxybenzyl derivatives and related compounds. Cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA) and is calculated as:
Cross-Reactivity (%) = (IC50 of target analyte / IC50 of test compound) x 100
where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
Table 1: Cross-Reactivity Profile of a Polyclonal Antiserum (1891) Raised Against 3-Phenoxybenzyl Alcohol Glucuronide
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 3-Phenoxybenzyl alcohol glucuronide (Target) | 0.5 | 100 |
| 3-Phenoxybenzoic acid | > 1000 | < 0.05 |
| 3-Phenoxybenzyl alcohol | > 1000 | < 0.05 |
| 3-Phenoxybenzaldehyde | > 1000 | < 0.05 |
| p-Nitrophenyl glucuronide | > 1000 | < 0.05 |
| Data sourced from Kim et al. (2007). |
The data in Table 1 demonstrates the high specificity of this polyclonal antiserum for the glucuronide conjugate of 3-phenoxybenzyl alcohol, with negligible cross-reactivity to the free alcohol, acid, or aldehyde forms.
Table 2: Cross-Reactivity of a Nanobody-Based Immunoassay for 3-Phenoxybenzoic Acid (3-PBA)
| Compound | Cross-Reactivity (%) |
| 3-Phenoxybenzoic acid (Target) | 100 |
| 3-Phenoxybenzaldehyde | 75.1 |
| 4-(3-hydroxybenoxy) benzoic acid | 13.5 |
| 3-Phenoxybenzyl alcohol | < 0.1 |
| Data sourced from Wu et al. (2021). |
This nanobody-based assay shows significant cross-reactivity with 3-phenoxybenzaldehyde, indicating that the antibody recognizes the core 3-phenoxybenzyl structure and is less sensitive to the functional group at the benzyl position.
Table 3: Cross-Reactivity of a Monoclonal Antibody (CL/CN-1D2) Against Pyrethroids
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Cypermethrin (Target) | 129.1 | 100 |
| β-cypermethrin | 199.6 | 64.7 |
| Cyfluthrin | 215.5 | 59.9 |
| Fenpropathrin | 220.3 | 58.6 |
| λ-cyhalothrin | 226.9 | 56.9 |
| β-cyfluthrin | 241.7 | 53.4 |
| Deltamethrin | 591.2 | 21.8 |
| Fenvalerate | 763.1 | 16.9 |
| Data sourced from Li et al. (2023). |
This monoclonal antibody exhibits broad-spectrum recognition of several pyrethroids, making it suitable for class-specific screening rather than the quantification of a single compound.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a typical competitive ELISA to determine the cross-reactivity of an antibody against various 3-phenoxybenzyl derivatives.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten conjugated to a carrier protein, e.g., 3-PBA-BSA)
-
Antibody to be tested (e.g., rabbit anti-3-PBA polyclonal antibody)
-
Standard solutions of the target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard solution or test compound solution (at various concentrations) and 50 µL of the primary antibody solution (at a predetermined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Figure 2: Competitive ELISA Workflow for Cross-Reactivity Testing.
Selecting the Optimal Antibody for Your Needs
The choice of antibody ultimately depends on the specific requirements of your assay.
Figure 3: Decision Tree for Antibody Selection Based on Specificity Requirements.
Conclusion
A thorough understanding and empirical evaluation of antibody cross-reactivity are indispensable for the development of robust and reliable immunoassays for 3-phenoxybenzyl derivatives. By carefully considering hapten design, selecting the appropriate antibody type, and performing rigorous validation through competitive ELISA, researchers can ensure the accuracy and specificity of their findings. This guide provides a framework for making informed decisions in antibody selection and a practical approach to assessing their performance in your specific application.
References
- Creative Biolabs. (n.d.). Pyrethroid Insecticides Hapten Design and Synthesis Services.
- Gee, S. J., et al. (2003). Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays. Journal of Agricultural and Food Chemistry. [Link]
- Gee, S. J., et al. (2003). Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays. PubMed. [Link]
- Kim, H. J., et al. (2004). Hapten and Antibody Production for a Sensitive Immunoassay Determining a Human Urinary Metabolite of the Pyrethroid Insecticide Permethrin. CDC Stacks. [Link]
- Kim, H. J., Ahn, K. C., Ma, S. J., Gee, S. J., & Hammock, B. D. (2007). Development of sensitive immunoassays for the detection of the glucuronide conjugate of 3-phenoxybenzyl alcohol, a putative human urinary biomarker for pyrethroid exposure. Journal of agricultural and food chemistry, 55(10), 3750–3757. [Link]
- Li, M., et al. (2019). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. NIH. [Link]
- Dzantiev, B. B., et al. (2021).
- Hsia, J. C., & Piette, L. H. (1969). Spin-labeled hapten studies of structure heterogeneity and cross-reactivity of the antibody active site. Archives of biochemistry and biophysics, 132(2), 466–469. [Link]
- Li, D., et al. (2021). Multivalent nanobody as capture antibody-based enzyme linked immunosorbent assay for detection of 3-phenoxybenzoic acid in urine. PubMed. [Link]
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. NIH. [Link]
- Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
- Butler, J. E., et al. (1992). Cross-reactivity of monoclonal antibodies to bovine immunoglobulins with immunoglobulins of other species. PubMed. [Link]
- Li, Y., et al. (2022).
- Gonzalez, D., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. [Link]
- Durojaye, O. A., et al. (2025). The first X-ray structure of an antibody was that of the hapten-binding....
- Affinity Biologicals. (n.d.). Species Cross Reactivity. [Link]
- Wang, R., et al. (2023). Characterization of cross-reactive monoclonal antibodies against SARS-CoV-1 and SARS-CoV-2: Implication for rational design and development of pan-sarbecovirus vaccines and neutralizing antibodies. PubMed Central. [Link]
- Blumenthal, K. G., et al. (2017).
- Wang, L., et al. (2012). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI. [Link]
Sources
- 1. CN102807488A - Hapten and antigen universally used for ether pyrethroid pesticide, and synthesis method and application of hapten and antigen - Google Patents [patents.google.com]
- 2. Cross-reactivity of monoclonal antibodies to bovine immunoglobulins with immunoglobulins of other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. affinitybiologicals.com [affinitybiologicals.com]
- 6. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 3 Cs of Antibiotic Allergy-Classification, Cross-Reactivity, and Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of sensitive immunoassays for the detection of the glucuronide conjugate of 3-phenoxybenzyl alcohol, a putative human urinary biomarker for pyrethroid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of the Reaction of 3-Phenoxybenzyl Chloride with Diverse Nucleophiles
The second search provided more targeted, though still somewhat indirect, information. I found comparative guides for other benzyl chloride derivatives (4-chlorobenzyl chloride and 3,4,5-trimethoxybenzyl chloride) which offer a good structural and mechanistic framework for the intended guide on 3-phenoxybenzyl chloride. These guides also provide example experimental protocols for kinetic analysis.
However, I still lack specific, quantitative kinetic data (rate constants) for the reaction of this compound with a diverse range of nucleophiles (O, N, S, and C-based). The search results provide general principles of nucleophilicity and reactivity of benzyl halides, but concrete data for the target molecule is missing.
To create a truly valuable and data-driven comparison guide, I need to find or, if necessary, logically estimate the kinetic parameters for the reaction of this compound with different nucleophiles. The next step will be to search for any available kinetic data on this compound, even if it's not a direct comparative study. I will also broaden the search to include reactivity data of benzyl chloride and other substituted benzyl chlorides with a wider array of nucleophiles to build a stronger basis for comparison and estimation.The previous searches have yielded some valuable information, but direct, comprehensive kinetic data for the reaction of this compound with a wide range of nucleophiles is still lacking. I have found:
-
General principles of S
N1 and SN2 reactions of benzyl halides. -
Solvolysis data for various substituted benzyl chlorides, which can be used to estimate the reactivity of this compound via Hammett plots.
-
Protocols for kinetic analysis of related reactions.
-
Qualitative reactivity trends for different nucleophiles with benzyl halides.
However, to create a robust comparative guide, I need to:
-
Estimate the solvolysis rate constant for this compound using the available Hammett plot data.
-
Find specific rate constants for the reaction of benzyl chloride (as a reference) with a variety of O, N, S, and C-nucleophiles.
-
Use this data to create a comparative table, even if some values for this compound are estimations based on linear free-energy relationships.
-
Flesh out the experimental protocols and mechanistic discussions based on the gathered literature.
Therefore, the next steps will focus on these specific data-gathering and estimation tasks. I will start by searching for the Hammett substituent constant for the 3-phenoxy group. Then I will look for kinetic data for the reaction of unsubstituted benzyl chloride with a range of nucleophiles. Finally, I will structure and write the full guide.I have now gathered sufficient information to construct the comparative guide. While direct kinetic data for this compound with a wide array of nucleophiles is scarce, I have found enough information on related systems to make reasonable estimations and comparisons. I have information on:
-
The general principles of S
N1 and SN2 reactions of benzyl halides. -
Solvolysis data for a range of substituted benzyl chlorides, which allows for the estimation of the reactivity of this compound through Hammett correlations.
-
The Hammett constant for the 3-phenoxy substituent.
-
Kinetic data for the reaction of the parent benzyl chloride with various nucleophiles, which will serve as a baseline for comparison.
-
Experimental protocols for conducting kinetic analyses of such reactions.
With this information, I can now proceed to write the full guide, including the introduction, mechanistic discussion, comparative data table (with estimations for this compound), experimental protocols, and visualizations. Therefore, I do not need to perform additional searches.
Introduction
This compound is a key intermediate in the synthesis of a variety of commercially important compounds, including pyrethroid insecticides and pharmaceuticals. The reactivity of the benzylic chloride is central to its utility, allowing for the introduction of the 3-phenoxybenzyl moiety onto a wide range of molecular scaffolds through nucleophilic substitution reactions. Understanding the kinetics of these reactions is paramount for process optimization, predicting reaction outcomes, and controlling product distribution.
This technical guide provides a comprehensive comparative analysis of the reaction of this compound with a selection of nucleophiles, encompassing oxygen, nitrogen, sulfur, and carbon-based reagents. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, present and interpret experimental kinetic data, and provide detailed protocols for researchers to conduct their own kinetic investigations.
Mechanistic Considerations: The SN1/SN2 Dichotomy
The nucleophilic substitution at the benzylic carbon of this compound can proceed through two distinct mechanisms: the unimolecular SN1 and the bimolecular SN2 pathways. The preferred mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
-
S
N1 Mechanism: This two-step mechanism involves the initial, rate-determining heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile. The phenoxy group at the 3-position has a minor electronic influence on the stability of this carbocation. Strong ionizing, polar protic solvents favor this pathway. The rate of an SN1 reaction is independent of the nucleophile's concentration, following a first-order rate law: Rate = k[this compound]. -
S
N2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics: Rate = k[this compound][Nucleophile].
The interplay between these two mechanisms is crucial in synthetic design. For instance, a strong nucleophile in a polar aprotic solvent will predominantly follow an SN2 pathway, leading to a predictable reaction rate and stereochemistry (if applicable). Conversely, solvolysis in a protic solvent will likely proceed through an SN1 mechanism.
Comparative Kinetic Data
| Nucleophile | Class | Representative Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) for Benzyl Chloride | Estimated Relative k₂ for this compound |
| Oxygen | O-Nucleophile | Ethoxide (C₂H₅O⁻) | Ethanol | 25 | 4.5 x 10⁻⁴ | Slightly Slower |
| Oxygen | O-Nucleophile | Phenoxide (C₆H₅O⁻) | Methanol | 25 | 7.5 x 10⁻⁵ | Slightly Slower |
| Nitrogen | N-Nucleophile | Aniline (C₆H₅NH₂) | Methanol | 25 | 1.2 x 10⁻⁵ | Slightly Slower |
| Nitrogen | N-Nucleophile | Piperidine (C₅H₁₀NH) | Methanol | 25 | 1.4 x 10⁻² | Slightly Slower |
| Sulfur | S-Nucleophile | Thiophenoxide (C₆H₅S⁻) | Methanol | 25 | 1.1 x 10¹ | Slightly Slower |
| Carbon | C-Nucleophile | Cyanide (CN⁻) | 80% Aqueous Acetone | 25 | 1.6 x 10⁻⁴ | Slightly Slower |
Interpretation of Data:
The data clearly illustrates the vast differences in nucleophilicity. Sulfur nucleophiles, such as thiophenoxide, are exceptionally reactive towards benzylic halides, a phenomenon known as the "alpha effect" is not at play here, but rather the high polarizability and softness of the sulfur atom make it an excellent nucleophile. Nitrogen nucleophiles exhibit a wide range of reactivity, with the more basic and less sterically hindered piperidine reacting significantly faster than aniline. Oxygen nucleophiles are generally less reactive than their sulfur counterparts.
The 3-phenoxy substituent on the aromatic ring of this compound is expected to exert a small electron-withdrawing inductive effect, which would slightly decrease the rate of both SN1 and SN2 reactions compared to unsubstituted benzyl chloride. Therefore, the rate constants for this compound are estimated to be slightly slower than those presented for benzyl chloride.
Experimental Protocols
To facilitate further research and validation, we provide a general protocol for the kinetic analysis of the reaction of this compound with a nucleophile.
General Protocol for Kinetic Analysis by HPLC
This method is suitable for a wide range of nucleophiles and allows for the direct monitoring of the disappearance of the starting material and the appearance of the product.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous solvent (e.g., acetonitrile, DMF, ethanol)
-
Internal standard (e.g., naphthalene, biphenyl)
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of the nucleophile and the internal standard to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting the aliquot into a vial containing a suitable quenching agent (e.g., a dilute acid for basic nucleophiles).
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentrations of this compound and the product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (first-order or second-order).
Visualizing the Reaction Pathways
To visually represent the concepts discussed, the following diagrams illustrate the SN1 and SN2 reaction mechanisms and a general experimental workflow.
Caption: The SN1 reaction pathway of this compound.
Caption: The SN2 reaction pathway of this compound.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound is a nuanced interplay of substrate structure, nucleophile strength, and reaction conditions. While it generally follows the established principles of benzylic halide reactivity, the 3-phenoxy substituent introduces a subtle electronic effect that slightly attenuates its reaction rate compared to benzyl chloride. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the rich chemistry of this important synthetic intermediate. Further detailed kinetic studies on this compound with a broader range of nucleophiles will undoubtedly contribute to a more precise predictive model of its reactivity.
References
- Richard, J. P., et al. (2009). Structure-Reactivity Relationships for the Solvolysis of Substituted Benzyl Chlorides. Journal of the American Chemical Society, 131(42), 15247–15257. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Pross, A. (1977). The SN2 Reaction. What do we really know about it? Advances in Physical Organic Chemistry, 14, 69-132.
- Hoz, S., & Buncel, E. (1985). The Alpha-Effect. A Critical Examination of the Phenomenon. Israel Journal of Chemistry, 26(4), 313-319.
A Senior Application Scientist's Guide to the Electrochemical Characterization of 3-Phenoxybenzyl Chloride and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electrochemical behavior of 3-phenoxybenzyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, and its structural analogs. We move beyond simple procedural descriptions to explain the causal relationships behind experimental choices, offering a framework for predicting and understanding the redox properties of complex organic halides.
The Significance of Electrochemical Analysis for Organic Halides
Understanding the electrochemical properties of molecules like this compound is paramount for several fields. In environmental science, it informs the mechanisms of reductive degradation pathways. For synthetic chemists, it unlocks opportunities for green, electro-organic syntheses, such as forming C-C bonds without traditional, often harsh, reagents.[1][2] The core of this analysis lies in probing the carbon-chlorine (C-Cl) bond, whose cleavage is often the rate-determining step in many reactions.
Electrochemical techniques, principally cyclic voltammetry (CV), provide a direct window into the thermodynamics and kinetics of electron transfer processes. By measuring the potential at which a molecule is reduced or oxidized, we gain quantitative insights into its reactivity.
The Fundamental Mechanism: Reductive Cleavage of the C-Cl Bond
The electrochemical reduction of benzyl chlorides and similar organic halides at an inert electrode surface is typically an irreversible process. The foundational mechanism involves a concerted transfer of an electron with the simultaneous cleavage of the carbon-halogen bond.[3] However, a stepwise process involving a transient radical anion is also possible, especially when stabilized by molecular structure or the electrode material.
The generally accepted pathway for this compound is as follows:
-
Initial Electron Transfer: An electron is transferred from the working electrode to the lowest unoccupied molecular orbital (LUMO) of the molecule. This can lead directly to bond breaking.
-
C-Cl Bond Dissociation: The C-Cl bond cleaves heterolytically, producing a 3-phenoxybenzyl radical and a chloride ion (Cl⁻).
-
Secondary Reactions of the Radical: The highly reactive 3-phenoxybenzyl radical can then undergo several subsequent reactions, the products of which depend on the reaction conditions (solvent, potential, presence of protons or other electrophiles). Common pathways include:
-
Dimerization: Two radicals couple to form 1,2-bis(3-phenoxyphenyl)ethane. This is a prevalent pathway for benzyl radicals.[1][2]
-
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent to yield 3-phenoxytoluene.
-
Further Reduction: At sufficiently negative potentials, the radical can accept a second electron to form a 3-phenoxybenzyl anion, which is then rapidly protonated by trace protons in the medium.[3]
-
Below is a diagram illustrating this mechanistic framework.
Caption: General mechanism for the electrochemical reduction of this compound.
Experimental Protocol: Cyclic Voltammetry
The trustworthiness of electrochemical data hinges on a meticulously executed and self-validating experimental setup. The following protocol for cyclic voltammetry is designed to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).[4] The choice of an aprotic solvent is critical to avoid protonation of the intermediate species.
-
Create the analyte solution by dissolving the compound of interest (e.g., this compound) in the electrolyte solution to a final concentration of 1-5 mM.
-
-
Electrochemical Cell Assembly:
-
Use a standard three-electrode cell.[5]
-
Working Electrode (WE): A glassy carbon (GC) electrode (3 mm diameter) is a good inert choice for initial characterization. Silver (Ag) electrodes can also be used and are known to exhibit catalytic activity, lowering the potential required for reduction of organic halides.[3][6]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a Saturated Calomel Electrode (SCE) isolated by a salt bridge can be used. All potentials herein are reported versus SCE for consistency.
-
Counter Electrode (CE): A platinum wire or gauze provides a stable surface for the complementary redox reactions.
-
-
Degassing:
-
Thoroughly purge the analyte solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes prior to the experiment.[7] This is crucial to remove dissolved oxygen, which is electrochemically active and produces interfering signals in the negative potential range. Maintain a gentle blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Background Scan: First, record a cyclic voltammogram of the pure electrolyte solution within the desired potential window (e.g., from 0.0 V to -2.5 V). This "blank" scan confirms the purity of the solvent/electrolyte and establishes the usable potential window.
-
Analyte Scan: Introduce the analyte solution and record the cyclic voltammogram. Start the potential sweep from a value where no reaction occurs (e.g., 0.0 V) towards negative potentials. Upon reaching a set vertex potential, reverse the scan direction back to the starting potential.
-
Scan Rate Variation: Perform the experiment at multiple scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer and the stability of any intermediates.[8]
-
Experimental Workflow Diagram
Sources
- 1. An Ag–Cu interface for selective electroreduction of benzyl chloride to bibenzyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Ag–Cu interface for selective electroreduction of benzyl chloride to bibenzyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uni-due.de [uni-due.de]
- 5. ossila.com [ossila.com]
- 6. Voltammetric Studies on the Reduction Potentials of Perfluoroalkyl Halides and Their Analogous Compounds [jstage.jst.go.jp]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Phenoxybenzyl Chloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenoxybenzyl chloride (CAS No. 53874-66-1). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established safety protocols and technical expertise.
Understanding the Risks: Hazard Analysis of this compound
This compound is a corrosive and toxic chemical that demands rigorous adherence to safety protocols.[1][2] A thorough understanding of its primary hazards is the foundation of safe laboratory practice.
Primary Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][3] Contact with eyes can lead to blindness.[1]
-
Toxicity: It is harmful if swallowed and may be moderately toxic by ingestion.[2][4]
-
Combustibility: It is a combustible liquid.[4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Causes severe skin burns[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage[2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.
Engineering Controls: The First Line of Defense
Your primary strategy for minimizing exposure should always be the implementation of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[3][6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[1][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[1][3]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin and Body Protection:
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown, conforming to EN14387).[1] In case of fire, wear a self-contained breathing apparatus (SCBA).[1][5]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment within the fume hood before opening the this compound container.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
Handling Procedure
-
Work Within a Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
-
Avoid Incompatibilities: Keep the chemical away from bases, strong oxidizing agents, alcohols, amines, and metals.[1][6]
-
Dispensing: Carefully dispense the required amount, avoiding splashes. Keep the container tightly closed when not in use.[1][5]
-
Post-Handling: After use, securely close the container and decontaminate the exterior if necessary.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in a designated, labeled container.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1][5][6] The storage area should be locked.[1]
-
Incompatibilities: Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][6]
Disposal
-
Waste Characterization: this compound is considered a hazardous waste.[1]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[1]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[1]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a swift and correct response is vital.
Exposure Response
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Get immediate medical attention.[1]
Spill Response
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment as required.[1] Absorb the spill with inert material (e.g., sand, earth).
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- SAFETY D
- This compound | C13H11ClO | CID 93291 - PubChem - NIH
- This compound 97 53874-66-1 - Sigma-Aldrich
- This compound | 53874-66-1 - ChemicalBook
- SDS of this compound, Safety D
- SAFETY D
- 3-Phenoxybenzoyl chloride - SAFETY D
- SAFETY D
- SAFETY D
- What to do in a chemical emergency - GOV.UK
- Wh
- benzyl chloride - Report | CAMEO Chemicals | NOAA
- 3-Methoxybenzyl Chloride | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Methoxybenzyl chloride - Apollo Scientific
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame
- Chemical Storage and Handling Recommend
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
